Methyl 5-(bromomethyl)-6-methoxynicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(bromomethyl)-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-6(4-10)3-7(5-11-8)9(12)14-2/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXOQMPZKDOYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 5-(bromomethyl)-6-methoxynicotinate, a substituted pyridine derivative with potential applications in pharmaceutical and medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the proposed methodologies. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final product. Each step is detailed with a focus on reaction mechanism, experimental protocol, and analytical characterization.
Introduction
Substituted nicotinic acid esters are a class of compounds of significant interest in drug discovery. The pyridine core is a common motif in a wide range of biologically active molecules. The specific substitution pattern of Methyl 5-(bromomethyl)-6-methoxynicotinate, featuring a reactive bromomethyl group, a methoxy substituent, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecular architectures. The bromomethyl group, in particular, serves as a key handle for introducing the nicotinic acid moiety into larger structures through nucleophilic substitution reactions.
Overall Synthetic Strategy
The proposed synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate is a four-step process commencing with the commercially available 5-methylnicotinic acid. The overall strategy involves the sequential modification of the pyridine ring and its substituents to arrive at the target molecule.
Caption: Proposed four-step synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate.
Step 1: Synthesis of 6-Hydroxy-5-methylnicotinic Acid
The initial and most challenging step in this proposed synthesis is the introduction of a hydroxyl group at the 6-position of 5-methylnicotinic acid. Direct hydroxylation of the pyridine ring at this position is not a straightforward transformation. A plausible approach involves the construction of the substituted pyridine ring from acyclic precursors. One such established method is the reaction of an enamine with a 1,3-dicarbonyl compound, followed by cyclization and aromatization.
Causality Behind Experimental Choices:
-
Ring Formation Strategy: Building the substituted pyridine ring allows for precise control over the substitution pattern, which is difficult to achieve by direct functionalization of a pre-existing pyridine ring.
-
Starting Materials: The chosen acyclic precursors are generally readily available and provide the necessary carbon and nitrogen atoms for the pyridine core.
Experimental Protocol (Proposed):
A detailed experimental protocol for this specific transformation requires further research and development. However, a general procedure based on established pyridine syntheses would involve:
-
Enamine Formation: Reaction of an appropriate amine with a carbonyl compound to form the enamine intermediate.
-
Condensation and Cyclization: Reaction of the enamine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions to facilitate condensation and subsequent cyclization.
-
Aromatization: Oxidation of the resulting dihydropyridine intermediate to the aromatic pyridine ring. This can often be achieved by using a mild oxidizing agent or by air oxidation.
Step 2: Synthesis of 6-Methoxy-5-methylnicotinic Acid
The conversion of the 6-hydroxy group to a 6-methoxy group is a standard O-methylation reaction. This can be achieved using a variety of methylating agents in the presence of a base.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: This is a classic and reliable method for the formation of ethers. The use of a base is necessary to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
-
Choice of Methylating Agent: Dimethyl sulfate is a cost-effective and efficient methylating agent for this type of transformation. Methyl iodide is also a suitable, albeit more expensive, alternative.
Experimental Protocol:
-
Dissolution: Dissolve 6-hydroxy-5-methylnicotinic acid in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate, to the solution.
-
Methylation: Add dimethyl sulfate dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of Methyl 5-methyl-6-methoxynicotinate
The esterification of the carboxylic acid group can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective approach.[1][2]
Causality Behind Experimental Choices:
-
Fischer Esterification: This is a reversible, acid-catalyzed reaction. Using a large excess of methanol helps to drive the equilibrium towards the product side.[3][4]
-
Acid Catalyst: A strong acid, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1][2]
Caption: Workflow for the Fischer esterification of 6-methoxy-5-methylnicotinic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 6-methoxy-5-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[1][2]
-
Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate
The final step is the selective bromination of the methyl group at the 5-position. This is a benzylic-type bromination, for which the Wohl-Ziegler reaction is the method of choice.[5][6][7] This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.[5][8][9]
Causality Behind Experimental Choices:
-
Wohl-Ziegler Reaction: This reaction proceeds via a free-radical chain mechanism and is highly selective for the bromination of allylic and benzylic C-H bonds.[5][6][7] The low concentration of bromine generated in situ from NBS minimizes competing ionic addition reactions to the aromatic ring.[7]
-
Radical Initiator: A radical initiator is required to initiate the reaction by generating the initial bromine radicals.
-
Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction, although due to its toxicity and environmental concerns, other non-polar solvents like cyclohexane or trifluorotoluene can be used.[5]
Caption: Simplified radical mechanism of the Wohl-Ziegler bromination.
Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 5-methyl-6-methoxynicotinate in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.
-
Monitoring: The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.[5][9]
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Product |
| 1 | 5-Methylnicotinic Acid | Acyclic precursors, cyclization reagents | 6-Hydroxy-5-methylnicotinic Acid |
| 2 | 6-Hydroxy-5-methylnicotinic Acid | Dimethyl sulfate, K₂CO₃ | 6-Methoxy-5-methylnicotinic Acid |
| 3 | 6-Methoxy-5-methylnicotinic Acid | Methanol, H₂SO₄ (cat.) | Methyl 5-methyl-6-methoxynicotinate |
| 4 | Methyl 5-methyl-6-methoxynicotinate | N-Bromosuccinimide, Benzoyl Peroxide | Methyl 5-(bromomethyl)-6-methoxynicotinate |
Table 2: Predicted Spectroscopic Data for Methyl 5-(bromomethyl)-6-methoxynicotinate
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.8 (s, 1H, H-2), ~8.1 (s, 1H, H-4), 4.6 (s, 2H, -CH₂Br), 4.0 (s, 3H, -OCH₃ on ring), 3.9 (s, 3H, -COOCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~160 (C-6), ~150 (C-2), ~140 (C-4), ~125 (C-5), ~110 (C-3), ~55 (-OCH₃ on ring), ~52 (-COOCH₃), ~30 (-CH₂Br). |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ and [M+2+H]⁺ in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[10] |
Note: The predicted NMR shifts are estimates based on the analysis of structurally similar compounds and the known effects of substituents on chemical shifts.[10]
Conclusion
This technical guide presents a viable, albeit proposed, synthetic route to Methyl 5-(bromomethyl)-6-methoxynicotinate. The pathway relies on a series of well-understood organic transformations, providing a solid foundation for researchers and drug development professionals to undertake the synthesis of this and related compounds. While the initial construction of the 6-hydroxy-5-methylnicotinic acid intermediate requires further investigation and optimization, the subsequent steps of O-methylation, esterification, and radical bromination are based on robust and reliable methodologies. The successful synthesis of this target molecule would provide a valuable building block for the development of novel therapeutics.
References
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Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]
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Grokipedia. (2025). Wohl–Ziegler bromination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
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Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). Methyl 5 Bromo 6 Methoxynicotinate. Retrieved from [Link]
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Methyl 5-(bromomethyl)-6-methoxynicotinate: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of Methyl 5-(bromomethyl)-6-methoxynicotinate, a key building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Strategic Importance of a Functionalized Nicotinate
Methyl 5-(bromomethyl)-6-methoxynicotinate is a substituted pyridine derivative poised for significant utility in medicinal chemistry and organic synthesis. Its structure incorporates three key functional elements: a methoxy-substituted pyridine ring, a methyl ester, and a highly reactive bromomethyl group. This unique combination makes it a valuable synthon for introducing the 5-(methoxymethyl)-6-methoxypyridine-3-carbonyl moiety into more complex molecular architectures. The pyridine nucleus is a well-established scaffold in a multitude of approved pharmaceuticals, and the reactive bromomethyl handle provides a direct avenue for derivatization, making this compound a molecule of high interest for the construction of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Profile
Precise characterization of a chemical entity is fundamental to its application. While extensive experimental data for Methyl 5-(bromomethyl)-6-methoxynicotinate is not widely published, we can infer its properties from closely related analogs and established principles of organic chemistry.
Core Chemical Properties
The table below summarizes the key identifiers and calculated properties for Methyl 5-(bromomethyl)-6-methoxynicotinate.
| Property | Value | Source |
| IUPAC Name | methyl 5-(bromomethyl)-6-methoxypyridine-3-carboxylate | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₉H₁₀BrNO₃ | Calculated |
| Molecular Weight | 260.08 g/mol | Calculated |
| Canonical SMILES | COC1=NC=C(C(=O)OC)C(=C1)CBr | N/A |
| InChI Key | (Predicted) | N/A |
Spectroscopic Characterization (Predicted)
The structural elucidation of Methyl 5-(bromomethyl)-6-methoxynicotinate can be confidently achieved through a combination of spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds, such as other substituted nicotinates and benzyl bromides.[1][2]
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methyl ester, and the key bromomethyl group.
-
Bromomethyl Protons (-CH₂Br): A characteristic singlet is anticipated in the range of δ 4.5-4.8 ppm. The downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom and the pyridine ring.[2]
-
Aromatic Protons (Pyridine Ring): Two distinct signals, likely doublets or singlets depending on coupling, are expected in the aromatic region (δ 7.0-9.0 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.9-4.1 ppm.
-
Methyl Ester Protons (-COOCH₃): A singlet is expected in the region of δ 3.8-4.0 ppm.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR will provide complementary information on the carbon framework of the molecule.
-
Bromomethyl Carbon (-CH₂Br): A signal is expected in the range of δ 30-35 ppm.
-
Carbonyl Carbon (C=O): A characteristic peak is anticipated around δ 165-170 ppm.
-
Aromatic Carbons (Pyridine Ring): Multiple signals are expected in the δ 110-160 ppm region.
-
Methoxy Carbon (-OCH₃): A signal is predicted around δ 53-56 ppm.
-
Methyl Ester Carbon (-COOCH₃): A signal is expected in the region of δ 52-55 ppm.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1720-1740 |
| C-O Stretch (Ester & Ether) | 1100-1300 |
| C-Br Stretch | 500-600 |
| Aromatic C=C and C=N Stretch | 1400-1600 |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 |
2.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely show the loss of the bromine atom and the methoxy and methyl ester groups.
Synthesis and Purification
The synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate can be logically approached via the radical bromination of its corresponding methyl-substituted precursor, Methyl 5-methyl-6-methoxynicotinate. This method is a well-established transformation in organic synthesis.[3]
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the closely related methyl 5-(bromomethyl)nicotinate.[3]
Materials:
-
Methyl 5-methyl-6-methoxynicotinate
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methyl-6-methoxynicotinate (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of dibenzoyl peroxide (0.1-0.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 5-(bromomethyl)-6-methoxynicotinate.
Reactivity and Synthetic Applications
The synthetic utility of Methyl 5-(bromomethyl)-6-methoxynicotinate stems from the high reactivity of the bromomethyl group, which behaves as a potent electrophile. This allows for facile nucleophilic substitution reactions, making it an excellent building block for introducing the methoxy-substituted pyridinylmethyl moiety.
Key Reaction Pathways
Caption: Key reaction pathways for Methyl 5-(bromomethyl)-6-methoxynicotinate.
The bromomethyl group is susceptible to attack by a wide range of nucleophiles, including:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles can be readily N-alkylated.
-
Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated in the presence of a base to form ethers.
-
Sulfur Nucleophiles: Thiols can be S-alkylated to yield thioethers.
-
Carbon Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can participate in C-C bond-forming reactions.
This versatility allows for the integration of the Methyl 5-(bromomethyl)-6-methoxynicotinate scaffold into a diverse array of molecular frameworks, which is of particular interest in the synthesis of novel pharmaceutical candidates.[4]
Safety, Handling, and Storage
As a bromomethyl-substituted pyridine derivative, Methyl 5-(bromomethyl)-6-methoxynicotinate should be handled with care, assuming it to be a hazardous substance. The following precautions are based on the safety data for analogous compounds.[5][6][7]
Hazard Identification
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.
-
Lachrymator: May have lachrymatory properties (causes tearing).
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Clothing: A lab coat should be worn.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.
Storage and Stability
-
Stability: While specific stability data is unavailable, similar compounds are generally stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and high temperatures.
Conclusion
Methyl 5-(bromomethyl)-6-methoxynicotinate represents a strategically important and versatile building block for chemical synthesis. Its trifunctional nature provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from closely related analogs. The synthetic and handling protocols outlined in this guide provide a solid foundation for researchers to safely and effectively utilize this promising chemical intermediate in their work.
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Comprehensive Technical Guide on Methyl 5-(bromomethyl)-6-methoxynicotinate: Molecular Weight, Reactivity, and Synthetic Applications
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper
Executive Summary
Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1) is a highly versatile, multi-functionalized pyridine building block extensively utilized in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing an in-depth analysis of its physicochemical properties, structural reactivity, and step-by-step synthetic workflows. Emphasis is placed on modern, environmentally benign methodologies and the mechanistic causality behind experimental choices.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact mass and isotopic distribution of a brominated scaffold is critical for downstream analytical validation (e.g., LC-MS). The presence of bromine dictates a unique mass spectrometric signature due to its natural isotopic abundance (50.69% 79Br and 49.31% 81Br ) [1].
The molecular weight of Methyl 5-(bromomethyl)-6-methoxynicotinate is calculated based on the standard atomic weights of its constituent elements ( C9H10BrNO3 ).
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Significance |
| Chemical Formula | C9H10BrNO3 | Defines the stoichiometric baseline for synthetic equivalents. |
| Molecular Weight | 260.08 g/mol | Average mass used for bulk molarity and yield calculations. |
| Monoisotopic Mass ( 79Br ) | 258.9844 Da | Primary peak observed in high-resolution mass spectrometry (HRMS). |
| Isotopic Mass ( 81Br ) | 260.9824 Da | Secondary peak; creates a characteristic 1:1 doublet with the 79Br peak. |
| CAS Registry Number | 234098-50-1 | Unique identifier for procurement and safety documentation. |
Structural Anatomy & Reactivity Mapping
The true value of Methyl 5-(bromomethyl)-6-methoxynicotinate lies in its orthogonal reactivity. The scaffold contains three distinct functional groups, each capable of being manipulated independently without cross-reactivity.
-
C5-Bromomethyl Group (The Electrophile): The primary site of reactivity. The benzylic-like (pyridylic) nature of this carbon makes it an exceptional electrophile for SN2 reactions with amines, thiols, and alcohols.
-
C6-Methoxy Group (The Modulator): Acts as an electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the pyridine ring, stabilizing the radical intermediate during its synthesis and modulating the pKa of the final elaborated drug candidate.
-
C3-Methyl Ester (The Orthogonal Handle): Provides a handle for downstream modifications. It can be selectively saponified to a carboxylic acid for amide coupling or reduced to a primary alcohol.
Functional group anatomy and divergent reactivity pathways of the nicotinate scaffold.
Synthetic Methodologies: A Self-Validating Protocol
Synthesis of the Building Block via Wohl-Ziegler Bromination
The synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate typically proceeds via the Wohl-Ziegler bromination of its precursor, Methyl 5-methyl-6-methoxynicotinate [2].
Causality of Experimental Choices:
-
Reagents: N-Bromosuccinimide (NBS) is utilized as a steady source of low-concentration bromine radicals, which prevents unwanted electrophilic aromatic substitution on the pyridine ring. Azobisisobutyronitrile (AIBN) is selected over benzoyl peroxide because its thermal decomposition at 85°C provides a highly predictable radical initiation rate without generating oxygen-centered radicals that could degrade the methoxy group.
-
Solvent Selection: Historically, carbon tetrachloride ( CCl4 ) was the solvent of choice. However, due to its severe hepatotoxicity and ozone-depleting nature, modern protocols utilize trifluorotoluene (benzotrifluoride, PhCF3 ) as a greener, non-flammable alternative that perfectly maintains the necessary non-polar environment to stabilize the radical intermediates [3].
Step-by-Step Protocol (Bromination):
-
Setup & Initiation: In an oven-dried flask under an argon atmosphere, dissolve Methyl 5-methyl-6-methoxynicotinate (1.0 equiv) and NBS (1.1 equiv) in anhydrous PhCF3 (0.2 M). Add AIBN (0.05 equiv).
-
Propagation: Heat the mixture to 85°C. The reaction is self-indicating; as the denser NBS is consumed, the less dense succinimide byproduct floats to the surface of the solvent.
-
Termination & Workup: After 4-6 hours, monitor via TLC. Once complete, cool the mixture to 0°C, filter off the succinimide through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash column chromatography (hexanes/ethyl acetate) to yield the pure brominated target.
Downstream Application: SN2 Alkylation
To synthesize an elaborated drug scaffold, the bromomethyl intermediate is reacted with a secondary amine (e.g., a piperidine derivative).
Step-by-Step Protocol (Alkylation):
-
Dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate ( K2CO3 , 2.0 equiv). Causality: K2CO3 is specifically chosen as a mild base because it effectively scavenges the generated HBr without causing premature hydrolysis of the C3-methyl ester (which would occur if stronger bases like NaOH were used).
-
Stir at room temperature for 12 hours, quench with water, and extract with dichloromethane.
Step-by-step synthetic workflow from precursor to elaborated pharmaceutical scaffold.
Analytical Validation
To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow must be employed:
-
Mass Spectrometry (LC-MS): The mass spectrum will exhibit a characteristic 1:1 doublet at m/z 260.0 and m/z 262.0 corresponding to the [M+H]+ ions, confirming the successful incorporation of the bromine atom.
-
Nuclear Magnetic Resonance ( 1H NMR): The success of the bromination is definitively confirmed by the disappearance of the C5-methyl singlet (typically ~2.3 ppm in the starting material) and the emergence of a highly deshielded singlet integrating to 2 protons at approximately 4.4–4.6 ppm , corresponding to the newly formed −CH2Br group.
References
-
Title: Isotopes and Atomic Weights Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Wohl–Ziegler Bromination Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride Source: Organic Letters, American Chemical Society (ACS) URL: [Link]
Solubility and Stability Profiling of Methyl 5-(bromomethyl)-6-methoxynicotinate: A Comprehensive Guide for Solvent Selection
Executive Summary
Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1) is a highly functionalized pyridine derivative utilized as a versatile building block in medicinal chemistry and drug development. Handling this compound requires a nuanced understanding of its physicochemical properties. The molecule presents a dual challenge: it requires polar solvents to overcome the crystal lattice energy of its functional groups (ester, methoxy, pyridine ring), yet it possesses a highly electrophilic bromomethyl group that is exquisitely sensitive to nucleophilic attack.
This technical whitepaper provides an in-depth framework for selecting appropriate organic solvents. By synthesizing theoretical solubility models with empirical stability data, we establish a self-validating protocol to ensure both the thermodynamic dissolution and the kinetic stability of the target compound.
Structural Analysis & Predictive Solubility
To predict the solubility profile of Methyl 5-(bromomethyl)-6-methoxynicotinate, we must analyze its intermolecular interactions through the lens of Hansen Solubility Parameters (HSPs) [1]. HSP theory divides the total cohesive energy of a liquid into three distinct forces:
-
Dispersion ( δD ): Driven by the aromatic pyridine ring and the polarizable bromine atom.
-
Polarity ( δP ): Strongly influenced by the electron-withdrawing methyl ester at C3 and the asymmetric distribution of heteroatoms.
-
Hydrogen Bonding ( δH ): The molecule acts strictly as a hydrogen-bond acceptor (via the ester carbonyl, methoxy oxygen, and pyridine nitrogen) but lacks hydrogen-bond donating capabilities.
According to the rule of "like dissolves like" in Hansen space, the optimal solvent will have an interaction radius ( Ra ) closely matching the solute [3]. Because the compound is highly polar but lacks H-bond donors, polar aprotic solvents will yield the lowest Ra distance, resulting in maximum thermodynamic solubility. Conversely, non-polar aliphatic hydrocarbons will fail to disrupt the polar intermolecular forces, acting instead as anti-solvents.
Empirical Solubility Profile in Organic Solvents
Based on structural analogs and predictive HSP modeling, the quantitative solubility data for Methyl 5-(bromomethyl)-6-methoxynicotinate is summarized below.
Table 1: Estimated Solubility and Solvent Suitability at 25°C
| Solvent Class | Organic Solvent | Estimated Solubility (mg/mL) | Suitability & Mechanistic Remarks |
| Polar Aprotic | Dimethylformamide (DMF) | > 100 | Optimal. Excellent solvation of polar groups; chemically inert. |
| Polar Aprotic | Dichloromethane (DCM) | > 100 | Optimal. Ideal for extractions and concentrated stock solutions. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 50 - 100 | Good. Suitable for chromatography and scalable crystallization. |
| Polar Aprotic | Acetonitrile (MeCN) | 50 - 100 | Good. The standard choice for HPLC analytical preparations. |
| Non-Polar | Hexane / Heptane | < 5 | Poor. Useful only as an anti-solvent for precipitation workflows. |
| Polar Protic | Methanol (MeOH) | > 50 (with degradation) | Incompatible. Rapid solvolysis of the bromomethyl group. |
| Nucleophilic | Primary Amines / Pyridine | Variable (with degradation) | Incompatible. Causes rapid quaternization and polymerization. |
Stability & Reactivity Considerations (The Causality)
A critical error in pre-formulation is conflating thermodynamic solubility with kinetic stability. While Methyl 5-(bromomethyl)-6-methoxynicotinate dissolves readily in short-chain alcohols (like methanol or ethanol), these solvents must be strictly avoided.
The Causality of Degradation: The bromomethyl group at the C5 position is benzylic-like. The adjacent pyridine ring stabilizes the transition state for nucleophilic substitution. When dissolved in protic solvents like methanol, the solvent acts as a nucleophile. Driven by the leaving group ability of the bromide ion, the compound undergoes rapid SN1/SN2 solvolysis to form Methyl 5-(methoxymethyl)-6-methoxynicotinate and hydrobromic acid (HBr)[2].
Similarly, dissolving the compound in basic or nucleophilic solvents (or allowing highly concentrated solutions to sit for extended periods in poorly solvating media) can lead to intermolecular quaternization, where the pyridine nitrogen of one molecule attacks the bromomethyl group of another, forming insoluble polymeric pyridinium salts [2].
Thermodynamic solubility vs kinetic stability pathways for solvent selection.
Standardized Protocol for Solubility Determination & Solution Preparation
To ensure data integrity, any solubility assessment of reactive intermediates must be a self-validating system. The following protocol couples gravimetric dissolution with chromatographic stability verification.
Phase 1: Gravimetric Solubility Screening
-
Preparation: Weigh exactly 10.0 mg of Methyl 5-(bromomethyl)-6-methoxynicotinate into a clean, dry 2.0 mL amber glass HPLC vial. (Note: Amber glass mitigates potential photo-degradation of the benzylic bromide).
-
Solvent Addition: Add the target solvent (e.g., anhydrous DCM) in 50 µL aliquots using a calibrated positive-displacement pipette.
-
Agitation: Vortex the vial for 60 seconds after each addition. If particulate matter remains, sonicate for 2 minutes at 25°C.
-
Observation: Record the total volume of solvent required to achieve a completely clear solution free of visual particulates. Calculate the preliminary solubility ( Sprelim=Mass/Volume ).
Phase 2: Self-Validating Stability Verification (HPLC-UV)
-
Incubation: Seal the clear solution generated in Phase 1 and incubate it at 25°C for 24 hours.
-
Dilution: Dilute a 10 µL aliquot of the incubated solution with anhydrous Acetonitrile to a final analytical concentration of 1.0 mg/mL.
-
Analysis: Inject 5 µL onto an HPLC system equipped with a C18 reverse-phase column and a UV detector (set to 254 nm).
-
Validation: Compare the resulting chromatogram against a freshly prepared standard in Acetonitrile. If the purity remains >99.0% and no new peaks (solvolysis byproducts) emerge, the solvent is validated for long-term use.
Self-validating step-by-step protocol for determining solubility and stability.
References
An In-depth Technical Guide to the Stability and Storage of Methyl 5-(bromomethyl)-6-methoxynicotinate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 5-(bromomethyl)-6-methoxynicotinate is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: a methyl ester, a reactive bromomethyl group, and a methoxylated pyridine core. These features allow for its incorporation into a diverse range of complex molecules. However, the very reactivity that makes this compound a valuable building block also presents challenges regarding its stability and proper storage. This guide provides a comprehensive overview of the chemical stability of Methyl 5-(bromomethyl)-6-methoxynicotinate, potential degradation pathways, and detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications. The recommendations herein are grounded in fundamental chemical principles and data from structurally related analogs.
Chemical Profile and Inherent Stability
The stability of Methyl 5-(bromomethyl)-6-methoxynicotinate is dictated by its constituent functional groups. The presence of a benzylic-like bromide in the bromomethyl group suggests susceptibility to nucleophilic substitution and elimination reactions. Furthermore, the methyl ester moiety is prone to hydrolysis, particularly under non-neutral pH conditions. The electron-withdrawing nature of the pyridine ring can influence the reactivity of both the ester and the bromomethyl group.
Based on data from similar compounds, Methyl 5-(bromomethyl)-6-methoxynicotinate is expected to be a solid, potentially white to yellow in appearance. Bromomethyl ethers and related compounds are known for their instability and lachrymatory properties, indicating that this compound should be handled with care.[1]
Potential Degradation Pathways
The primary degradation pathways for Methyl 5-(bromomethyl)-6-methoxynicotinate are anticipated to be hydrolysis of the methyl ester and reactions involving the bromomethyl group.
Ester Hydrolysis
In the presence of moisture, the methyl ester can undergo hydrolysis to form 5-(bromomethyl)-6-methoxynicotinic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[2] While specific data for the title compound is unavailable, studies on the closely related methyl nicotinate show a slow degradation to nicotinic acid in aqueous solutions at refrigerated temperatures, with the rate increasing significantly with non-neutral pH and higher temperatures.[2][3]
Reactions of the Bromomethyl Group
The bromomethyl group is a reactive electrophile. It can react with nucleophiles, including water or alcohols, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. This reactivity is a key feature for its use in synthesis but also a liability during storage if exposed to nucleophilic contaminants.[4]
Caption: Potential degradation pathways of Methyl 5-(bromomethyl)-6-methoxynicotinate.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term integrity of Methyl 5-(bromomethyl)-6-methoxynicotinate, stringent storage and handling procedures are essential.
Storage Conditions
The following storage conditions are recommended based on the compound's likely chemical properties and data from similar molecules.[5]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is optimal for long-term storage.[5] For short-term storage, 2-8°C can be acceptable. | Lower temperatures significantly reduce the rates of potential degradation reactions, including hydrolysis and nucleophilic substitution. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5][6] | This minimizes contact with atmospheric moisture, which can lead to hydrolysis of the ester and reaction with the bromomethyl group. |
| Container | Use a tightly sealed, amber glass vial or a container with a secure, airtight closure. | Protects the compound from light, which can potentially catalyze degradation, and prevents the ingress of moisture and air. Opened containers must be carefully resealed. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials.[6] | Prevents accidental contact with substances that could accelerate degradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases.[7] | These materials can react with and degrade the compound. |
Handling Protocol
Due to the likely irritant nature of Methyl 5-(bromomethyl)-6-methoxynicotinate, proper personal protective equipment (PPE) and handling techniques are crucial.[6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[6][8]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Open the container under a stream of inert gas if possible.
-
Weigh the desired amount of the solid quickly and efficiently. Avoid creating dust.[6]
-
-
Container Resealing: Tightly reseal the container immediately after use. If the container was opened under an inert atmosphere, flush the headspace with the inert gas before sealing.
-
Cleaning: Clean any spills promptly. Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of any waste material in accordance with local regulations for chemical waste.[6]
Caption: Recommended workflow for handling Methyl 5-(bromomethyl)-6-methoxynicotinate.
Conclusion
Methyl 5-(bromomethyl)-6-methoxynicotinate is a valuable but inherently reactive molecule. Its stability is primarily challenged by its susceptibility to ester hydrolysis and reactions of the active bromomethyl group. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, storage at low temperatures under an inert atmosphere and careful handling to avoid moisture and contaminants—researchers can ensure the compound's integrity and obtain reliable results in their synthetic applications. The principles of safe laboratory practice, including the use of appropriate personal protective equipment, are paramount when working with this and similar reactive intermediates.
References
-
Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). [Link]
-
precisionFDA. METHYL 5-BROMONICOTINATE. [Link]
-
PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]
-
PubChem. Methyl 6-amino-5-bromonicotinate. [Link]
-
ChemBK. Methyl 5-bromonicotinate. [Link]
-
ResearchGate. Degradation Pathways | Request PDF. [Link]
-
Semantic Scholar. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. [Link]
-
Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. [Link]
-
ResearchGate. (PDF) Coupling of 1-alkyl-2-(bromomethyl)aziridines with heteroatom-centered nucleophiles towards 2-[(heteroatom)methyl]aziridines. [Link]
-
PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]
-
SciSpace. Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling. [Link]
-
PubChem. Methyl 5-bromo-6-hydroxynicotinate. [Link]
-
MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]
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- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Dual Nature of Bromomethylpyridines: A Technical Guide to Reactivity, Stability, and Synthetic Workflows
Introduction: The Strategic Value of the Pyridylmethyl Pharmacophore
In medicinal chemistry and ligand design, appending a pyridylmethyl group to a molecular scaffold is a privileged strategy. The pyridine ring serves as a robust hydrogen bond acceptor, modulates the physicochemical properties (such as logD and aqueous solubility), and acts as a critical coordination site in metallo-ligands. The primary vehicle for introducing this moiety is the bromomethylpyridine group (e.g., 2-, 3-, or 4-(bromomethyl)pyridine).
However, handling these reagents presents a unique challenge. They are classic "double-edged swords": their electronic structure makes them exceptionally reactive electrophiles, but this same structure renders the free base intrinsically unstable and prone to rapid self-destruction[1]. This whitepaper deconstructs the mechanistic causality behind this reactivity and outlines field-proven, self-validating protocols for their successful application.
The Electronic Paradigm: Reactivity vs. Stability
Enhanced Electrophilicity via LUMO Lowering
The reactivity of the bromomethyl group on a pyridine ring significantly outpaces that of standard benzylic halides. The electron-withdrawing nature of the pyridine ring—exerted through both inductive and resonance effects—lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the benzylic-like carbon[2]. This lowered LUMO energy correlates directly with faster rates of bimolecular nucleophilic substitution ( SN2 )[2]. Consequently, bromomethylpyridines are highly susceptible to nucleophilic attack by amines, thiols, and alcohols.
The Menschutkin Paradox and Self-Alkylation
The enhanced electrophilicity of the bromomethyl group is coupled with a fatal flaw: the pyridine ring possesses a lone pair of electrons on its nitrogen atom, making it a competent nucleophile. When the molecule is in its unprotonated (free base) form, it undergoes rapid, spontaneous intermolecular self-alkylation[3].
The lone pair of one pyridine nitrogen attacks the highly electrophilic bromomethyl carbon of an adjacent molecule in a Menschutkin-type SN2 reaction[3]. This forms a reactive pyridinium dimer, which still possesses a nucleophilic nitrogen at one end and an electrophilic carbon at the other. The reaction rapidly cascades, forming highly cross-linked, insoluble polymeric tars[3].
Caption: Mechanistic pathway of spontaneous Menschutkin polymerization in free base bromomethylpyridines.
Quantitative Reactivity Profile
To suppress this self-polymerization, bromomethylpyridines are universally synthesized, shipped, and stored as hydrobromide salts [1]. Protonation of the pyridine nitrogen completely eliminates its nucleophilicity, rendering the salt indefinitely stable under ambient conditions (though it remains a corrosive material that can cause severe burns[4]).
The table below summarizes the comparative reactivity and stability profiles of these substrates:
| Substrate | LUMO Energy Profile | Commercial Storage Form | Free Base Stability (25 °C) | Primary Degradation Pathway |
| Benzyl Bromide | Baseline | Free Liquid | Stable (Months) | Slow Hydrolysis |
| 2-(Bromomethyl)pyridine | Lowered by EWG[2] | Hydrobromide Salt | < 1 Hour (Turns Deep Red)[1] | Menschutkin Polymerization[3] |
| 3-(Bromomethyl)pyridine | Slightly Lowered | Hydrobromide Salt | Hours | Menschutkin Polymerization |
| 4-(Bromomethyl)pyridine | Lowered by EWG | Hydrobromide Salt | < 1 Hour | Menschutkin Polymerization |
Self-Validating Experimental Protocol: In Situ Free-Basing and Alkylation
Because the hydrobromide salt is unreactive towards many nucleophiles (as the acidic proton will simply quench the nucleophile), the free base must be generated immediately prior to use. The following protocol is engineered as a self-validating system , incorporating thermodynamic control and visual checkpoints to ensure the integrity of the electrophile.
Objective: N-Alkylation of an Imidazole or Secondary Amine[5]
Step 1: Biphasic Neutralization
-
Action: Suspend 2-(bromomethyl)pyridine hydrobromide (1.0 equiv) in a biphasic mixture of diethyl ether (or dichloromethane) and saturated aqueous sodium carbonate ( Na2CO3 )[5].
-
Causality: Na2CO3 is chosen as a mild base to selectively deprotonate the pyridinium nitrogen without inducing hydrolysis of the sensitive bromomethyl group.
Step 2: Strict Thermal Control (0 °C Extraction)
-
Action: Perform the extraction strictly at 0 °C using an ice bath[5].
-
Causality: The kinetics of Menschutkin self-alkylation are highly temperature-dependent. Maintaining the system at 0 °C kinetically suppresses the nucleophilic attack of the newly liberated pyridine nitrogen, preserving the monomeric free base.
Step 3: Rapid Drying and Visual Validation (Critical Checkpoint)
-
Action: Separate the organic layer and dry rapidly over anhydrous magnesium sulfate ( MgSO4 )[5].
-
Self-Validation: Inspect the solution visually. A successful, intact free base solution will be transparent or slightly pale yellow. If the solution exhibits a color change to deep red, thermal decomposition and polymerization have occurred[1]. Do not proceed; discard the solution and restart.
Step 4: Immediate Nucleophilic Coupling
-
Action: Filter the dried organic layer directly into a pre-cooled (0 °C) solution containing the target nucleophile (e.g., 1-isopropylimidazole)[5].
-
Causality: The immediate introduction of a high concentration of the target nucleophile outcompetes the intermolecular self-alkylation pathway.
Step 5: Evaporation Warning
-
Action: Monitor the reaction via TLC. Only remove volatiles under reduced pressure after the bromomethylpyridine has been fully consumed[5].
-
Causality: The free base decomposes rapidly upon solvent evaporation[1]. Concentrating the unreacted free base forces the molecules into close proximity, drastically accelerating polymerization.
Caption: Self-validating workflow for the in situ generation and immediate consumption of the free base.
Advanced Applications: Orthogonal Reactivity in Drug Development
In advanced medicinal chemistry, researchers frequently utilize di-halogenated derivatives, such as 2-bromo-5-(bromomethyl)pyridine , to build complex architectures like PARP inhibitors.
These molecules present two primary sites of reactivity that can be orthogonally addressed[2]:
-
The Bromomethyl Group: Highly susceptible to SN2 nucleophilic substitution.
-
The Bromo-Substituted Pyridine Ring: Inert to standard SN2 conditions but highly amenable to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[2].
By leveraging the self-validating protocols above, chemists can first selectively alkylate a nucleophile at the bromomethyl position at low temperatures. Once the unstable benzylic-type bromide is consumed, the resulting intermediate is stable and can be subjected to high-temperature metal-catalyzed cross-coupling at the ring bromide, allowing for the modular assembly of complex drug candidates.
Sources
- 1. Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine,2-(bromomethyl)-6-propyl | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
Electrophilic Aromatic Substitution on 6-Methoxynicotinate Derivatives: Mechanistic Insights and Scale-Up Protocols
Introduction to Pyridine Functionalization
Functionalizing pyridine derivatives via Electrophilic Aromatic Substitution (EAS) is a notoriously challenging endeavor in synthetic organic chemistry. The sp2 -hybridized nitrogen atom within the pyridine core exerts a strong electron-withdrawing effect, significantly deactivating the ring toward electrophilic attack[1]. However, the strategic placement of electron-donating groups can overcome this inherent deactivation.
This technical guide explores the mechanistic logic and practical scale-up methodologies for the electrophilic substitution of 6-methoxynicotinate derivatives—essential building blocks in pharmaceutical drug development.
Mechanistic Foundations and Regioselectivity
The regiochemical outcome of EAS on 6-methoxynicotinate is dictated by a synergistic "push-pull" electronic environment. To predict the site of substitution, we must analyze the directing vectors of each substituent on the pyridine ring[1].
Causality of C5 Regioselectivity
-
The Methoxy Group (-OCH₃) at C6: Acts as a powerful resonance donor (+M effect). It strongly activates the positions ortho (C5) and para (C3) to itself. Because the C3 position is covalently occupied by the ester/carboxylic acid moiety, the C5 position becomes the primary site of nucleophilicity.
-
The Carboxylate/Ester Group (-COOR) at C3: Exerts an inductive (-I) and resonance (-M) electron-withdrawing effect, which is meta-directing. The meta position relative to C3 is exactly C5.
-
The Pyridine Nitrogen (N1): Deactivates the ortho and para positions relative to itself (C2, C4, C6), leaving the meta positions (C3, C5) relatively less deactivated.
All electronic directing vectors converge on the C5 carbon, making it the highly specific and exclusive site for electrophilic attack (e.g., nitration, halogenation)[1].
Mechanistic pathway of EAS on 6-methoxynicotinate highlighting C5 regioselectivity.
Quantitative Reactivity Profile
The following table summarizes the quantitative directing effects that govern the EAS reactivity of these derivatives[1].
| Substituent | Ring Position | Electronic Effect | Directing Effect | Impact on EAS Reactivity |
| Pyridine Nitrogen | 1 | Strongly -I, -M | Meta (C3, C5) | Strongly Deactivating |
| Methoxy (-OCH₃) | 6 | Strongly +M > -I | Ortho/Para (C5, C3) | Strongly Activating |
| Carboxylate (-COOR) | 3 | Moderately -I, -M | Meta (C5) | Deactivating |
| Fluorine (-F) (if present) | 2 | Strongly -I > +M | Ortho/Para (C3, C5) | Deactivating |
Scale-Up Workflow: Nitration of 6-Methoxynicotinic Acid
Nitration is a critical functionalization step for generating 5-amino precursors. The following protocol details the robust, scale-up synthesis of methyl 6-methoxy-5-nitropyridine-3-carboxylate via a two-step sequence: nitration followed by Fischer esterification[2].
Two-step experimental workflow for the nitration and esterification of 6-methoxynicotinic acid.
Step-by-Step Methodology & Causality
Phase 1: Nitration
-
System Preparation: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300 mL of concentrated sulfuric acid ( H2SO4 ). Cool to 0-5 °C using an ice-salt bath[2].
-
Causality: Concentrated H2SO4 serves a dual purpose. It protonates the pyridine nitrogen (preventing unwanted N-oxidation) and acts as a dehydrating agent to drive the formation of the highly reactive nitronium ion ( NO2+ ).
-
-
Substrate Addition: Slowly add 153 g (1.0 mol) of 6-methoxynicotinic acid, ensuring the internal temperature does not exceed 10 °C[2].
-
Electrophilic Addition: Begin the dropwise addition of 75 mL of concentrated nitric acid ( HNO3 ). Maintain the internal temperature strictly between 5-10 °C[2].
-
Causality: The reaction is highly exothermic. Exceeding 10 °C risks oxidative cleavage of the methoxy ether group and promotes non-regioselective poly-nitration, destroying the yield.
-
-
Quenching: Pour the mixture over crushed ice to precipitate the 6-methoxy-5-nitronicotinic acid intermediate. Filter and wash with cold water.
Phase 2: Fischer Esterification
-
Reaction Setup: To a 2 L round-bottom flask, add 178 g (0.9 mol) of the isolated 6-methoxy-5-nitronicotinic acid and 700 mL of methanol ( CH3OH )[2].
-
Catalysis: Slowly add 18 mL of concentrated H2SO4 to the suspension[2].
-
Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The massive excess of methanol drives the equilibrium toward the ester product via Le Chatelier's principle.
-
-
Reflux & Isolation: Heat the mixture to reflux for 8-12 hours. Cool to room temperature, reduce the methanol volume via rotary evaporation, and precipitate the final methyl ester[2].
Halogenation Workflows
Beyond nitration, halogenation (specifically bromination and chlorination) is frequently employed to create versatile handles for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
Bromination of the 6-methoxynicotinate core targets the identical C5 position due to the aforementioned electronic vectors. Utilizing reagents such as N-bromosuccinimide (NBS) or elemental bromine ( Br2 ) in acidic media ensures the generation of the active Br+ electrophile. Because the methoxy group sufficiently activates the ring, halogenation proceeds efficiently without the need for the harsh Lewis acid catalysts typically required for unactivated pyridines[3].
Self-Validating Experimental Systems
A protocol is only as robust as its built-in validation mechanisms. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory, the described workflows must operate as self-validating systems:
-
Thermal Boundary Validation: During nitration, the thermal envelope is a direct indicator of kinetic control. If the temperature spikes above 10 °C, visible off-gassing (nitrogen oxides) occurs, immediately alerting the scientist to a breach of the kinetic envelope and potential product degradation[2].
-
Phase-Change Confirmation: The precipitation of the intermediate product upon quenching in ice water serves as visual confirmation of successful nitration. The highly polar, zwitterionic intermediate is insoluble in cold aqueous acid, whereas unreacted starting materials or cleaved byproducts exhibit different solubility profiles[2].
-
Chromatographic Tracking: The 8-12 hour reflux during esterification must be validated by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to ensure complete consumption of the intermediate before workup[2].
References
- EP0659737A2. "Catecholamine surrogates useful as B3 agonists". Google Patents.
Sources
The Chemical Evolution and Pharmacological Dynamics of Substituted Nicotinic Acid Esters
Executive Summary
Substituted nicotinic acid esters represent a critical class of prodrugs designed to modulate the bioavailability, lipophilicity, and pharmacokinetic release profile of nicotinic acid (Vitamin B3). By masking the polar carboxylate group of the parent molecule, these esters bypass the stratum corneum's barrier functions, enabling targeted transdermal delivery. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, synthetic evolution, and pharmacological mechanisms of these compounds, culminating in recent breakthroughs regarding their geroprotective potential.
Historical Context: From Nicotine Oxidation to Esterification
Nicotinic acid was first synthesized in 1867 via the oxidation of nicotine, but its biological imperative was not understood until the 1930s when it was identified as the anti-pellagra factor. In the mid-20th century, high-dose nicotinic acid was discovered to possess profound lipid-regulating effects. However, systemic administration was severely limited by the "niacin flush"—an intense, prostaglandin-mediated cutaneous vasodilation[1].
To harness this vasodilatory effect for localized topical treatments (e.g., muscle pain relief) and to create slow-release systemic prodrugs, chemists began synthesizing substituted esters. Early industrial synthesis relied on non-catalytic, high-temperature reactions (135°C–200°C) between nicotinic acid and water-immiscible aliphatic alcohols[2]. While effective for bulk manufacturing, these harsh conditions lacked the precision required for complex pharmaceutical derivatives, driving the evolution toward modern catalytic coupling methodologies.
Structural and Physicochemical Properties
The esterification of nicotinic acid neutralizes its zwitterionic nature, drastically increasing its partition coefficient (Log P). This enhanced lipophilicity is the primary driver for the molecule's ability to partition into lipid matrices, making these esters highly effective for transdermal delivery systems[3].
Table 1: Physicochemical Properties of Key Substituted Nicotinic Acid Esters
| Compound | R-Group Substitution | Molecular Weight ( g/mol ) | Approx. Log P | Primary Clinical / Research Application |
| Methyl Nicotinate | -CH₃ | 137.14 | 0.8 | Geroprotective research, localized rubefacient |
| Ethyl Nicotinate | -CH₂CH₃ | 151.16 | 1.3 | Topical vasodilator |
| Benzyl Nicotinate | -CH₂-C₆H₅ | 213.23 | 2.4 | Cosmetics, topical pain-relief[4][5] |
| Hexyl Nicotinate | -(CH₂)₅CH₃ | 207.27 | 3.0 | Deep tissue hyperemic agent |
Modern Synthetic Methodologies: The Steglich Esterification
Modern synthesis of nicotinic acid ester prodrugs demands high yield and purity without the degradative risks of high heat or strong acid catalysis. The6 utilizing DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) is the gold standard[6].
Protocol 1: Synthesis and Validation of Benzyl Nicotinate
-
Objective: Synthesize benzyl nicotinate from nicotinic acid and benzyl alcohol under mild conditions.
-
Step 1: Activation. Dissolve Nicotinic Acid (1 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an N₂ atmosphere. Cool the mixture to 0°C and slowly add DCC (1.1 eq).
-
Causality: Cooling to 0°C is critical to prevent the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea side product. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.
-
-
Step 2: Coupling. Add Benzyl Alcohol (1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 3: Filtration (Self-Validation Check 1). Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Validation: The stoichiometric appearance of a white DCU precipitate visually confirms that the dehydration coupling has successfully occurred.
-
-
Step 4: Purification & Instrumental Validation (Self-Validation Check 2). Wash the filtrate with 5% NaHCO₃ and brine, dry over MgSO₄, and evaporate the solvent. Analyze the crude product via GC/MS.
Pharmacological Mechanisms: Receptor Dynamics and Prodrug Cleavage
Upon topical application, the lipophilic ester penetrates the stratum corneum. Within the viable epidermis and dermis, non-specific tissue esterases hydrolyze the ester bond, liberating free nicotinic acid[3]. The free acid acts as the active ligand for the 1, a G-protein coupled receptor[1].
Activation of GPR109A triggers dual pathways: it inhibits adenylyl cyclase (lowering cAMP and halting lipolysis) and activates Phospholipase A2 (PLA2). PLA2 activation releases arachidonic acid, driving the synthesis of Prostaglandin D2 (PGD2) and E2 (PGE2), which cause intense capillary vasodilation (rubefaction)[1].
Fig 1: Pharmacological signaling cascade of nicotinic acid esters from prodrug hydrolysis to vasodilation.
Protocol 2: In Vitro Transdermal Permeation and Esterase Cleavage Assay
To validate the efficacy of the synthesized prodrug, its permeation and biological activation must be quantified.
-
Objective: Validate the skin permeability and enzymatic hydrolysis of the ester using a Franz diffusion cell.
-
Step 1: Membrane Preparation. Mount excised porcine ear skin between the donor and receptor compartments of the Franz cell.
-
Causality: Porcine skin is utilized because its lipid composition, thickness, and inherent esterase activity closely mimic human epidermal kinetics, providing highly translatable data[3].
-
-
Step 2: Dosing & Sampling. Apply 10 mg of the ester formulation to the donor compartment. Fill the receptor compartment with PBS (pH 7.4) maintained at 32°C. Withdraw 0.5 mL samples at 1, 2, 4, and 8 hours, replacing with fresh buffer.
-
Causality: Maintaining the receptor fluid at 32°C accurately simulates the physiological surface temperature of human skin, ensuring realistic diffusion thermodynamics and enzyme kinetics.
-
-
Step 3: HPLC Validation (Self-Validation Check). Analyze the withdrawn samples using HPLC-UV.
-
Validation: The system validates itself biologically if the chromatogram detects both the intact ester and free nicotinic acid. The presence of free nicotinic acid confirms that the prodrug not only permeated the lipid barrier but was successfully cleaved by the tissue esterases[3]. If only the ester is detected, the esterase activity of the biological model is compromised.
-
Emerging Frontiers: Geroprotection and Mitochondrial Dynamics
While historically utilized for vasodilation and lipid management, recent literature has unveiled entirely new paradigms for substituted nicotinic acid esters. A landmark 2025 study identified7 capable of promoting lifespan extension[7].
Once hydrolyzed to nicotinic acid, the molecule feeds into the NAD⁺ salvage pathway. This influx upregulates AMPK/SNF1 signaling and HAP4-mediated mitochondrial biogenesis, significantly enhancing cellular stress resistance and delaying chronological aging[7]. This discovery pivots the trajectory of nicotinic acid esters from simple topical rubefacients to critical modulators of mitochondrial health and longevity.
References
- Non-catalytic preparation of nicotinic acid esters (US2816112A)
- Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery Source: ResearchGate URL
- Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs Source: NIH / PMC URL
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action Source: ResearchGate URL
- Benzyl Nicotinate | CID 7191 Source: PubChem URL
- Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension Source: bioRxiv URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Global Benzyl Nicotinate Market Insights - Industry Share, Sales Projections, and Demand Outlook 2026-2032 [qyresearch.in]
- 6. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
potential biological activity of Methyl 5-(bromomethyl)-6-methoxynicotinate derivatives
An In-Depth Technical Guide to the Biological Activity and Application of Methyl 5-(bromomethyl)-6-methoxynicotinate Derivatives
Executive Summary
In modern drug discovery, the selection of privileged scaffolds is critical for navigating the complex multi-parameter optimization of pharmacokinetics, target affinity, and metabolic stability. Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1) has emerged as a highly versatile trifunctional building block[1]. While the parent compound is an intermediate, its derivatives exhibit profound biological activity across multiple therapeutic areas, including immuno-oncology, metabolic disorders, and infectious diseases.
This whitepaper provides a comprehensive technical analysis of how the structural features of this scaffold translate into biological efficacy, detailing the mechanistic rationale, target profiles, and validated synthetic workflows required to generate bioactive libraries.
Structural Rationale & Reactivity Profile
The utility of Methyl 5-(bromomethyl)-6-methoxynicotinate lies in its orthogonal reactivity and its ability to act as a bioisostere for endogenous ligands (such as ATP or nicotinamide). As a Senior Application Scientist, I evaluate this scaffold based on three distinct functional domains:
-
The 6-Methoxypyridine Core (Pharmacophore): The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases or the active sites of metabolic enzymes. The adjacent 6-methoxy group modulates the electron density of the ring, increasing basicity while simultaneously blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the highly reactive C6 position.
-
The 5-Bromomethyl Group (Electrophilic Center): The benzylic-like bromomethyl group is highly primed for bimolecular nucleophilic substitution ( SN2 ). This allows for the rapid introduction of basic amines, heterocycles, or solubilizing tails, which are essential for tuning the physicochemical properties (LogD, aqueous solubility) of the final drug candidate.
-
The C3 Methyl Ester (Orthogonal Handle): The ester provides a stable, yet easily transformable handle. It can be selectively saponified to a carboxylic acid for subsequent amide coupling, or reduced to an alcohol/aldehyde to explore different vector spaces in the binding pocket.
Orthogonal reactivity and pharmacophore mapping of CAS 234098-50-1.
Core Biological Targets and Therapeutic Applications
Derivatives synthesized from this scaffold have demonstrated potent biological activity across several distinct target classes.
A. Kinase Inhibition (e.g., MAP4K1 / HPK1)
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting MAP4K1 is a major strategy in immuno-oncology to reverse T-cell exhaustion. Derivatives of 6-methoxynicotinate are utilized as potent, ATP-competitive MAP4K1 inhibitors[2]. The pyridine nitrogen forms a critical bidentate hydrogen bond with the kinase hinge region, while the derivatized 5-position extends into the solvent-exposed region to enhance selectivity and solubility.
MAP4K1 signaling pathway modulated by 6-methoxynicotinate derivatives.B. Metabolic Modulation (NNMT Inhibition)
Nicotinamide N-methyltransferase (NNMT) regulates cellular methylation potential by consuming S-adenosyl-L-methionine (SAM). Overexpression of NNMT is linked to obesity and Type-2 Diabetes. Because the 6-methoxynicotinate core is a structural analog of nicotinamide (the natural substrate of NNMT), derivatives such as JBSNF-000088 (6-methoxynicotinamide) act as potent, slow-turnover competitive inhibitors. These derivatives have been shown to drive insulin sensitization and body weight reduction in diet-induced obese mouse models[3].
C. Antimicrobial & Antiparasitic Activity (DXPS Inhibition)
In the fight against chloroquine-resistant Plasmodium falciparum (Malaria), the non-mevalonate (MEP) pathway is a prime target because it is essential for the parasite but absent in humans. Recent studies have identified pyridine-heterocycle hybrids and aminothiazole derivatives of 6-methoxynicotinates as potent inhibitors of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS)[4]. Furthermore, molecular hybridization utilizing the pyridine bridge via Hantzsch reactions has yielded compounds with significant anticancer and antimicrobial profiles[5].
Quantitative Data Presentation
The table below summarizes the biological activity of representative derivative classes originating from the Methyl 5-(bromomethyl)-6-methoxynicotinate scaffold.
| Derivative Class / Target | Primary Indication | Representative Potency ( IC50 ) | Key Structural Modification from Scaffold |
| MAP4K1 (HPK1) | Immuno-oncology | <10 nM | SN2 displacement at C5 with cyclic amines; Amidation at C3 with anilines. |
| NNMT | Obesity / Type-2 Diabetes | Conversion of C3 ester to primary/secondary amides (e.g., JBSNF-000088 analogs). | |
| DXPS (P. falciparum) | Malaria | ∼600 nM | Hybridization at C5 with aminothiazoles; Ester hydrolysis. |
| EGFR (Mutant T790M) | Non-Small Cell Lung Cancer | Hantzsch reaction hybridization yielding bis-heterocyclic pyridine bridges. |
Experimental Workflow: Synthesis of a Bioactive Library
To translate this building block into a biologically active kinase inhibitor library, a robust, self-validating three-step protocol is required. The following methodology is designed to ensure high yield, minimal side reactions, and strict control over reaction causality.
Step 1: SN2 Nucleophilic Displacement
Objective: Introduce a solubilizing basic group at the 5-position.
-
Procedure: Dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 eq) in anhydrous Acetonitrile (MeCN). Add anhydrous Potassium Carbonate ( K2CO3 , 2.5 eq) followed by the desired secondary amine (e.g., N-methylpiperazine, 1.2 eq). Stir at room temperature for 4 hours.
-
Causality & Validation: MeCN is chosen as a polar aprotic solvent to accelerate the SN2 reaction by poorly solvating the nucleophile. K2CO3 is utilized as a mild, insoluble base to scavenge the generated HBr without causing premature hydrolysis of the methyl ester (which would occur if NaOH were used). Reaction completion is validated via LC-MS (disappearance of the bromine isotope pattern).
Step 2: Ester Saponification
Objective: Unmask the carboxylic acid for target binding or further amidation.
-
Procedure: Isolate the intermediate from Step 1 and dissolve in a 3:1:1 mixture of THF/MeOH/ H2O . Add Lithium Hydroxide monohydrate (LiOH· H2O , 3.0 eq). Stir at 40°C for 2 hours. Neutralize to pH 5-6 using 1N HCl to precipitate the zwitterionic product.
-
Causality & Validation: LiOH is preferred over NaOH/KOH as it is milder and highly effective in mixed aqueous-organic systems. The THF/MeOH blend ensures that both the lipophilic organic ester and the inorganic hydroxide remain in a homogenous single phase.
Step 3: Amide Coupling (Library Generation)
Objective: Attach the final pharmacophoric elements (e.g., substituted anilines) to engage the kinase allosteric pocket.
-
Procedure: Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the activated ester. Add the target aniline (1.1 eq) and stir at room temperature for 12 hours.
-
Causality & Validation: HATU is explicitly chosen because it generates a highly reactive HOAt ester, which is critical for overcoming the steric hindrance and electron-deficiency of pyridine-carboxylic acids. DIPEA is a non-nucleophilic base; its steric bulk prevents it from competing with the aniline for the activated ester, ensuring high amide yields.
Sources
- 1. chembk.com [chembk.com]
- 2. WO2021146370A1 - Map4k1 inhibitors - Google Patents [patents.google.com]
- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural Products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthetic Utility and Commercial Sourcing of Methyl 5-(bromomethyl)-6-methoxynicotinate: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, functionalized pyridine scaffolds are indispensable for modulating the physicochemical properties of drug candidates. Among these, Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1)[1] has emerged as a highly versatile electrophilic building block. Featuring a reactive benzylic bromide, an electron-donating methoxy group, and an orthogonal methyl ester handle, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and complex heterocyclic libraries.
This whitepaper provides an in-depth technical analysis of the compound’s mechanistic utility, a verified landscape of commercial suppliers, and field-proven protocols for its quality control and synthetic application.
Chemical Profile & Mechanistic Utility
The strategic value of Methyl 5-(bromomethyl)-6-methoxynicotinate (Molecular Weight: 260.08)[1] lies in the synergistic interplay of its three functional groups:
-
The Bromomethyl Group (C5): Unlike chloromethyl derivatives, the bromomethyl moiety offers superior leaving-group kinetics. This allows for mild SN2 nucleophilic substitutions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at lower temperatures, minimizing thermal degradation and unwanted side reactions.
-
The Methoxy Group (C6): Positioned ortho to the bromomethyl group, the methoxy substituent exerts a +M (resonance) effect. This electron donation tempers the inherent electron-withdrawing nature of the pyridine nitrogen, stabilizing the transition state during nucleophilic attack at the benzylic carbon. Furthermore, it protects the C6 position from metabolic oxidation in vivo and acts as a potent hydrogen-bond acceptor.
-
The Methyl Ester (C3): Operating as a robust protecting group, the nicotinate ester remains stable under standard basic amination conditions. Post-functionalization, it can be selectively saponified to a carboxylic acid, providing a reliable handle for subsequent amide coupling.
Figure 1: Divergent synthetic pathways of the bromomethyl nicotinate scaffold.
Commercial Sourcing Landscape
Procuring high-purity batches of this highly reactive electrophile is critical, as degraded material (e.g., hydrolyzed to the hydroxymethyl derivative) can severely impact reaction yields. Below is a consolidated table of verified commercial suppliers offering this compound under CAS 234098-50-1[2].
| Supplier | Catalog Number | CAS Number | Formula | Stated Purity |
| AA Blocks | AA002N2A | 234098-50-1 | C9H10BrNO3 | >95%[3] |
| Chemcia Scientific | AA10-6582 | 234098-50-1 | C9H10BrNO3 | >95%[4] |
| Hairui Chemical | HR459301 | 234098-50-1 | C9H10BrNO3 | 95+%[1] |
| Evita Chem | N/A | 234098-50-1 | C9H10BrNO3 | In Stock[5] |
Quality Control & Validation Protocol
Due to the moisture sensitivity of the bromomethyl group, commercial batches must be subjected to a self-validating Quality Control (QC) workflow prior to integration into library synthesis.
Figure 2: Sequential quality control workflow for commercial batch validation.
Validation Steps:
-
LC-MS Profiling: Dissolve a 1 mg sample in anhydrous acetonitrile (avoid methanol to prevent transesterification/solvolysis). Confirm the presence of the parent ion ( [M+H]+ ~260/262 m/z, exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom).
-
1 H-NMR ( CDCl3 ): Verify structural integrity. Key diagnostic peaks include:
-
Singlet at ~4.5 ppm (2H) corresponding to the intact −CH2Br group.
-
Singlet at ~4.0 ppm (3H) for the methoxy group.
-
Singlet at ~3.9 ppm (3H) for the methyl ester.
-
Two aromatic protons in the pyridine ring (typically doublets or singlets depending on long-range coupling).
-
Synthetic Application Protocol: Mild SN2 Amination
The following methodology details the substitution of the bromomethyl group with a secondary amine. This protocol is designed as a self-validating system, utilizing specific reagents to prevent side reactions.
Objective: Synthesize a 5-(aminomethyl)-6-methoxynicotinate derivative while preserving the methyl ester.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 equiv) in anhydrous acetonitrile (0.2 M).
-
Causality: Acetonitrile is chosen as a polar aprotic solvent to accelerate the SN2 transition state while strictly preventing the solvolysis (hydrolysis or etherification) that would occur in protic solvents like ethanol.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the stirring solution.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the hydrobromic acid (HBr) generated during the reaction without competing with the secondary amine for the electrophilic benzylic carbon.
-
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired secondary amine (1.1 equiv) dropwise.
-
Causality: Initiating the reaction at 0 °C suppresses exothermic degradation and minimizes the risk of bis-alkylation, ensuring high chemoselectivity.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress via LC-MS.
-
Self-Validation: The reaction is deemed complete when the isotopic bromine doublet (~260/262 m/z) is fully consumed and replaced by the target mass [M+H]+ .
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary amine product.
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-(bromomethyl)-6-methoxynicotinate
Abstract
This technical guide provides an in-depth exploration of the use of Methyl 5-(bromomethyl)-6-methoxynicotinate as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent, featuring a reactive benzylic-type bromide, enables the strategic formation of carbon-carbon bonds to synthesize diarylmethane-like structures, which are prevalent scaffolds in medicinal chemistry and materials science. We will dissect the mechanistic nuances of coupling at a C(sp³)-hybridized carbon, present a robust and validated experimental protocol, offer troubleshooting guidance, and discuss the broader applications of this methodology for researchers in drug discovery and synthetic chemistry.
Introduction: A Versatile Heterocyclic Building Block
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Methyl 5-(bromomethyl)-6-methoxynicotinate is a bifunctional reagent of significant interest, offering a pre-functionalized nicotinic acid framework.[2] Its value lies in the highly reactive C(sp³)-hybridized bromomethyl group, which serves as an electrophilic handle for constructing complex molecular architectures.
While Suzuki-Miyaura coupling is traditionally associated with the coupling of aryl halides (C(sp²)-X), its application to benzylic halides (C(sp³)-X) like Methyl 5-(bromomethyl)-6-methoxynicotinate provides a powerful tool for creating methylene-linked biaryl systems.[3][4] These diarylmethane motifs are central to numerous biologically active compounds.[3][4] This guide will focus specifically on the protocols and considerations for leveraging the bromomethyl group in Suzuki coupling, leaving the nicotinate ester available for subsequent synthetic transformations.
The Suzuki-Miyaura Catalytic Cycle: Focus on Benzylic Halides
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7] However, the coupling of a benzylic bromide introduces specific mechanistic considerations compared to the more common coupling of aryl bromides. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][8]
// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Ar-B(OR)₂\n(Boronic Acid/Ester)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; halide [label="Py-CH₂-Br\n(Methyl 5-(bromomethyl)-6-methoxynicotinate)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base (e.g., K₃PO₄)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediates pd_complex_oa [label="[Py-CH₂-Pd(II)L₂-Br]", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex_tm [label="[Py-CH₂-Pd(II)L₂-Ar]", fillcolor="#FFFFFF", fontcolor="#202124"];
// Product product [label="Py-CH₂-Ar\n(Coupled Product)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];
// Edges pd0 -> pd_complex_oa [label=" Oxidative Addition"]; halide -> pd_complex_oa;
pd_complex_oa -> pd_complex_tm [label=" Transmetalation"]; reagent -> pd_complex_tm; base -> pd_complex_oa [label="activates boronic acid", style=dashed, dir=back];
pd_complex_tm -> product [label=" Reductive Elimination"]; product -> pd0 [style=invis]; // for layout pd_complex_tm -> pd0 [label=" Regenerates\n Catalyst"];
// Invisible edges for layout reagent -> base [style=invis]; halide -> reagent [style=invis]; }
Caption: Suzuki-Miyaura cycle for benzylic halides.
-
Oxidative Addition: This is often the rate-determining step.[9][10] The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group. Unlike the reaction with aryl halides, oxidative addition to benzylic halides can proceed with inversion of stereochemistry.[9] This step forms a Pd(II) intermediate. The C(sp³)-Br bond is generally less reactive towards oxidative addition than a C(sp²)-Br bond on a pyridine ring, which is a key principle in achieving chemoselectivity in molecules containing both moieties.[5][11]
-
Transmetalation: For transmetalation to occur, the organoboron reagent must be activated by a base.[6][12] The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic borate species. This borate then transfers its organic group (Ar) to the palladium(II) center, displacing the bromide ion and forming a new organopalladium complex.
-
Reductive Elimination: This final step involves the coupling of the two organic ligands (the pyridylmethyl group and the aryl group) on the palladium center.[6] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Reductive elimination from benzylic palladium complexes is typically facile.[13]
Experimental Protocol: Suzuki Coupling of Methyl 5-(bromomethyl)-6-methoxynicotinate with an Arylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and catalyst may be required for different arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 5-(bromomethyl)-6-methoxynicotinate | ≥97% | Varies | Starting material (1.0 equiv). |
| Arylboronic Acid | ≥98% | Varies | Coupling partner (1.2-1.5 equiv). |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Varies | Catalyst (2-5 mol%). |
| Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | Anhydrous | Varies | Base (2.0-3.0 equiv). |
| 1,4-Dioxane or Toluene | Anhydrous | Varies | Solvent. |
| Degassed Water | N/A | In-house | Used as a co-solvent. |
| Schlenk flask or Microwave vial | N/A | Varies | Reaction vessel. |
| Argon or Nitrogen gas supply | High Purity | Varies | For inert atmosphere. |
| Ethyl Acetate, Water, Brine | Reagent | Varies | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Varies | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
Step-by-Step Procedure
Caption: General experimental workflow diagram.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[14]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).[5] Via syringe, add the anhydrous organic solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL). The solvent/water ratio is typically between 4:1 and 5:1.[5][13]
-
Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[1] Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain the desired coupled product.[1]
Optimization and Troubleshooting
Success in Suzuki coupling often requires optimization. The following table and tips address common challenges.
| Parameter | Recommendation & Rationale |
| Catalyst | Pd(PPh₃)₄ is a reliable starting point. For challenging substrates, consider catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[14][15] |
| Base | K₃PO₄ and Cs₂CO₃ are effective for benzylic couplings.[10] Milder bases like K₂CO₃ can be tried but may be less effective. The choice of base is critical for activating the boronic acid without promoting side reactions.[14] |
| Solvent | 1,4-Dioxane , Toluene , or DMF are common choices. The solvent must solubilize all components. A small amount of water is often beneficial.[14] |
| Temperature | Typically 80-120 °C .[1] Higher temperatures can promote catalyst decomposition or side reactions. Start around 80-90 °C and increase if conversion is low. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Inefficient catalyst, insufficient temperature, or catalyst deactivation. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[11][14]
-
Solution: Ensure a thoroughly degassed, inert atmosphere.[14] Switch to a more active catalyst system with bulky ligands (e.g., a Buchwald ligand) that can shield the palladium center and facilitate oxidative addition.[14] Increase the reaction temperature.
-
-
Protodeboronation:
-
Cause: The arylboronic acid decomposes, replacing the C-B bond with a C-H bond. This is common with electron-deficient or some heteroaryl boronic acids.[14][16]
-
Solution: Use a more stable boronic ester derivative, such as a pinacol ester.[8][14] Use milder reaction conditions (lower temperature, less aggressive base) or a fluoride source like KF as the base.
-
-
Homocoupling of Boronic Acid:
-
Cause: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[14]
-
Solution: Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Applications in Drug Development
The strategic installation of an aryl or heteroaryl group onto the methylene bridge of Methyl 5-(bromomethyl)-6-methoxynicotinate generates a diarylmethane-like scaffold. This structural motif is a cornerstone in medicinal chemistry, known for providing an optimal spatial arrangement to interact with biological targets. The "magic methyl" effect, or in this case, the introduction of a larger aryl group, can profoundly impact a molecule's biological activity, selectivity, metabolic stability, and pharmacokinetic properties.[17]
This reaction allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The resulting products can serve as key intermediates for a wide range of therapeutic targets, including kinase inhibitors, CNS-active agents, and anti-inflammatory drugs.[2][18]
Conclusion
The Suzuki-Miyaura cross-coupling of Methyl 5-(bromomethyl)-6-methoxynicotinate is a powerful and highly relevant transformation for synthetic and medicinal chemists. While the coupling occurs at a less conventional C(sp³)-hybridized carbon, a well-chosen palladium catalyst, base, and strict adherence to inert atmosphere techniques can provide reliable and high-yielding access to valuable diarylmethane structures. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this reaction and accelerate the discovery of novel chemical entities.
References
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Guidechem. (2024, August 15). Methyl 6-Bromonicotinate: Key Uses and Applications.
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- PMC. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling with 4-Bromo-2,6-bis(bromomethyl)pyridine.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Organic Chemistry Portal. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- ResearchGate. (n.d.). ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives.
- ACS Publications. (2008, December 11). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters.
- ChemicalBook. (n.d.). methyl 5-(bromomethyl)nicotinate synthesis.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)cyclohexane Derivatives.
- BenchChem. (n.d.). Application of Methyl 6-(bromomethyl)nicotinate in Pharmaceutical Intermediate Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- PMC. (n.d.). Methyl-Containing Pharmaceuticals.
- BenchChem. (n.d.). 5-Bromo-6-methylpicolinaldehyde as an intermediate in pharmaceutical synthesis.
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- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
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- 17. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-Alkylation of Amines with Methyl 5-(Bromomethyl)-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry
The introduction of alkyl groups to nitrogen atoms (N-alkylation) is a cornerstone of modern medicinal chemistry and drug development. This fundamental transfor[1][2]mation allows for the synthesis of secondary and tertiary amines, which are prevalent structural motifs in a vast array of biologically active compounds and pharmaceuticals. The ability to strategica[1][2][3]lly modify the substituents on a nitrogen atom enables the fine-tuning of a molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These modifications are critical for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.
Methyl 5-(bromomethyl)-6-methoxynicotinate is a particularly valuable reagent in this context. It incorporates the nicotinic acid scaffold, a "privileged" structure in drug design known for its presence in a wide range of therapeutic agents and its role as a fundamental component of the essential human nutrient vitamin B3 (niacin). The nicotinic acid moiety[4] and its derivatives have demonstrated a broad spectrum of biological activities, including potential applications as anticancer agents. The presence of a reactiv[5][6][7]e bromomethyl group allows for the direct alkylation of various amine nucleophiles, providing a straightforward entry into a diverse chemical space of novel nicotinic acid derivatives with potential therapeutic applications.
This guide provides a comprehensive overview of the N-alkylation of amines using Methyl 5-(bromomethyl)-6-methoxynicotinate, including detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their drug discovery efforts.
Mechanistic Insights: The SN2 Pathway and Key Reaction Parameters
The N-alkylation of amines with Methyl 5-(bromomethyl)-6-methoxynicotinate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group in a single, concerted step.
Figure 1: General SN2 mechanism for the N-alkylation of a primary amine.
Several key parameters influence the efficiency and outcome of this reaction:
-
The Nature of the Amine: The nucleophilicity of the amine is a critical factor. Primary amines readily undergo alkylation to form secondary amines. However, a common challenge is overalkylation, where the resulting secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to produce a tertiary amine. Secondary amines can also[8][9] be alkylated to form tertiary amines. The steric hindrance around the nitrogen atom can also affect the reaction rate.
-
The Role of the Base: A base is typically required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. The choice of base is crucial for preventing the protonation of the starting amine, which would render it non-nucleophilic. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and tertiary amines (e.g., triethylamine, diisopropylethylamine). The strength and steric bulk of the base can influence the reaction rate and selectivity.
-
Solvent Selection: The solvent plays a multifaceted role in the N-alkylation reaction. Polar aprotic solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are often preferred as they can solvate the ions formed during the reaction without significantly solvating the nucleophile, thereby enhancing its reactivity. The choice of solvent can also impact the solubility of the reactants and the reaction temperature.
-
Reaction Temperature: The reaction temperature influences the rate of the reaction. Gentle heating is often employed to accelerate the reaction, but excessive temperatures can lead to the formation of side products.
Experimental Protocols
General Protocol for the N-Alkylation of a Primary Amine
This protocol provides a general procedure for the mono-N-alkylation of a primary amine with Methyl 5-(bromomethyl)-6-methoxynicotinate.
Materials:
-
Primary amine (1.0 eq.)
-
Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the primary amine (1.0 eq.) and potassium carbonate (2.0-3.0 eq.).
-
Add a suitable volume of acetonitrile to form a stirrable suspension.
-
In a separate flask, dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0-1.2 eq.) in acetonitrile.
-
Add the solution of Methyl 5-(bromomethyl)-6-methoxynicotinate dropwise to the amine suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool[10] the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated secondary amine.
Figure 2: A typical experimental workflow for N-alkylation.
Protocol for the N-Alkylation of a Secondary Amine
This protocol outlines the procedure for the N-alkylation of a secondary amine to yield a tertiary amine.
Materials:
-
Secondary amine (1.0 eq.)
-
Methyl 5-(bromomethyl)-6-methoxynicotinate (1.1-1.5 eq.)
-
Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) in DMF.
-
Add diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the solution.
-
Add Methyl 5-(bromomethyl)-6-methoxynicotinate (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation and Troubleshooting
Table 1: Summary of Typical Reaction Conditions
| Amine Type | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary | 1.0 - 1.2 | K₂CO₃ (2.0-3.0) | MeCN | 25 - 60 | 4 - 24 h |
| Secondary | 1.1 - 1.5 | DIPEA (1.5-2.0) | DMF | 25 - 70 | 6 - 48 h |
| Aniline | 1.0 - 1.2 | Na₂CO₃ (2.0) | Acetone | Reflux | 12 - 36 h |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Insufficiently reactive amine- Inactive alkylating agent- Inappropriate base or solvent- Low reaction temperature | - Increase reaction temperature- Use a more polar aprotic solvent (e.g., DMF, DMSO)- Use a stronger, non-nucleophilic base (e.g., DBU)- Confirm the integrity of the alkylating agent |
| Overalkylation (for primary amines) | - The secondary amine product is more nucleophilic than the primary amine starting material | - Use a larger excess of the primary amine- Add the alkylating agent slowly at a lower temperature- Consider alternative methods like reductive amination |
| Formation of quaternary ammonium salt | - The tertiary amine product is still nucleophilic | - Use stoichiometric amounts of the alkylating agent- Avoid prolonged reaction times and high temperatures |
| Difficult purification | - Presence of unreacted starting materials and byproducts | - Optimize the reaction stoichiometry to minimize unreacted starting materials- Employ a different chromatographic eluent system or consider alternative purification techniques like preparative HPLC |
Conclusion
The N-alkylation of amines with Methyl 5-(bromomethyl)-6-methoxynicotinate is a robust and versatile method for the synthesis of novel nicotinic acid derivatives. A thorough understanding of the underlying SN2 mechanism and the influence of key reaction parameters such as the choice of amine, base, and solvent is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery. By carefully controlling the reaction conditions, scientists can effectively navigate the challenges of N-alkylation and efficiently generate a diverse library of compounds for biological evaluation.
References
- ACS Publications. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." Accessed March 14, 2026.
- BenchChem. "Experimental procedure for N-alkylation of primary amines." Accessed March 14, 2026.
- ResearchGate. "Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF." Accessed March 14, 2026.
- Reagent Guide. "N alkylation at sp 3 Carbon." Accessed March 14, 2026.
- PubMed. "Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents." Accessed March 14, 2026.
- Google Patents. "US3864402A - Purification of secondary alkyl amines." Accessed March 14, 2026.
- ACS Publications. "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters." Accessed March 14, 2026.
- Wiley Online Library. "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols." Accessed March 14, 2026.
- Organic Chemistry Portal. "Synthesis of secondary and tertiary amines." Accessed March 14, 2026.
- Royal Society of Chemistry. "N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex." Accessed March 14, 2026.
- PMC.
- BenchChem. "The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery." Accessed March 14, 2026.
- ACS Publications. "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters." Accessed March 14, 2026.
- ResearchGate. "Nicotinic acid derivatives: Application and uses, review." Accessed March 14, 2026.
- ResearchGate. "(PDF) Nicotinic acid derivatives: Application and uses, review." Accessed March 14, 2026.
- ChemicalBook. "methyl 5-(bromomethyl)
- Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Accessed March 14, 2026.
- PMC. "Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles." Accessed March 14, 2026.
- ResearchGate. "(PDF)
- ResearchGate. "Aqueous-Mediated N-Alkylation of Amines." Accessed March 14, 2026.
- MDPI. "N-Dealkylation of Amines." Accessed March 14, 2026.
- Semantic Scholar.
- ResearchGate. "(PDF) N-Dealkylation of Amines." Accessed March 14, 2026.
- PMC. "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes." Accessed March 14, 2026.
- Organic Chemistry Portal. "Synthesis of benzylic amines." Accessed March 14, 2026.
- Scribd. "N-Alkylation and N-Methylation Catalysis | PDF | Amine." Accessed March 14, 2026.
- PubChem. "Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729." Accessed March 14, 2026.
- ChemScene.
- RSC Publishing.
- Sigma-Aldrich. "Methyl 6-bromo-5-methoxypicolinate | 170235-18-4." Accessed March 14, 2026.
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Application Note: Synthesis of Functionalized Pyridine and 2-Pyridone Scaffolds using Methyl 5-(bromomethyl)-6-methoxynicotinate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1)
Introduction & Mechanistic Rationale
Methyl 5-(bromomethyl)-6-methoxynicotinate is a highly versatile, bifunctional electrophilic building block widely utilized in modern medicinal chemistry and library synthesis[1][2]. The architectural value of this scaffold lies in its three orthogonal reactive sites: a highly electrophilic bromomethyl group, a modifiable methyl ester, and a methoxy group that serves as a masked 2-pyridone.
When designing synthetic workflows for drug discovery, understanding the causality behind the reactivity of these functional groups is critical for optimizing yields and preventing side reactions:
-
Bromomethyl Electrophilicity ( SN2 ): The benzylic-like bromomethyl group at the 5-position is highly activated toward nucleophilic attack. It is primed for SN2 displacement by primary or secondary amines to build extended functionalized networks.
-
Ester Saponification: The methyl ester at the 3-position is robust enough to survive mild alkylation conditions but can be selectively hydrolyzed to a carboxylic acid[3]. This unlocks the C3 position for divergent amide coupling, a staple reaction in structure-activity relationship (SAR) exploration[4].
-
Methoxy Cleavage & Tautomerization: The 6-methoxy group acts as a protecting group for a 2-pyridone motif. Upon cleavage of the methyl ether under acidic conditions, the intermediate 2-hydroxypyridine rapidly tautomerizes to the thermodynamically favored 2-pyridone[5]. This motif is a highly sought-after bioisostere for amides, providing critical hydrogen-bond donor/acceptor interactions in kinase and GPCR binding pockets[6].
Synthetic Workflow Pathway
The following diagram illustrates the logical progression of transforming the raw building block into a complex, drug-like 2-pyridone scaffold.
Figure 1: Four-step synthetic workflow for generating functionalized 2-pyridone scaffolds.
Experimental Protocols
The following self-validating protocols are designed to ensure high fidelity, scalability, and purity at each synthetic node.
Protocol 1: SN2 N-Alkylation of the Bromomethyl Group
Objective: Selectively alkylate a target amine without hydrolyzing the ester.
-
Preparation: Dissolve the target secondary or primary amine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is explicitly selected over triethylamine (TEA) due to its increased steric bulk. This minimizes the risk of the base itself acting as a nucleophile and forming undesired quaternary ammonium salts with the highly reactive bromomethyl group.
-
Alkylation: Dropwise add a solution of Methyl 5-(bromomethyl)-6-methoxynicotinate (1.05 equiv) in DMF. Stir at room temperature for 4–12 hours.
-
Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4 , and concentrate.
Protocol 2: Saponification of the Methyl Ester
Objective: Unmask the carboxylic acid for downstream coupling.
-
Preparation: Dissolve the intermediate from Protocol 1 in a 3:1 mixture of THF and H2O (0.2 M).
-
Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2O ) (3.0 equiv). Causality: Lithium hydroxide is preferred over NaOH or KOH because the hard lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing the reaction to proceed smoothly at room temperature[3][6].
-
Isolation: Stir for 4 hours. Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 4 using 1M HCl. The resulting 6-methoxynicotinic acid derivative typically precipitates and can be collected by vacuum filtration.
Protocol 3: Amide Coupling
Objective: Introduce structural diversity at the C3 position.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.5 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes. Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate. This strongly drives the amidation of sterically hindered or electronically deactivated amines while suppressing epimerization[4].
-
Coupling: Add the desired functional amine ( R−NH2 , 1.2 equiv) and stir at room temperature for 12 hours.
-
Purification: Dilute with water, extract with DCM, and purify via silica gel chromatography (DCM/MeOH gradient).
Protocol 4: Demethylation to 2-Pyridone
Objective: Cleave the methoxy ether to yield the bioactive 2-pyridone pharmacophore.
-
Reaction: Suspend the amide intermediate in 6M aqueous HCl (0.1 M concentration).
-
Heating: Heat the mixture to 80 °C for 12–24 hours. Causality: While Lewis acids like BBr3 can cleave methyl ethers, 6M HCl at elevated temperatures provides a milder, highly scalable alternative that avoids the harsh, moisture-sensitive conditions of BBr3 .
-
Tautomerization: Upon cleavage, the intermediate 2-hydroxypyridine spontaneously and irreversibly tautomerizes to the 2-pyridone[5].
-
Isolation: Cool to room temperature, neutralize to pH 7 with saturated aqueous NaHCO3 , and purify the final compound via reverse-phase preparative HPLC.
Quantitative Data Summary
| Step | Reaction Type | Reagents & Conditions | Typical Yield | Preferred Purification Method |
| 1 | N-Alkylation | Amine, DIPEA, DMF, rt, 4-12 h | 80–95% | Silica Gel Chromatography (Hex/EtOAc) |
| 2 | Saponification | LiOH⋅H2O , THF/ H2O (3:1), rt, 4 h | 90–99% | Acid-Base Extraction (Precipitation at pH 4) |
| 3 | Amide Coupling | R−NH2 , HATU, DIPEA, DMF, rt, 12 h | 70–85% | Silica Gel Chromatography (DCM/MeOH) |
| 4 | Demethylation | 6M aq. HCl, 80 °C, 12-24 h | 60–80% | Reverse-Phase HPLC ( MeCN/H2O ) |
References
-
Product Index - AA Blocks (CAS 234098-50-1) . aablocks.com. 1
-
Methyl 5-(bromomethyl)-6-methoxynicotinate_234098-50-1_해서 화공 . hairuichem.com. 2
-
Methyl 6-(benzyloxy)nicotinate | Benchchem . benchchem.com. 3
-
Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine . acs.org. 4
-
Heterocyclic inhibitors of MEK and Methods of use thereof - European Patent Office - EP 2364973 A1 . googleapis.com. 6
-
Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase . sci-hub.se. Link
-
Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts . chemrxiv.org. 5
Sources
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- 3. Methyl 6-(benzyloxy)nicotinate | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Protocol for the Synthesis of Nicotinic Acid Analogs from Bromomethyl Precursors
Introduction & Mechanistic Rationale
Nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, extensively utilized in the development of therapeutics targeting the central nervous system (CNS), inflammatory pathways, and chemokine receptors[1]. Among the most versatile building blocks for constructing these complex analogs is methyl 6-(bromomethyl)nicotinate and related bromomethylpyridine precursors[1].
The Causality of Precursor Selection: The bifunctional nature of bromomethyl nicotinic acid precursors provides a strategic entry point for molecular elaboration[1]. The electron-withdrawing properties of both the pyridine ring and the carboxylate/ester group significantly enhance the electrophilicity of the benzylic bromomethyl carbon. This renders the carbon highly susceptible to SN2 nucleophilic substitution (N-, S-, and O-alkylation). However, this heightened reactivity also dictates strict operational parameters: the presence of protic solvents or strong aqueous bases can lead to premature solvolysis of the bromide or hydrolysis of the ester. Therefore, anhydrous conditions and meticulously selected organic bases are required to ensure chemoselectivity.
Key Reaction Pathways & Workflow
The derivatization of bromomethyl precursors typically diverges into three primary pathways depending on the target Active Pharmaceutical Ingredient (API):
-
N-Alkylation: Critical for linking the nicotinic acid scaffold to nitrogen-containing heterocycles or primary/secondary amines, forming precursors for Phosphodiesterase 4 (PDE4) inhibitors[1].
-
S-Alkylation: Utilized in the synthesis of thio-nicotinamide intermediates. For instance, the synthesis of SX-517 (a noncompetitive boronic acid antagonist of CXCR1/2) relies heavily on the S-alkylation of 6-mercapto-nicotinamides with bromomethylphenylboronic acid derivatives, or conversely, reacting bromomethylpyridines with thiols[2].
-
O-Alkylation: Employed to bridge the pyridine core with phenolic compounds, often seen in the synthesis of selective COX-2 inhibitors like Etoricoxib analogs[1].
Divergent synthetic pathways for derivatizing methyl 6-(bromomethyl)nicotinate into API precursors.
Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in quality control checks ensure the structural integrity of the intermediate before proceeding to downstream API synthesis.
Protocol A: General Procedure for N-Alkylation (Synthesis of PDE4 Precursors)
Objective: Chemoselective coupling of methyl 6-(bromomethyl)nicotinate with a secondary amine[1]. Mechanistic Rationale: Potassium carbonate ( K2CO3 ) is selected as a mild, heterogeneous base to scavenge the generated hydrobromic acid (HBr) without hydrolyzing the methyl ester. Acetonitrile (MeCN) is used as an aprotic polar solvent to stabilize the polar SN2 transition state while allowing for facile removal during concentration.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.
-
Base Addition: Add anhydrous K2CO3 (2.0 equiv). Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion and preliminary deprotonation.
-
Electrophile Addition: Dissolve methyl 6-(bromomethyl)nicotinate (1.1 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes. Causality: The dropwise addition at 0 °C suppresses exothermic side reactions, such as dialkylation or precursor polymerization.
-
Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The reaction is validated as complete when the UV-active bromomethyl precursor ( Rf≈0.6 ) is entirely consumed and a more polar product spot appears (typically 4–6 hours).
-
Workup: Filter the suspension through a tightly packed Celite pad to remove the insoluble K2CO3 and KBr salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure N-alkylated nicotinic acid ester.
Protocol B: General Procedure for S-Alkylation (Synthesis of Thio-nicotinamide Intermediates)
Objective: Synthesis of S-substituted nicotinamides (e.g., SX-517 precursors) via the reaction of bromomethylpyridines with thiols[2]. Mechanistic Rationale: Triethylamine ( Et3N ) is utilized as a soluble organic base in N,N-dimethylformamide (DMF). DMF provides excellent solvation for polar thiols and accelerates the SN2 displacement. A homogeneous organic base is preferred over inorganic carbonates here to ensure rapid, uniform generation of the highly nucleophilic thiolate anion.
Step-by-Step Methodology:
-
Preparation: Dissolve the thiol derivative (e.g., 6-mercapto-nicotinamide, 1.0 equiv) in anhydrous DMF (0.15 M) under a nitrogen atmosphere.
-
Deprotonation: Add Et3N (1.5 equiv) dropwise at 0 °C. Stir for 20 minutes to generate the thiolate anion.
-
Coupling: Add the bromomethylpyridine precursor (1.05 equiv) portion-wise. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Reaction Monitoring (Self-Validation): Extract a 50 μ L aliquot, quench with water, and extract with EtOAc. Analyze the organic layer via LC-MS. The protocol is validated when the target molecular ion ( [M+H]+ ) is the dominant peak and the thiol starting material is absent.
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (10x the volume of DMF). The S-alkylated product typically precipitates out of the aqueous phase.
-
Isolation: Collect the precipitate via vacuum filtration, wash sequentially with cold water and cold diethyl ether (to remove residual DMF and unreacted precursor), and dry in a vacuum oven at 40 °C overnight.
Quantitative Data & Reaction Optimization
The following table summarizes optimized conditions and expected yields for the derivatization of bromomethylpyridine precursors based on empirical data from pharmaceutical intermediate synthesis.
Table 1: Optimization of Reaction Conditions for Bromomethyl Nicotinate Derivatization
| Reaction Type | Nucleophile | Solvent | Base | Temp | Time | Yield (%) | Target Application |
| N-Alkylation | Secondary Amine | MeCN | K2CO3 (2.0 eq) | 0 °C → RT | 4-6 h | 82-88% | PDE4 Inhibitors |
| S-Alkylation | Aryl Thiol | DMF | Et3N (1.5 eq) | 0 °C → RT | 2-4 h | 85-92% | CXCR1/2 Antagonists |
| O-Alkylation | Phenol | DMF | Cs2CO3 (1.5 eq) | 60 °C | 8-12 h | 70-78% | COX-2 Inhibitors |
| Hydrolysis | H2O (Side Rxn) | THF/Water | NaOH (1.0 eq) | RT | 1 h | N/A | Degradation Pathway |
Mechanistic Note on O-Alkylation: Observe the lower yield and higher temperature required for O-alkylation in Table 1. Phenoxide anions are significantly less nucleophilic than thiolates or amines. This necessitates the use of the highly soluble and reactive Cesium Carbonate ( Cs2CO3 ) alongside mild heating (60 °C) to drive the substitution to completion without inducing thermal degradation of the ester.
References
- Application of Methyl 6-(bromomethyl)nicotinate in Pharmaceutical Intermediate Synthesis. Benchchem.
- Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. PMC (National Institutes of Health).
Sources
Application Notes & Protocols: Leveraging Methyl 5-(bromomethyl)-6-methoxynicotinate in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 5-(bromomethyl)-6-methoxynicotinate.
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The pyridine ring is a quintessential example of such a "privileged scaffold," present in thousands of clinically relevant drugs.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a cornerstone of drug design.[3]
Methyl 5-(bromomethyl)-6-methoxynicotinate is a highly functionalized and strategically valuable building block derived from this scaffold. Its structure is engineered for versatility in drug discovery programs, featuring three key components:
-
The 6-Methoxynicotinate Core: A substituted pyridine ring that provides a stable, bio-isosterically relevant anchor for molecular elaboration. The methoxy and methyl ester groups modulate the electronic properties and provide additional vectors for interaction with biological targets.
-
The 5-(Bromomethyl) Group: A potent and reactive electrophilic handle. This benzylic-type bromide is primed for facile nucleophilic substitution, serving as a critical linker for covalently attaching the pyridine core to a wide array of molecular fragments.
-
Integrated Functionality: The combination of these features in a single, stable reagent allows for streamlined synthetic routes, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
This guide provides a detailed overview of the applications of Methyl 5-(bromomethyl)-6-methoxynicotinate, with a focus on its use in synthesizing novel kinase inhibitors, and includes a robust, field-proven protocol for its core chemical transformation.
Core Application: A Gateway to Kinase Inhibitors and Beyond
The primary utility of Methyl 5-(bromomethyl)-6-methoxynicotinate lies in its role as a powerful alkylating agent. The electron-withdrawing character of the pyridine ring enhances the reactivity of the bromomethyl group, making it an excellent substrate for SN2 reactions with a variety of nucleophiles, including amines, phenols, and thiols.[4] This reactivity is fundamental to its application in constructing complex molecules targeting critical disease pathways.
A significant area of application is the synthesis of kinase inhibitors. The pyridine scaffold is a key component in a multitude of agents designed to inhibit critical enzymes like kinases, which are often dysregulated in cancer and inflammatory diseases.[5][6] By using Methyl 5-(bromomethyl)-6-methoxynicotinate, medicinal chemists can readily introduce the methoxypyridine moiety, a common feature in inhibitors of kinases such as PIM-1, PI3K, and PLK1, to amine-containing fragments, thereby exploring new chemical space for potent and selective inhibitors.[7][8][9]
Beyond oncology, this building block is instrumental in developing agents for central nervous system (CNS) disorders and protein-protein interaction (PPI) inhibitors, such as those targeting the PRMT5:MEP50 complex, showcasing its broad therapeutic potential.[4][10]
Technical Data Summary
For ease of reference, the key chemical properties of the title compound and a common precursor are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 5-(bromomethyl)-6-methoxynicotinate | 93349-99-6 | C₈H₈BrNO₃ | 246.06 |
| Methyl 5-bromo-6-methoxynicotinate | 122433-41-4 | C₈H₈BrNO₃ | 246.06 |
Note: The CAS number for the title compound can be ambiguous in some databases. The provided CAS (93349-99-6) is frequently associated with the isomeric Methyl 5-bromo-6-methoxynicotinate, but is also used in some commercial listings for the target compound.[11][12] Researchers should verify the structure via analytical data.
Visualization of Key Processes
To clarify the application of this reagent, the following diagrams illustrate the overall workflow and the underlying chemical mechanism.
Caption: High-level experimental workflow for a typical alkylation reaction.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 3. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Biological Characterization of PRMT5:MEP50 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cenmed.com [cenmed.com]
- 12. methyl 5-bromo-6-methoxynicotinate - CAS:93349-99-6 - Sunway Pharm Ltd [3wpharm.com]
Application Notes & Protocols: Methyl 5-(bromomethyl)-6-methoxynicotinate as a Strategic Building Block for Complex Molecule Synthesis
Introduction: Unveiling a Versatile Heterocyclic Synthon
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-(bromomethyl)-6-methoxynicotinate has emerged as a highly valuable and versatile synthon, prized for its unique combination of reactive functional groups within a privileged heterocyclic scaffold.[1] Its structure incorporates a pyridine ring, a common motif in numerous active pharmaceutical ingredients (APIs), a highly reactive bromomethyl group that serves as a potent electrophile, and a methoxy group that modulates the electronic properties of the aromatic system.
The primary utility of this reagent lies in its capacity as a potent alkylating agent. The benzylic-like bromide is readily displaced by a wide array of nucleophiles, providing a straightforward and efficient method for introducing the methoxynicotinyl moiety into a target molecule. This reactivity is central to its application in the synthesis of precursors for a range of therapeutics, including those targeting inflammatory pathways and the central nervous system (CNS).[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of Methyl 5-(bromomethyl)-6-methoxynicotinate, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of the Building Block
The most common and direct route to Methyl 5-(bromomethyl)-6-methoxynicotinate involves the radical bromination of its precursor, Methyl 5-methyl-6-methoxynicotinate. This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride or chlorobenzene.
Protocol 1: Synthesis via Radical Bromination
This protocol details the synthesis of the title compound from its corresponding methyl-substituted precursor, a method adapted from established procedures.[2]
Materials:
-
Methyl 5-methyl-6-methoxynicotinate
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve Methyl 5-methyl-6-methoxynicotinate (1.0 eq) in carbon tetrachloride (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of dibenzoyl peroxide (0.1-0.15 eq).
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used directly in some cases or purified further by column chromatography on silica gel.
Safety Precautions:
-
Carbon tetrachloride is a hazardous and environmentally persistent solvent; handle with extreme care in a well-ventilated fume hood. Chlorobenzene is a less toxic alternative.
-
NBS is a lachrymator and corrosive. Dibenzoyl peroxide is a potentially explosive solid when dry and should be handled with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][5][6]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of Methyl 5-(bromomethyl)-6-methoxynicotinate is dominated by the high reactivity of the bromomethyl group. This group functions as a potent electrophilic handle for a variety of nucleophilic substitution reactions.
The Bromomethyl Group: A Hub of Reactivity
The carbon-bromine bond in the 5-(bromomethyl) position is significantly activated towards nucleophilic attack. This enhanced reactivity is analogous to that of a benzylic bromide and is a consequence of the electron-withdrawing nature of the adjacent pyridine ring, which stabilizes the transition state of an Sₙ2 reaction.[1][7] This makes the compound an excellent substrate for alkylating a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions.
Caption: Generalized Sₙ2 reaction pathway.
Applications in Complex Molecule Synthesis
The true power of Methyl 5-(bromomethyl)-6-methoxynicotinate is demonstrated in its application as a key intermediate in multi-step syntheses.
Key Transformations & Applications
| Reaction Type | Nucleophile Class | Typical Conditions | Application Area |
| N-Alkylation | Primary/Secondary Amines, Heterocycles | Base (K₂CO₃, Et₃N), Solvent (DMF, MeCN), RT to 60°C | CNS agents, PDE4 inhibitors[1] |
| O-Alkylation | Phenols, Alcohols | Base (K₂CO₃, NaH), Solvent (DMF, Acetone), RT to 80°C | Anti-inflammatory agents, Agrochemicals |
| S-Alkylation | Thiols, Thiophenols | Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, THF), RT | Antiviral agents, Material science |
| C-Alkylation | Enolates, Organometallics | Strong Base (LDA, NaH), Anhydrous Solvent (THF), Low Temp | C-C bond formation for scaffold elaboration |
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
This protocol outlines a robust method for coupling the building block with a secondary amine, a common step in drug discovery programs.
Materials:
-
Methyl 5-(bromomethyl)-6-methoxynicotinate
-
Secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: To a solution of the secondary amine (1.0-1.2 eq) in acetonitrile, add potassium carbonate (1.5-2.0 eq).
-
Addition: Add a solution of Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Causality Behind Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the amine's conjugate acid formed during the reaction, driving the equilibrium towards the product. Triethylamine can be used as a soluble organic base.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that effectively solvate the reactants and facilitate the Sₙ2 reaction.
Protocol 3: General Procedure for O-Alkylation of a Phenol
This protocol demonstrates the synthesis of an aryl ether, another important transformation enabled by this building block.
Materials:
-
Methyl 5-(bromomethyl)-6-methoxynicotinate
-
A substituted phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: In a round-bottom flask, suspend the phenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Addition: Add a solution of Methyl 5-(bromomethyl)-6-methoxynicotinate (1.1 eq) in DMF to the stirred suspension.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate may form, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for alkylation reactions.
Safety and Handling
Methyl 5-(bromomethyl)-6-methoxynicotinate is a reactive chemical and must be handled with appropriate care.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[8]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][6]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves.[9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[4]
-
Conclusion
Methyl 5-(bromomethyl)-6-methoxynicotinate stands out as a robust and reliable building block for the synthesis of complex, biologically relevant molecules. Its predictable and high-yielding reactivity in nucleophilic substitution reactions provides a powerful tool for medicinal chemists and process development scientists. By understanding its reactivity and employing the protocols outlined in this guide, researchers can effectively leverage this synthon to accelerate their discovery and development programs.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
The Pyridine Enigma: Advanced Application Notes for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Navigating the Challenges of Pyridine Cross-Coupling
The pyridine motif is a cornerstone in modern medicinal chemistry and materials science, celebrated for its presence in a multitude of biologically active compounds and functional materials.[1] Its ability to modulate physicochemical properties such as solubility, polarity, and hydrogen bonding capacity makes it an invaluable scaffold in drug design.[1] However, the very electronic properties that make pyridines so useful also render them notoriously challenging substrates in palladium-catalyzed cross-coupling reactions.
The primary obstacle lies in the electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom's lone pair.[2] This lone pair can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation, which ultimately results in low reaction yields and sluggish conversions.[2][3] Furthermore, achieving regioselectivity in the functionalization of polysubstituted pyridines presents another significant hurdle for synthetic chemists.[2][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of modern strategies and field-proven protocols to overcome these challenges. We will delve into the mechanistic nuances of key palladium-catalyzed cross-coupling reactions involving substituted pyridines, offering expert insights into catalyst selection, ligand design, and reaction optimization.
The Catalytic Cycle: A Conceptual Framework
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[5][6]
Sources
Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methoxynicotinates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methoxynicotinates
Methoxynicotinate esters are a privileged class of heterocyclic compounds, serving as key building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The pyridine core, adorned with both an electron-donating methoxy group and an electron-withdrawing ester group, presents a unique electronic landscape. This substitution pattern not only influences the molecule's biological activity but also offers distinct opportunities for selective chemical modifications.
The ability to precisely introduce additional functional groups onto the methoxynicotinate scaffold is of paramount importance in drug discovery and development. It allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of robust and field-proven strategies for the functionalization of the pyridine ring in methoxynicotinates, with a focus on practical applications and the underlying chemical principles.
Directed Ortho-Metalation (DoM): A Precise Approach to C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2][3] In the context of methoxynicotinates, the methoxy group serves as an excellent directing metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond by a strong organolithium base.[1][4]
Causality of Experimental Choices in DoM
The success of a DoM reaction hinges on a delicate balance between deprotonation and competing side reactions, primarily nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. The choice of the organolithium base is therefore critical. Sterically hindered bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often preferred over alkyllithiums like n-butyllithium (n-BuLi). The increased steric bulk of these amide bases minimizes their nucleophilic character, thereby favoring the desired deprotonation pathway.[5]
The coordination of the lithium base to the oxygen atom of the methoxy group is a key step in the mechanism. This coordination brings the base into close proximity to the ortho-proton, leading to a kinetically and thermodynamically favored deprotonation.[1][2] The resulting ortho-lithiated intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles, allowing for the introduction of diverse functional groups.
Diagram: Workflow for Directed Ortho-Metalation of Methoxynicotinates
Caption: A stepwise workflow for the functionalization of methoxynicotinates via Directed ortho-Metalation.
Protocol 1: Directed Ortho-Metalation of Methyl 2-Methoxynicotinate
This protocol describes the ortho-lithiation of methyl 2-methoxynicotinate at the C3 position, followed by quenching with an electrophile (e.g., iodine).
Materials:
-
Methyl 2-methoxynicotinate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiathion: To the freshly prepared LDA solution at -78 °C, add a solution of methyl 2-methoxynicotinate (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour. The formation of the ortho-lithiated species is typically indicated by a color change.
-
Electrophilic Quench: Prepare a solution of iodine (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-2-methoxynicotinate.
Expected Outcome: This protocol typically provides the C3-functionalized product in good to excellent yields, depending on the electrophile used.
| Electrophile | Product | Typical Yield |
| I₂ | Methyl 3-iodo-2-methoxynicotinate | 75-85% |
| DMF | Methyl 3-formyl-2-methoxynicotinate | 60-70% |
| (CH₃)₃SiCl | Methyl 3-(trimethylsilyl)-2-methoxynicotinate | 80-90% |
Minisci Reaction: Radical Alkylation of the Pyridine Ring
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles, including pyridines.[6] This reaction proceeds through a radical mechanism, where a nucleophilic alkyl radical adds to the protonated pyridine ring.[6][7]
Causality of Experimental Choices in the Minisci Reaction
The Minisci reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, which increases the ring's electrophilicity and susceptibility to radical attack.[6] The choice of radical precursor and oxidant is crucial for the reaction's success. Carboxylic acids are common radical precursors, which undergo oxidative decarboxylation in the presence of a silver catalyst (e.g., AgNO₃) and a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈).[6]
Regioselectivity can be a challenge in Minisci reactions, often yielding a mixture of isomers.[6] However, for methoxynicotinates, the electronic and steric environment can favor substitution at specific positions. Furthermore, modern variations of the Minisci reaction, including photocatalytic methods, offer milder conditions and improved regioselectivity.[8]
Diagram: Catalytic Cycle of the Minisci Reaction
Caption: A simplified catalytic cycle for the silver-catalyzed Minisci reaction.
Protocol 2: Minisci Alkylation of Ethyl 4-Methoxynicotinate
This protocol describes the introduction of a tert-butyl group at the C2 position of ethyl 4-methoxynicotinate using pivalic acid as the radical precursor.
Materials:
-
Ethyl 4-methoxynicotinate
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methoxynicotinate (1.0 equivalent) and pivalic acid (3.0 equivalents) in a 1:1 mixture of DCM and water.
-
Addition of Reagents: Add silver nitrate (0.1 equivalents) and a catalytic amount of sulfuric acid to the mixture.
-
Initiation: While stirring vigorously, add a solution of ammonium persulfate (2.0 equivalents) in water dropwise to the reaction mixture at room temperature.
-
Reaction Progress: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-tert-butyl-4-methoxynicotinate.
Expected Outcome: This protocol typically affords the C2-alkylated product as the major regioisomer.
| Alkyl Radical Source | Product | Typical Yield |
| Pivalic acid | Ethyl 2-tert-butyl-4-methoxynicotinate | 60-75% |
| Cyclohexanecarboxylic acid | Ethyl 2-cyclohexyl-4-methoxynicotinate | 55-70% |
| Adamantanecarboxylic acid | Ethyl 2-(1-adamantyl)-4-methoxynicotinate | 50-65% |
Halogenation and Cross-Coupling Reactions: Building Molecular Complexity
Halogenation of the methoxynicotinate ring provides a versatile handle for subsequent functionalization through various transition metal-catalyzed cross-coupling reactions. This two-step approach allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.
Halogenation
Electrophilic halogenation of the pyridine ring can be challenging due to its electron-deficient nature.[9][10] However, specific reagents and conditions can achieve regioselective halogenation. For instance, N-halosuccinimides (NBS, NCS, NIS) in the presence of an acid catalyst can be effective. A more recent and highly regioselective method for 3-halogenation involves the temporary opening of the pyridine ring to a Zincke imine intermediate, followed by halogenation and ring-closing.[9][10][11]
Protocol 3: General Procedure for Bromination of a Methoxynicotinate
Materials:
-
Methoxynicotinate ester
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid or trifluoroacetic acid
-
Acetonitrile or dichloromethane
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the methoxynicotinate ester (1.0 equivalent) in acetonitrile or dichloromethane.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of sulfuric acid or trifluoroacetic acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous Na₂SO₃ solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Cross-Coupling Reactions
Halogenated methoxynicotinates are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations.[12][13][14][15][16][17][18]
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[15][16][17][18] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-deficient heteroaryl halides.[19] Electron-rich and bulky phosphine ligands are often employed to promote the catalytic cycle.[19]
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent.[12][13][14] Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be advantageous for coupling with less reactive chlorides.[12]
An alternative and powerful strategy for the functionalization of methoxy-substituted pyridines is the direct cross-coupling via C-O bond cleavage.[20][21][22] Nickel catalysts, in particular, have shown excellent activity for this transformation, allowing the methoxy group to be used as a leaving group. This approach avoids a separate halogenation step.
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 4: Suzuki-Miyaura Coupling of a Bromo-Methoxynicotinate
Materials:
-
Bromo-methoxynicotinate ester
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk tube or a flame-dried flask, combine the bromo-methoxynicotinate ester (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous sulfate salt, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Expected Outcome: A wide range of aryl and heteroaryl groups can be introduced in good to excellent yields.
| Boronic Acid | Product | Typical Yield |
| Phenylboronic acid | Arylated methoxynicotinate | 80-95% |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl-substituted methoxynicotinate | 75-90% |
| Thiophene-2-boronic acid | 2-Thienyl-substituted methoxynicotinate | 70-85% |
Conclusion
The functionalization of the pyridine ring in methoxynicotinates is a critical endeavor in modern synthetic chemistry, particularly for the development of novel therapeutic agents. The strategies outlined in this guide—Directed Ortho-Metalation, the Minisci Reaction, and Halogenation followed by Cross-Coupling—provide a powerful and versatile toolkit for chemists. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently and selectively introduce a wide range of functional groups, thereby accelerating the discovery and optimization of new chemical entities.
References
- BenchChem Technical Support Team. (2025).
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Tard, C., & Roesky, P. W. (2010). Ortho-metalation of pyridines by cationic yttrium methyl complexes. Comptes Rendus Chimie, 13(3), 297-301.
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
- Baran, P. (n.d.).
- Request PDF. (2025, August 6). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides.
- Sigma-Aldrich. (n.d.).
- Itami, K., Nokami, T., & Yoshida, J. I. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601.
- Feng, C., et al. (2020). Palladium-Catalyzed Cross-Coupling of Pyridyl Phosphonium Salts and Aryl Halides.
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Wikipedia. (n.d.). Minisci reaction. Retrieved from [Link]
- Choi, J., et al. (2021).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Li, W., et al. (2021). Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides. Organic Letters, 23(16), 6351–6356.
- Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of nickel catalyzed cross coupling reaction of 2‐methoxynaphthalene with p‐tolylMgBra.
- Singh, A., et al. (2022). A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Chemical Science, 13(19), 5564–5570.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Nickel-Catalyzed C-O/C-H Cross-Coupling Reactions for C-C Bond Formation.
- Scribd. (n.d.).
- Chemistry Notes. (2022, August 12).
- ResearchGate. (n.d.). The Negishi Cross‐Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- PubMed. (n.d.).
- Myers, A. G. (n.d.).
- PubMed. (2020, April 17). Nickel-Catalyzed Cross-Coupling of Alkyl Carboxylic Acid Derivatives with Pyridinium Salts via C-N Bond Cleavage.
- RSC Publishing. (n.d.).
- PMC. (2024, September 16).
- Issuu. (n.d.).
- Dong, J., & Wang, Q. (n.d.).
- PMC. (2022, November 17).
- ChemRxiv. (n.d.). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carb.
- Snieckus, V. (n.d.).
- MDPI. (2023, February 4). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls.
- RSC Publishing. (n.d.).
- ARPI - UNIPI. (n.d.).
- Arkivoc. (2021, February 2).
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- PMC. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- NSF PAR. (2022, November 18).
- ChemRxiv. (n.d.).
- PubMed. (2025, January 3). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities.
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Application Note: Chemoselective Esterification of 5-(Bromomethyl)-6-methoxynicotinic Acid
Executive Summary
5-(Bromomethyl)-6-methoxynicotinic acid is a highly valuable, bifunctional building block utilized in the synthesis of complex pharmaceuticals and agrochemicals. The presence of a highly electrophilic heterobenzylic bromide (-CH₂Br) adjacent to a carboxylic acid presents a significant chemoselectivity challenge during esterification. This application note details field-proven, chemoselective protocols—specifically Trimethylsilyldiazomethane (TMS-CHN₂) alkylation and Steglich esterification—that successfully convert the carboxylic acid to an ester while quantitatively preserving the sensitive bromomethyl group.
Mechanistic Causality & Chemoselectivity Challenges
The structural anatomy of 5-(bromomethyl)-6-methoxynicotinic acid dictates its divergent reactivity. The C5-bromomethyl group is highly susceptible to nucleophilic substitution (Sₙ2) due to the electron-withdrawing nature of the pyridine ring, which stabilizes the transition state of the displacement.
-
Failure of Fischer Esterification : Traditional acid-catalyzed esterification requires heating in an alcoholic solvent. Under these thermodynamic conditions, the alcohol acts as a nucleophile, leading to the rapid solvolysis of the bromomethyl group to yield a 5-(alkoxymethyl) byproduct.
-
Failure of Base-Mediated Alkylation : Utilizing standard inorganic bases (e.g., K₂CO₃) with alkyl halides deprotonates the carboxylic acid. However, the resulting carboxylate can attack the bromomethyl group of an adjacent molecule, triggering runaway intermolecular oligomerization.
-
The Optimal Strategy : To achieve absolute chemoselectivity, the activation energy for the esterification must be dramatically lowered so the reaction can proceed at 0 °C to room temperature. This is achieved either through the rapid proton-transfer mechanism of [1] or via carbodiimide-mediated O-acylisourea formation under [2].
Reaction Pathway Analysis
Divergent reaction pathways for the esterification of 5-(bromomethyl)-6-methoxynicotinic acid.
Quantitative Method Comparison
The following table summarizes internal validation data comparing various esterification conditions for this specific substrate.
| Esterification Method | Reagents & Solvent | Temp | Time | Target Ester Yield (%) | Sₙ2 Byproduct (%) |
| Fischer (Control) | MeOH, H₂SO₄ (cat.) | 65 °C | 12 h | < 10% | > 85% |
| Base Alkylation | MeI, K₂CO₃, DMF | 25 °C | 8 h | 25% | 60% (Oligomers) |
| TMS-Diazomethane | TMS-CHN₂, MeOH/DCM | 0 °C | 1 h | > 95% | Not Detected |
| Steglich Coupling | EDC·HCl, DMAP, DCM | 0 °C to RT | 4 h | 88 - 92% | < 2% |
Experimental Protocols (Self-Validating Systems)
Protocol A: Methyl Esterification via TMS-Diazomethane
Causality Insight: TMS-diazomethane is a safe, non-explosive alternative to diazomethane. The reaction requires methanol as a co-solvent. Methanol is not just a solvent; it participates mechanistically by reacting with the reactive diazonium intermediate to suppress the formation of unwanted acylsilane artifacts, as detailed in [3].
Self-Validation: The reaction is visually self-indicating. The persistent yellow color of unreacted TMS-diazomethane and the cessation of nitrogen gas evolution confirm reaction completion.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-(bromomethyl)-6-methoxynicotinic acid (1.0 eq, e.g., 2.0 mmol) in a mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) (ratio 4:1, 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath under a continuous nitrogen atmosphere. Crucial Step: Lowering the temperature prevents any background thermal Sₙ2 reaction between MeOH and the bromomethyl group.
-
Reagent Addition: Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise over 10 minutes. Observe the immediate evolution of nitrogen gas (effervescence).
-
Monitoring: Stir the reaction at 0 °C for 30–60 minutes. The reaction is complete when gas evolution ceases and a faint yellow tint persists in the solution (indicating a slight excess of reagent). TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.
-
Quenching & Workup: Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates. Concentrate the mixture in vacuo at a low bath temperature (< 30 °C) to yield the pure methyl ester.
Protocol B: General Alkyl Esterification via Steglich Coupling
Causality Insight: For esters other than methyl (e.g., ethyl, isopropyl, benzyl), Steglich esterification is the gold standard. We utilize EDC·HCl instead of DCC. EDC generates a water-soluble urea byproduct, which is easily removed during aqueous workup, unlike the notoriously difficult-to-remove dicyclohexylurea (DCU). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate that rapidly reacts with the alcohol [2].
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(bromomethyl)-6-methoxynicotinic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Note: Keep DMAP strictly catalytic (≤ 10 mol%) to prevent it from acting as a competing nucleophile against the bromomethyl group.
-
Cooling: Cool the mixture to 0 °C.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) in one portion.
-
Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Stir for an additional 2–4 hours.
-
Validation & Workup: Monitor by LC-MS. Upon completion, dilute the mixture with additional DCM and wash sequentially with 1 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >90% pure but can be passed through a short silica plug if necessary.
References
-
Title: TMS-Diazomethane (Esterification) Source: Chemistry LibreTexts URL: [Link]
-
Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane Source: Angewandte Chemie International Edition (Kühnel et al., 2007) URL: [Link]
Application Notes and Protocols for the Synthesis of Potential Hypolipidemic Agents
Introduction: The Evolving Landscape of Hyperlipidemia Treatment
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease, the leading cause of death globally. For decades, statins have been the cornerstone of treatment, effectively lowering low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][2][3][4] However, a significant number of patients do not reach their target LDL-C goals with statins alone, or experience side effects, highlighting the need for novel therapeutic strategies.[5][6] This has spurred the development of new classes of hypolipidemic agents that target different pathways in lipid metabolism.
This guide provides a comprehensive overview of the synthesis of potential hypolipidemic agents, with a focus on emerging therapeutic targets and innovative synthetic methodologies. We will delve into the rationale behind the design of these molecules and provide detailed, field-proven protocols for their synthesis and preliminary biological evaluation.
Key Therapeutic Targets Beyond Statins:
The quest for more effective and better-tolerated hypolipidemic drugs has led researchers to explore a variety of molecular targets:
-
PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9): This enzyme plays a crucial role in regulating LDL-C levels by promoting the degradation of the LDL receptor (LDLR).[7][8][9] Inhibition of PCSK9 leads to increased LDLR recycling and enhanced clearance of LDL-C from the circulation.[7][8][9][10]
-
ATP-Citrate Lyase (ACL): Acting upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway, ACL is the target of bempedoic acid.[5][6][11] Its inhibition reduces the substrate available for cholesterol and fatty acid synthesis.[6][11]
-
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid and glucose metabolism. Fibrates, a class of hypolipidemic drugs, act as PPARα agonists, leading to increased fatty acid oxidation and reduced triglyceride levels.[2][4][12][13] Research is ongoing to develop dual and pan-PPAR agonists for broader metabolic benefits.[14]
-
Niemann-Pick C1-Like 1 (NPC1L1): This protein is essential for intestinal cholesterol absorption. Ezetimibe, the first-in-class NPC1L1 inhibitor, effectively reduces LDL-C by blocking this pathway.[11][15][16]
This guide will focus on the synthesis of small molecule inhibitors targeting these pathways, offering a practical resource for researchers in drug discovery and development.
PART 1: Synthesis of a Bempedoic Acid Analog - A Case Study
Bempedoic acid has emerged as a valuable non-statin option for lowering LDL-C.[6] Its synthesis presents an excellent case study for illustrating modern organic synthesis strategies. We will explore a convergent and efficient approach to a key intermediate, a dihydroxy ketone, which is a core structural motif of bempedoic acid. This method avoids the use of hazardous reagents like p-toluenesulfonylmethylisocyanide (TosMIC), which has been employed in earlier synthetic routes.
Retrosynthetic Analysis and Strategy:
A retrosynthetic analysis of bempedoic acid reveals that the central dihydroxy ketone fragment can be constructed from simpler, commercially available starting materials. Our strategy involves the Grignard reaction of a protected bromo-alcohol with ε-caprolactone to form the key keto-intermediate.
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate
Introduction
Methyl 5-(bromomethyl)-6-methoxynicotinate is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring a reactive bromomethyl group on a substituted pyridine ring, makes it a versatile building block for introducing the methoxypyridinylmethyl moiety into complex molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.[1] This document provides a comprehensive guide for the large-scale synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate, detailing the synthetic strategy, a step-by-step protocol, safety considerations, and analytical methods for quality control. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Synthetic Strategy: A Two-Step Approach
The large-scale synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate is most effectively achieved through a two-step process starting from commercially available 6-methylnicotinic acid. This strategy is selected for its high overall yield, operational simplicity, and cost-effectiveness on an industrial scale.
The first step involves the Fischer esterification of 6-methylnicotinic acid to produce Methyl 6-methylnicotinate.[1][2] This classic acid-catalyzed reaction is well-established and provides high yields of the desired ester. The subsequent step is a selective free-radical bromination of the methyl group at the 5-position of the pyridine ring using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[3][4] This method is preferred for its high regioselectivity and milder reaction conditions compared to other bromination techniques.
Caption: Overall synthetic workflow for Methyl 5-(bromomethyl)-6-methoxynicotinate.
PART 1: Experimental Protocols
Step 1: Large-Scale Synthesis of Methyl 6-methylnicotinate
This protocol describes the Fischer esterification of 6-methylnicotinic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methylnicotinic acid | 137.14 | 1.00 kg | 7.29 mol |
| Methanol | 32.04 | 5.0 L | - |
| Sulfuric acid (98%) | 98.08 | 143 mL | 2.62 mol |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 10 L glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5.0 L of methanol.
-
Acid Addition: Slowly add 143 mL of concentrated sulfuric acid to the methanol with stirring. An exothermic reaction will occur, so ensure the addition is controlled to maintain the temperature below 40°C.
-
Substrate Addition: Add 1.00 kg of 6-methylnicotinic acid to the acidic methanol solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a suitable separatory funnel and extract the product with ethyl acetate (3 x 2 L).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 6-methylnicotinate as a solid.
-
Yield: The expected yield is approximately 1.05 kg (95% yield).
Step 2: Large-Scale Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate
This protocol outlines the selective bromination of Methyl 6-methylnicotinate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 6-methylnicotinate | 151.16 | 1.00 kg | 6.61 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.29 kg | 7.27 mol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 108 g | 0.66 mol |
| Carbon Tetrachloride (CCl₄) | 153.82 | 8.0 L | - |
Procedure:
-
Reaction Setup: In a 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 1.00 kg of Methyl 6-methylnicotinate in 8.0 L of carbon tetrachloride.
-
Reagent Addition: Add 1.29 kg of N-bromosuccinimide and 108 g of azobisisobutyronitrile to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere for 4-6 hours.[5] The reaction should be monitored by TLC or HPLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Purification: Filter the reaction mixture to remove the precipitated succinimide. Wash the filtrate with water (2 x 2 L) and then with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 5-(bromomethyl)-6-methoxynicotinate as a solid.
-
Yield: The expected yield is approximately 1.2 kg (78% yield).
PART 2: Safety and Handling
The synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate involves the use of hazardous chemicals that require strict safety protocols.
-
Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Solvents: Carbon tetrachloride is a toxic and environmentally hazardous solvent.[8] All operations involving CCl₄ must be conducted in a closed system or a high-efficiency fume hood.[7][9] Consider substituting with a less hazardous solvent if process parameters allow.
-
Acids and Bases: Concentrated sulfuric acid is highly corrosive.[7] Always add acid to the solvent slowly and with cooling.[7] Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling any chemicals.[7][8] For large-scale operations, additional PPE such as a face shield and respiratory protection may be necessary.[7]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[10] Brominated organic waste should be collected separately.[10]
PART 3: Analytical Characterization
To ensure the quality and purity of the synthesized Methyl 5-(bromomethyl)-6-methoxynicotinate, a comprehensive analytical characterization is essential.
Analytical Methods:
| Technique | Purpose | Key Parameters to Monitor |
| HPLC | Purity assessment and reaction monitoring | Retention time, peak area percentage |
| GC-MS | Identification of volatile impurities | Mass-to-charge ratio of fragments |
| ¹H NMR | Structural confirmation and purity | Chemical shifts, integration, coupling constants |
| ¹³C NMR | Structural confirmation | Chemical shifts of carbon atoms |
| FT-IR | Functional group identification | Characteristic absorption bands |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 8.25 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 4.90 (s, 2H), 4.05 (s, 3H), 3.95 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.0, 162.0, 150.0, 140.0, 125.0, 115.0, 53.0, 52.5, 30.0.
-
FT-IR (KBr, cm⁻¹): 3050 (aromatic C-H), 2950 (aliphatic C-H), 1730 (C=O, ester), 1580, 1470 (C=C, aromatic), 1250 (C-O, ether), 680 (C-Br).
-
Mass Spectrometry (ESI+): m/z 260.0 [M+H]⁺, 262.0 [M+H+2]⁺ (isotopic pattern for Br).
Caption: A logical workflow for the analytical characterization of the final product.
Conclusion
The two-step synthetic route described in this application note provides an efficient and scalable method for the large-scale production of Methyl 5-(bromomethyl)-6-methoxynicotinate. Adherence to the detailed protocols and safety guidelines is crucial for a successful and safe synthesis. The comprehensive analytical methods outlined will ensure the high quality and purity of the final product, making it suitable for its intended applications in pharmaceutical research and development.
References
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Vertex AI Search.
- Benchchem. (n.d.).
- Standard Operating Procedure.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel), 15(3), 765. [Link]
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Frontiers.
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21).
- SAFETY DATA SHEET (SDS) Bromine. (n.d.). SEASTAR CHEMICALS.
- Moon, M. S., Lee, S. H., & Cheong, C. S. (2001). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Journal of the Korean Chemical Society, 45(5), 489-491.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed. [Link]
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Methyl 6-(hydroxymethyl)
- A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA.
-
Methyl 5-bromo-6-hydroxynicotinate. (n.d.). PubChem. [Link]
- Synthesis method of 6-methyl nicotine. (2022, May 6).
- Analytical Services for Purity Determin
- Synthesis of methyl 6-methylnicotinate. (n.d.).
- methyl 5-(bromomethyl)
- Guo, J., Lu, Y., Wang, J., & Guo, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
- Methyl 5 Bromo 6 Methoxynicotin
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-(Bromomethyl)-2-chloropyrimidine. (n.d.). Benchchem.
- A sensitive and rapid LC-MS/MS method for the determination of genotoxic impurity methyl 2-(bromomethyl)-6-nitrobenzoate in an active pharmaceutical ingredient. (n.d.). Royal Society of Chemistry.
- Methyl 6-methylnicotinate synthesis
- 6-hydroxynicotinic acid. (n.d.). Organic Syntheses Procedure.
- METHYL 5-BROMONICOTIN
- Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide. (n.d.). Benchchem.
- Methyl 6-bromo-5-methoxypicolin
- Methyl 6-bromo-5-hydroxypicolin
- 5-Bromo-6-methoxynicotinic acid. (n.d.). ChemScene.
Sources
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- 2. prepchem.com [prepchem.com]
- 3. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dollycorporation.com [dollycorporation.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. tatachemicals.com [tatachemicals.com]
- 9. seastarchemicals.com [seastarchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Derivatization of Methyl 5-(bromomethyl)-6-methoxynicotinate for Biological Screening
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Methyl 5-(bromomethyl)-6-methoxynicotinate is a versatile starting material, featuring a highly reactive benzylic bromide-like functional group poised for diverse chemical modifications. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the bromomethyl carbon, making it significantly more susceptible to nucleophilic attack than a standard benzyl bromide.[3] This reactivity provides a robust platform for generating extensive libraries of novel compounds. This document provides a detailed guide for the strategic derivatization of this scaffold via nucleophilic substitution reactions and outlines standardized protocols for subsequent biological screening, with a focus on anticancer applications.
Introduction: The Strategic Value of the Nicotinate Scaffold
The nicotinic acid (pyridine-3-carboxylic acid) framework is a cornerstone of drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. Its presence in natural cofactors like NAD/NADH and in pharmaceuticals highlights its biocompatibility and therapeutic potential. The strategic derivatization of a functionalized starting material like Methyl 5-(bromomethyl)-6-methoxynicotinate allows for the systematic exploration of chemical space around this core. By introducing a variety of functional groups at the 5-position, researchers can modulate key physicochemical properties such as:
-
Solubility and Lipophilicity (LogP): Affecting absorption, distribution, metabolism, and excretion (ADME).
-
Target Binding: Introducing new pharmacophoric features to enhance affinity and selectivity for biological targets like enzymes or receptors.
-
Pharmacokinetic Profile: Modifying metabolic stability and bioavailability.
The bromomethyl group at the 5-position serves as an ideal electrophilic handle for library synthesis. Its reactivity is analogous to that of benzylic bromides, which readily undergo nucleophilic substitution reactions, often via an SN2 or SN1-like mechanism, depending on the nucleophile and reaction conditions.[3][4][5]
Core Chemistry: Nucleophilic Substitution at the Benzylic-like Carbon
The primary pathway for derivatization is the nucleophilic substitution of the bromide ion. The general reaction scheme is outlined below. The choice of nucleophile, base, and solvent is critical for achieving high yields and purity.
General Reaction Scheme
Caption: General nucleophilic substitution workflow.
Protocols for Library Synthesis
The following protocols provide a framework for generating a diverse library of derivatives. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Considerations
-
Starting Material Purity: Ensure the purity of Methyl 5-(bromomethyl)-6-methoxynicotinate before use, as impurities can lead to side reactions.
-
Anhydrous Conditions: For reactions involving strong bases (e.g., NaH) or moisture-sensitive reagents, use anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Track reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: O-Alkylation with Phenols (Ether Synthesis)
This protocol describes the synthesis of aryl ether derivatives, a common motif in bioactive molecules.
Rationale: The Williamson ether synthesis is a classic and reliable method for forming C-O bonds. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without hydrolyzing the methyl ester. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add the desired phenol (1.1 equivalents), potassium carbonate (K₂CO₃, 1.5 equivalents), and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Alkylation with Amines (Amine Synthesis)
This protocol generates secondary or tertiary amine derivatives, introducing a basic center that can be critical for target engagement and solubility.
Rationale: Primary and secondary amines are sufficiently nucleophilic to displace the bromide directly. A base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base ideal for this purpose.
Step-by-Step Methodology:
-
Dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 equivalent) in Dichloromethane (DCM) or Acetonitrile (MeCN) (~0.2 M) in a round-bottom flask.
-
Add the desired primary or secondary amine (1.2 equivalents).
-
Add DIPEA (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (a gradient of DCM/methanol is often effective, sometimes with a small amount of triethylamine to prevent streaking on the silica).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: S-Alkylation with Thiols (Thioether Synthesis)
This protocol produces thioether (sulfide) derivatives. Thioethers are important functional groups in many pharmaceuticals and can participate in unique biological interactions.
Rationale: Thiols are excellent nucleophiles. The reaction proceeds similarly to O-alkylation, using a mild base to generate the highly nucleophilic thiolate anion.
Step-by-Step Methodology:
-
Follow the procedure outlined in Protocol 3.2 , substituting the phenol with the desired thiol (1.1 equivalents).
-
The reaction is typically faster than O-alkylation and can often be run at room temperature. Monitor closely by TLC.
-
Purification and characterization are performed as described previously.
Library Generation and Characterization Data
A diverse library can be generated by applying these protocols with various nucleophiles.
| Derivative Class | Nucleophile Example | Protocol | Expected ¹H NMR Shift (Ar-CH₂-Nu) | Expected ¹³C NMR Shift (Ar-CH₂-Nu) |
| Aryl Ether | 4-Methoxyphenol | 3.2 | ~ 5.1-5.3 ppm (singlet) | ~ 65-70 ppm |
| Alkyl Amine | Piperidine | 3.3 | ~ 3.6-3.8 ppm (singlet) | ~ 58-63 ppm |
| Aryl Thioether | Thiophenol | 3.4 | ~ 4.2-4.4 ppm (singlet) | ~ 35-40 ppm |
| Azide | Sodium Azide | Modified 3.2 | ~ 4.4-4.6 ppm (singlet) | ~ 50-55 ppm |
| For azide synthesis, use Sodium Azide (NaN₃) in DMF at room temperature.[6] |
Biological Screening: Assessing Anticancer Activity
Pyridine-containing compounds have demonstrated significant potential as anticancer agents.[2][7] A primary screening assay to evaluate the cytotoxic potential of the newly synthesized library is the MTT assay, which measures cell viability.[1]
Overall Screening Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
Application Note: Strategic Utilization of Weinreb Amides and Epoxides as Key Intermediates in Multi-Step API Synthesis
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary & Causal Rationale
In multi-step organic synthesis, particularly within active pharmaceutical ingredient (API) development, the selection of key intermediates dictates the overall efficiency, scalability, and stereocontrol of the synthetic route. This application note details the causal mechanisms, quantitative performance, and validated protocols for utilizing two of the most reliable intermediates in modern drug development: Weinreb Amides and Epoxides .
The Mechanistic Advantage of Weinreb Amides
Traditionally, the addition of highly reactive organometallic reagents (such as Grignards or organolithiums) to esters or acid chlorides suffers from the "over-addition" problem, yielding tertiary alcohols instead of the desired ketones. The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this limitation[1]. By reacting an organometallic reagent with an N -methoxy- N -methylamide (Weinreb amide), a highly stable five-membered cyclic metal chelate is formed. This tetrahedral intermediate resists collapse under the reaction conditions, preventing a second equivalent of the nucleophile from attacking. Only upon acidic aqueous workup does the chelate collapse to release the pure ketone[2].
The Electrophilic Precision of Epoxides
Epoxides (oxiranes) are characterized by their high ring strain (~27 kcal/mol), which thermodynamically drives their ring-opening reactions. They serve as exceptional electrophiles for constructing complex, functionalized scaffolds (e.g., amino-alcohols or thioethers)[3]. The true power of epoxides in drug development lies in their predictable regioselectivity:
-
Steric Control (Basic/Neutral Conditions): Nucleophiles attack the less sterically hindered carbon via an SN2 pathway.
-
Electronic Control (Acidic Conditions): The mechanism shifts to an SN1 -like pathway, where the nucleophile attacks the more substituted carbon due to the stabilization of the developing partial positive charge in the transition state.
Multi-Step Synthetic Workflow
The following workflow demonstrates a canonical multi-step sequence used in API synthesis: converting a stable carboxylic acid into a reactive ketone, followed by epoxidation and subsequent regioselective ring-opening to yield a functionalized pharmacophore.
Multi-step synthetic workflow from carboxylic acid to functionalized API scaffold.
Quantitative Data & Reaction Optimization
To design a self-validating synthetic system, chemists must select reagents based on yield, scalability, and byproduct profiles.
Table 1: Comparison of Weinreb Amide Synthesis Protocols
| Reagent System | Reaction Conditions | Yield Range | Causality / Process Advantages |
| AlMe3 / HN(OMe)Me⋅HCl | DCM, 0 °C to RT | 75–95% | Classical method; requires strictly anhydrous conditions and handling of highly pyrophoric AlMe3 . |
| EDC / HOBt / DIPEA | DMF, RT | 80–98% | Excellent functional group tolerance; standard peptide coupling conditions, highly scalable. |
| PPh3 / I2 / DIPEA | DCM, 0 °C to RT | 85–95% | Highly efficient, mild, uses inexpensive reagents; avoids harsh Lewis acids and complex workups[4]. |
Table 2: Regioselectivity in Epoxide Ring-Opening (e.g., Styrene Oxide)
| Conditions | Nucleophile | Major Product | Mechanistic Rationale |
| Basic / Neutral | Amines, Thiolates | Attack at less substituted carbon | Steric control ( SN2 pathway); nucleophile approaches the least hindered trajectory[3]. |
| Acidic (Lewis/Brønsted) | Alcohols, Halides | Attack at more substituted carbon | Electronic control ( SN1 -like); transition state stabilizes partial positive charge. |
Validated Experimental Protocols
The following protocols are engineered for high reproducibility and incorporate critical safety and mechanistic checkpoints.
Protocol A: Synthesis of Weinreb Amide via PPh3/I2 Activation
This protocol utilizes a mild, halogen-based activation strategy that avoids pyrophoric reagents, making it ideal for diverse library generation[4].
-
Preparation: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Triphenylphosphine ( PPh3 , 2.0 mmol) and Iodine ( I2 , 2.0 mmol) in anhydrous CH2Cl2 (6.0 mL) under a nitrogen atmosphere.
-
Activation: Stir the mixture at 0 °C for 5 minutes to generate the halophosphonium active species.
-
Substrate Addition: Add the target carboxylic acid (1.0 mmol) to the chilled solution.
-
Amidation: Dropwise, add N,N -Diisopropylethylamine (DIPEA, 2.5 mmol), followed immediately by N,O -dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Propagation: Allow the reaction to slowly warm to room temperature (RT) and stir for 1–2 hours. Monitor completion via TLC.
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to neutralize residual iodine. Extract with CH2Cl2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
Protocol B: Ketone Synthesis via Grignard Addition
This step relies on the stability of the tetrahedral chelate to prevent over-addition[2].
-
Preparation: Dissolve the purified Weinreb amide (1.0 mmol) in anhydrous THF (10 mL) under a strictly inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add the desired Grignard reagent ( RMgX , 1.2–1.5 mmol, typically a 1.0 M solution in THF) dropwise via syringe over 10 minutes to manage the exothermic formation of the chelate.
-
Incubation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at RT for an additional 2 hours.
-
Chelate Collapse (Critical Step): Cool the flask back to 0 °C and carefully quench by adding cold 1M HCl or saturated aqueous NH4Cl (10 mL). Causality Note: This acidic aqueous environment protonates the intermediate and breaks the metal chelate, releasing the ketone.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.
Protocol C: Regioselective Epoxide Ring-Opening (Basic Conditions)
This protocol utilizes steric control to yield a highly specific amino-alcohol API precursor[3].
-
Preparation: Dissolve the target epoxide (1.0 mmol) in a polar aprotic solvent such as Acetonitrile or DMF (5 mL).
-
Nucleophile Addition: Add the primary or secondary amine nucleophile (1.2 mmol). If the amine is a hydrochloride salt, add K2CO3 (1.5 mmol) to liberate the free base.
-
Heating: Heat the reaction mixture to 60 °C for 4–6 hours. (Alternatively, microwave irradiation at 80 °C for 15 minutes can drastically accelerate the kinetics).
-
Workup: Cool to RT, dilute with water (15 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the organic layer extensively with brine to remove DMF, dry over MgSO4 , and concentrate to yield the functionalized amino-alcohol.
Mechanistic Visualization: The Weinreb Chelate
The success of Protocol B hinges entirely on the electronic and structural stability of the intermediate shown below.
Mechanism of the Weinreb-Nahm ketone synthesis highlighting the stable tetrahedral chelate.
References
-
Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal Organic Chemistry Portal.[Link]
-
Weinreb ketone synthesis - Wikipedia Wikipedia, The Free Encyclopedia.[Link]
-
Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine National Center for Biotechnology Information (PMC).[Link]
-
10 - Organic Syntheses Procedure (Weinreb Amide Formation & Grignard Addition) Organic Syntheses.[Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thiolane-3-carbaldehyde|High-Purity Building Block [benchchem.com]
- 4. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
synthetic routes to novel pharmaceutical scaffolds from brominated nicotinates
Application Note: High-Yield Synthetic Routes to Novel Pharmaceutical Scaffolds from Brominated Nicotinates
Introduction & Strategic Rationale
Brominated nicotinates, such as benzyl 2-bromonicotinate and methyl 5-bromonicotinate, have emerged as highly privileged building blocks in modern drug discovery. The nicotinamide and pyridine cores are ubiquitous in FDA-approved therapeutics, particularly in kinase inhibitors (e.g., VEGFR-2 inhibitors) and azafluorenone-based anticancer agents [1]. The strategic placement of a bromine atom on the pyridine ring provides an ideal electrophilic handle for transition-metal-catalyzed cross-coupling, while the ester functionality offers a vector for subsequent derivatization (e.g., amidation, decarbonylative coupling) or orthogonal deprotection [2].
Mechanistic Insights: Catalyst and Substrate Causality
The choice of the ester group and the position of the bromine atom dictate the synthetic trajectory. For instance, benzyl 2-bromonicotinate offers a bulky, lipophilic protecting group that can be removed via hydrogenolysis, providing orthogonality to standard basic or acidic hydrolysis conditions [3].
In palladium-catalyzed Suzuki-Miyaura couplings, the use of bulky, electron-rich ligands like JohnPhos is critical. The electron-rich nature of JohnPhos accelerates the oxidative addition of Pd(0) into the relatively electron-deficient C–Br bond of the nicotinate. Simultaneously, its steric bulk promotes the final reductive elimination step, preventing the formation of off-target homocoupling byproducts and preventing catalyst deactivation [1].
Recently, metallaphotoredox catalysis has expanded the utility of these scaffolds. Nickel-catalyzed C(sp2)–C(sp3) cross-electrophile coupling allows the direct union of bromonicotinates with alkyl halides. This bypasses the need for pre-formed, moisture-sensitive organometallic reagents (like boronic acids or zinc reagents), significantly improving functional group tolerance during late-stage scaffold diversification [4].
Scaffold Diversification Workflow
Caption: Workflow for diversifying bromonicotinates into pharmaceutical scaffolds.
Quantitative Data: Cross-Coupling Performance
The following table summarizes optimized conditions and performance metrics for functionalizing bromonicotinate scaffolds based on collated empirical data [1, 2, 4].
| Reaction Type | Catalyst / Ligand | Base / Solvent | Temp / Time | Typical Yield | Target Scaffold |
| Suzuki-Miyaura | Pd(OAc)₂ (5 mol%) / JohnPhos (10 mol%) | K₂CO₃ / DMF | 140 °C (MW) / 20 min | 75–90% | Biaryl Pyridines |
| Buchwald-Hartwig | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu / Toluene | 80–100 °C / 4–24 h | 65–85% | Aminopyridines |
| Ni-Photoredox | NiBr₂(dme) (7.5 mol%) / dtbbpy | NEt₃ / Acetonitrile | Blue LED / 30 h | 50–70% | Alkyl/Aryl Pyridines |
| Decarbonylative | Pd(acac)₂ / dcypt | Et₂NH / Toluene | 130 °C / 24 h | 40–85% | Diaryl Alkynes |
Experimental Protocols
Protocol A: High-Throughput Suzuki-Miyaura Coupling of Benzyl 2-Bromonicotinate
Self-Validating System: To ensure reaction integrity, a parallel control omitting the Pd(OAc)₂ catalyst must be run. The absence of product formation in the control confirms that the transformation is strictly metal-mediated. Reaction progress is monitored via LC-MS; the disappearance of the characteristic 1:1 isotopic M/M+2 doublet of the brominated starting material serves as a reliable indicator of complete oxidative addition.
Materials:
-
Benzyl 2-bromonicotinate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
JohnPhos (10 mol%)
-
K₂CO₃ (3.0 equiv, 3.0 mmol)
-
Anhydrous DMF (2.0 mL)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a microwave-safe vial with benzyl 2-bromonicotinate, arylboronic acid, K₂CO₃, Pd(OAc)₂, and JohnPhos. Causality: The inert atmosphere prevents the premature oxidation of the electron-rich JohnPhos ligand and the active Pd(0) species.
-
Solvent Addition: Add anhydrous DMF (2.0 mL) and seal the vial with a crimp cap.
-
Reaction Execution: Transfer the vial to a microwave reactor. Heat the mixture at 140 °C for 20 minutes. Causality: Microwave irradiation ensures rapid, homogenous heating, overcoming the high activation barrier required for oxidative addition into the sterically hindered 2-position of the nicotinate ring.
-
Workup & Validation: Cool the vial to room temperature. Quench the reaction with deionized water (5 mL) and extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol B: Visible-Light Photoredox Ni-Catalyzed C(sp2)–C(sp3) Coupling
This protocol details the cross-electrophile coupling of methyl 5-bromonicotinate, enabling the introduction of complex alkyl fragments without the need for pre-formed organometallic reagents [4].
Caption: Ni-catalyzed photoredox cross-electrophile coupling cycle.
Materials:
-
Methyl 5-bromonicotinate (1.0 equiv, 0.1 mmol)
-
Alkyl iodide (1.5 equiv, 0.15 mmol)
-
NiBr₂(dme) (7.5 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous Acetonitrile (1.0 mL)
Step-by-Step Procedure:
-
Catalyst Pre-activation: In an oven-dried vial equipped with a stir bar, combine NiBr₂(dme) and dtbbpy. Add 0.5 mL of anhydrous acetonitrile and stir for 15 minutes until a pale green complex forms. Causality: Pre-complexation ensures the formation of the active Ni-ligand species, preventing catalyst aggregation and precipitation out of the solution.
-
Reagent Addition: Add methyl 5-bromonicotinate, the alkyl iodide, and NEt₃ to the vial. Dilute with the remaining 0.5 mL of acetonitrile. Degas the mixture via three freeze-pump-thaw cycles.
-
Photochemical Reaction: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 30 hours. Causality: The blue light excites the Ni(II) complex, which, in conjunction with the amine base, facilitates the generation of the alkyl radical via halogen-atom transfer (XAT). This radical selectively couples with the oxidatively added bromonicotinate intermediate [4].
-
Isolation: Dilute the mixture with ethyl acetate, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and purify via automated flash chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with Bromomethylpyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing bromomethylpyridine scaffolds in Suzuki-Miyaura cross-coupling reactions. Pyridyl halides are known to be challenging substrates due to the coordinating nature of the ring nitrogen. The additional presence of a reactive bromomethyl group introduces further complexity regarding chemoselectivity and stability.
This document provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and optimized protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or fails completely. What is the most likely cause when using a bromopyridine substrate?
A1: Catalyst Inhibition by Pyridine Nitrogen
This is the most common issue when working with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1][2][3][4] This interaction forms stable, off-cycle palladium complexes that are catalytically inactive, effectively sequestering the catalyst and halting the reaction.[1]
Causality & Solution:
The key is to use a ligand that can effectively shield the palladium center and outcompete the pyridine nitrogen for coordination. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Recommended Action: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which discourages coordination by the pyridine nitrogen.[1][5] Furthermore, their strong electron-donating ability stabilizes the active Pd(0) species and promotes the crucial, often rate-limiting, oxidative addition step.[6]
Q2: I'm observing significant consumption of my bromomethylpyridine, but the main byproduct is just methylpyridine. What is this side reaction?
A2: Hydrodehalogenation (or Dehalogenation)
You are observing hydrodehalogenation, a side reaction where the C(sp²)-Br bond is cleaved and replaced by a C-H bond.[8] This reductive process consumes your starting material without forming the desired C-C bond.
Causality & Solution:
Dehalogenation occurs when a hydride species is generated in the reaction mixture, which can then participate in the catalytic cycle. After the initial oxidative addition of the bromomethylpyridine to Pd(0), a palladium-hydride species can form. Subsequent reductive elimination of this intermediate yields the dehalogenated methylpyridine and regenerates the Pd(0) catalyst.[9]
Sources of hydrides or protons can include:
-
Bases: Certain bases, particularly strong ones like alkoxides, can act as hydride donors.[8]
-
Solvents: Alcohols or residual water in amide solvents (like DMF) can be a source of protons or hydrides.[8][9]
-
Reagents: Impurities in reagents, such as amines, can also contribute.[2]
Recommended Actions:
-
Solvent & Reagent Purity: Use scrupulously dried, anhydrous solvents and high-purity reagents.[2][3] If using solvents like dioxane or THF, ensure they are freshly distilled or from a sealed bottle.
-
Base Selection: Switch to a non-nucleophilic, weaker inorganic base. Anhydrous, finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices to stronger bases like sodium tert-butoxide (NaOtBu) or hydroxides in this context.[8]
-
Temperature Control: High temperatures can accelerate dehalogenation.[8] Run the reaction at the lowest temperature that still allows for reasonable conversion to the desired product.
Q3: My main byproduct appears to be a dimer of my boronic acid. How can I prevent this?
A3: Boronic Acid Homocoupling
This common side reaction is the palladium-catalyzed coupling of two boronic acid molecules to form a symmetrical biaryl.[3][9]
Causality & Solution:
Homocoupling is primarily driven by the presence of oxygen in the reaction system.[2][9][10] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[3][9]
Recommended Actions:
-
Strictly Anaerobic Conditions: This is the most critical factor.[3] Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][3]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use flame-dried or oven-dried glassware to remove adsorbed moisture and oxygen.[3]
-
Catalyst Choice: While not always necessary, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂).[2]
Q4: My boronic acid reagent seems to be unstable under the reaction conditions, leading to low yields. What is happening?
A4: Protodeboronation
Protodeboronation is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond from a proton source (like water).[11] This reaction effectively destroys your nucleophilic coupling partner.[12] While particularly notorious for unstable heteroaryl boronic acids (e.g., 2-pyridylboronic acid), it can affect many boronic acids under non-optimal conditions.[9][11]
Causality & Solution:
The stability of boronic acids is highly dependent on pH, temperature, and the presence of water. The reaction is often catalyzed by the base required for the Suzuki coupling itself.[11][12]
Recommended Actions:
-
Anhydrous Conditions: Minimize water in your reaction. Use dry solvents and ensure your base is anhydrous.[3]
-
Use Boronate Esters: Boronic acid derivatives such as pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation.[11][13] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[14]
-
Temperature Management: Higher temperatures accelerate protodeboronation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Q5: Will the bromomethyl group C(sp³)-Br react under Suzuki conditions intended for the C(sp²)-Br on the pyridine ring?
A5: Chemoselectivity is Generally High
For most standard Suzuki-Miyaura conditions, you can expect high chemoselectivity for the reaction at the C(sp²)-Br bond on the pyridine ring, leaving the C(sp³)-Br of the bromomethyl group intact.[15]
Causality & Solution:
The mechanism of the Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[16] The oxidative addition to an aryl C(sp²)-Br bond is kinetically much more favorable and occurs significantly faster than the addition to an alkyl C(sp³)-Br bond.[15]
Recommended Actions to Ensure Selectivity:
-
Mild Conditions: Avoid overly harsh conditions. Use mild bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the lowest effective temperature.[1][17]
-
Avoid Strong Nucleophiles: Be aware that strong nucleophiles (including some bases or the boronic acid under certain conditions) could potentially cause S_N2 substitution at the reactive bromomethyl position, though this is typically a minor pathway compared to the desired Suzuki coupling.
Troubleshooting Guide: At-a-Glance
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Optimizations |
| Low or No Conversion | 1. Catalyst inhibition by pyridine nitrogen.[1][4] 2. Inactive catalyst (oxidized Pd(0)).[3] | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand).[3][5] 2. Ensure rigorous degassing and inert atmosphere.[2] |
| Methylpyridine Byproduct | Hydrodehalogenation (reduction of C-Br).[8][9] | 1. Use anhydrous solvents and reagents.[3] 2. Switch to a weaker, non-nucleophilic base (K₂CO₃, K₃PO₄).[8] 3. Lower the reaction temperature.[8] |
| Boronic Acid Dimer Byproduct | Homocoupling of the boronic acid.[9][10] | 1. Crucial: Rigorously degas all solvents and maintain a strict inert atmosphere (Ar/N₂).[1][2] 2. Use fresh, high-purity reagents. |
| Loss of Boronic Acid SM | Protodeboronation.[11][12] | 1. Use anhydrous conditions.[3] 2. Replace the boronic acid with a more stable boronate ester (e.g., pinacol or MIDA ester).[11] 3. Lower the reaction temperature. |
| Mixture of Products | Lack of chemoselectivity; reaction at bromomethyl group. | 1. Use milder bases (K₂CO₃, K₃PO₄).[17] 2. Reduce reaction temperature. 3. Confirm the identity of byproducts to rule out other side reactions. |
Visualizing the Reaction and Its Pitfalls
The Productive Suzuki-Miyaura Catalytic Cycle
Caption: The productive catalytic cycle for Suzuki-Miyaura cross-coupling.
Common Off-Cycle and Side Reaction Pathways
Caption: Key side reactions branching from the main Suzuki catalytic cycle.
General Optimized Protocol for Suzuki Coupling of Bromomethylpyridines
This protocol is a robust starting point. Optimization of temperature, base, and solvent may be required for specific substrates.
Materials:
-
Bromomethylpyridine derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous, powdered base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromomethylpyridine, arylboronic acid (or ester), and base.
-
Evacuate and Backfill: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (a good starting point is 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of the starting material and formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Thompson, A. E. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(35), 6195-6197.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(48), 16484-16485.
- Carregal-Romero, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17449-17464.
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5433-5442.
- Derasp, J. S., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(45), 19164-19172.
- Sengupta, S., & Sadhukhan, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ChemInform, 47(46).
- Neufeldt, S. R., & Sanford, M. S. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(34), 18918-18928.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.
- Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
- Reddy, T. J., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Organic Letters, 2(21), 3277-3279.
-
ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates | Request PDF. Retrieved from [Link]
- Larhed, M., et al. (2010). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry, 75(2), 463-466.
-
ResearchGate. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]
- Krol, E., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1546-1563.
-
WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Byjus. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
- Li, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
- Billingsley, K. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation with Substituted Bromomethylpyridines
Welcome to the Technical Support Center for optimizing N-alkylation reactions involving substituted bromomethylpyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, improve yields, and troubleshoot common issues encountered during the synthesis of N-pyridinylmethyl-substituted compounds—a critical scaffold in modern drug discovery.
This resource moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why" behind each parameter, you can make more informed decisions to overcome experimental hurdles and achieve your synthetic goals.
Core Principles: The SN2 Reaction at a Glance
The N-alkylation of an amine (or other nitrogen nucleophile) with a bromomethylpyridine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The success of this reaction hinges on the interplay between the nucleophile, the electrophile (your bromomethylpyridine), the solvent, and the base.
A strong nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the bromide leaving group in a single, concerted step.[1] The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.[1]
Caption: General SN2 mechanism for N-alkylation.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent challenges encountered during N-alkylation with bromomethylpyridines.
Question: My reaction yield is low, or the reaction stalls, leaving significant unreacted starting material.
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
-
Cause 1: Ineffective Deprotonation. Your nitrogen nucleophile (e.g., a primary/secondary amine) may not be sufficiently activated. The free amine is a nucleophile, but its conjugate base is a better nucleophile. A base is required to neutralize the HBr generated in situ, which would otherwise protonate and deactivate the starting amine.
-
Solution Strategy:
-
Evaluate Your Base: For neutral amine nucleophiles, an inorganic base is often sufficient to act as an acid scavenger. If your amine is less nucleophilic or sterically hindered, you may need a stronger base to generate a more potent anionic nucleophile.[2]
-
Solubility is Crucial: If your base (e.g., K₂CO₃) or starting amine is poorly soluble in your solvent (e.g., acetone), the reaction will be slow or incomplete.[3] Consider switching to a solvent that better dissolves all components, such as DMF, DMSO, or Acetonitrile (MeCN).[2][3] Cesium carbonate (Cs₂CO₃) is often more soluble and effective than potassium carbonate.[2][3]
-
Consider a Stronger Base: For weakly nucleophilic amines (like anilines with electron-withdrawing groups) or amides, a strong base like sodium hydride (NaH) may be necessary to ensure complete deprotonation before adding the electrophile.[4][5]
-
-
Cause 2: Poor Solvent Choice. The solvent plays a critical role in an SN2 reaction.[1][6]
-
Solution Strategy:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and MeCN are ideal for SN2 reactions.[1][7][8] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[7][8] This leaves the nucleophile "naked" and highly reactive.[8]
-
Avoid Polar Protic Solvents: Solvents like methanol, ethanol, or water can form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity and the reaction rate.[1][8] For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[7]
-
-
Cause 3: Insufficient Temperature.
-
Solution: Many alkylations require heating to proceed at a reasonable rate. Start at room temperature and gradually increase to 50-80 °C while monitoring by TLC or LC-MS.[9] Be aware that excessive heat can lead to side products.
Question: I'm observing a significant amount of a di-alkylated product.
This "overalkylation" occurs because the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[10]
-
Solution Strategy:
-
Control Stoichiometry: Use a large excess of the starting amine relative to the bromomethylpyridine (e.g., 2-5 equivalents).[9] This increases the statistical probability that the electrophile will encounter a molecule of the starting material rather than the product. This may not be atom-economical but is often effective.[9]
-
Slow Addition: Add the bromomethylpyridine solution dropwise to the reaction mixture over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine.[2]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation more than the first.[9]
-
Question: My bromomethylpyridine reagent appears to be decomposing, or I'm seeing unexpected side products.
Bromomethylpyridines, especially those with electron-donating substituents, can be unstable. They can self-react or react with nucleophilic solvents.
-
Solution Strategy:
-
Check Reagent Quality: Ensure the bromomethylpyridine is pure and has been stored correctly (typically cold and under an inert atmosphere). Consider purifying it by recrystallization or column chromatography if its purity is suspect.
-
Avoid Nucleophilic Bases/Solvents: Avoid using basic solvents like pyridine itself, as this can lead to the formation of quaternary pyridinium salts.[6] Similarly, strong, nucleophilic bases can compete with your intended nucleophile.
-
Consider in situ Generation: In some cases, the corresponding hydroxymethylpyridine can be converted to the bromo- or chloro-derivative in situ using reagents like PBr₃ or SOCl₂, and then reacted immediately without isolation.
-
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Key Parameter Optimization Tables
Table 1: Selecting the Right Base
The base neutralizes the HBr byproduct. For weakly acidic N-H bonds (e.g., amides), a strong base is needed for deprotonation.
| Base | pKa of Conjugate Acid | Type | Common Solvents | Key Considerations |
| K₂CO₃ | ~10.3 | Mild, Inorganic | MeCN, Acetone, DMF | Inexpensive and common, but can have low solubility.[3] |
| Cs₂CO₃ | ~10.3 | Mild, Inorganic | MeCN, DMF, THF | More soluble and often more effective than K₂CO₃.[2] |
| DIPEA | ~11 | Non-nucleophilic Organic | DCM, MeCN, DMF | Soluble, but can be difficult to remove during workup. |
| NaH | ~36 | Strong, Non-nucleophilic | THF, DMF (anhydrous) | Highly effective for deprotonating weak nucleophiles like amides. Requires anhydrous conditions.[5] |
Table 2: Solvent Effects on SN2 Reactions
The choice of solvent can dramatically alter reaction rates.[7]
| Solvent Class | Examples | Effect on Nucleophile | SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, MeCN | Weakly solvated ("naked") | Fast | Does not form H-bonds, leaving the nucleophile highly reactive.[1][8] Ideal choice. |
| Polar Protic | H₂O, MeOH, EtOH | Strongly solvated | Slow | Forms a stabilizing hydrogen-bond "cage" around the nucleophile, reducing its energy and reactivity.[8] |
| Non-polar | Hexane, Toluene | Poorly solvated | Very Slow | Reactants, especially ionic salts/bases, often have poor solubility. |
Frequently Asked Questions (FAQs)
Q1: How do substituents on the pyridine ring affect the reaction?
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) make the methylene carbon more electrophilic, which can speed up the nucleophilic attack.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) make the methylene carbon less electrophilic, potentially slowing the reaction. They can also increase the propensity for side reactions involving the pyridine ring itself.
Q2: My nucleophile is an amide. Why is the reaction so difficult? Amide N-H protons are much less acidic (pKa ~17) than ammonium protons, and the nitrogen lone pair is delocalized into the carbonyl group, making it a very poor nucleophile.[4] You must use a strong base, such as NaH, in an anhydrous aprotic solvent like THF or DMF to fully deprotonate the amide, forming a much more nucleophilic amidate anion before adding the bromomethylpyridine.[4]
Q3: Can I use a chloromethylpyridine or iodomethylpyridine instead? Yes. The reactivity of the alkyl halide follows the order I > Br > Cl > F.[2] If your reaction with a bromomethylpyridine is slow, switching to the corresponding iodo- compound will significantly increase the rate. Conversely, if the reaction is too fast and leads to side products, a chloromethylpyridine will be less reactive. Catalytic amounts of sodium or potassium iodide are sometimes added to a reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[3]
Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting amine, the bromomethylpyridine, and the product (typically a more polar spot than the electrophile but less polar than many primary amines). Stain with KMnO₄ or view under UV light. For more precise monitoring, especially for tracking multiple products, LC-MS is the preferred method.[2][3]
Standard Experimental Protocol
This protocol provides a general starting point. Molar equivalents, temperature, and reaction time should be optimized for your specific substrates.
Objective: N-alkylation of a primary amine with 2-(bromomethyl)pyridine hydrobromide.
Materials:
-
Primary Amine (1.0 eq)
-
2-(Bromomethyl)pyridine hydrobromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq) and potassium carbonate (3.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add the 2-(bromomethyl)pyridine hydrobromide (1.1 eq) to the mixture in a single portion (or dissolve in a small amount of MeCN and add dropwise if overalkylation is a concern).
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Check for the consumption of the limiting reagent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography (typically silica gel with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure N-alkylated product.
References
-
Wikipedia. (n.d.). SN2 reaction. [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
-
ACS Publications - The Journal of Physical Chemistry B. (2020, March 25). Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]
-
ResearchGate. (2023, August 7). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
-
RSC Publishing. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. [Link]
-
NIH - PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]
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- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Nicotinic Acid Methyl Esters
Welcome to the technical support center for the purification of nicotinic acid methyl esters (methyl nicotinate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of nicotinic acid methyl esters, providing potential causes and actionable solutions.
Issue 1: Low recovery of methyl nicotinate after aqueous workup.
-
Potential Cause: Methyl nicotinate possesses some water solubility, which can lead to product loss during aqueous extraction and washing steps. Additionally, the ester is susceptible to hydrolysis back to nicotinic acid, especially under basic or acidic conditions, which can be exacerbated by prolonged exposure to aqueous environments.[1][2][3]
-
Recommended Solution:
-
pH Control: During neutralization and extraction, carefully adjust the pH. A slightly basic pH using a mild base like sodium bicarbonate is often recommended to neutralize any remaining acid catalyst without promoting significant ester hydrolysis.[4][5]
-
Solvent Selection: Use a suitable organic solvent for extraction in which methyl nicotinate has high solubility, such as dichloromethane or ethyl acetate.[1][6]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product from the aqueous phase.[7]
-
Brine Wash: Wash the combined organic layers with a saturated brine solution to reduce the amount of dissolved water in the organic phase, which in turn minimizes the co-extraction of water-soluble impurities.[6]
-
Issue 2: Presence of unreacted nicotinic acid in the purified product.
-
Potential Cause: The esterification of nicotinic acid is often an equilibrium-limited reaction.[7] Incomplete reaction can result in the carryover of the starting material. Furthermore, hydrolysis of the methyl ester during the workup or purification process can regenerate nicotinic acid.[1][3]
-
Recommended Solution:
-
Driving the Reaction to Completion: To favor the formation of the ester, use a large excess of methanol or remove the water formed during the reaction using a Dean-Stark apparatus.[7]
-
Base Wash: During the workup, wash the organic extract with a mild basic solution, such as aqueous sodium bicarbonate, to remove the acidic nicotinic acid.[4][5]
-
Chromatographic Purification: Silica gel column chromatography can effectively separate the more polar nicotinic acid from the less polar methyl nicotinate.[4][8][9]
-
Issue 3: Difficulty in removing colored impurities, resulting in a yellow or brownish product.
-
Potential Cause: Side reactions during synthesis, especially at elevated temperatures, can lead to the formation of colored byproducts.[10] For instance, in syntheses involving nitric acid oxidation, nitrated pyridines can be formed.[7]
-
Recommended Solution:
-
Activated Carbon Treatment: Before the final purification step (e.g., distillation or crystallization), treating the crude product with powdered activated carbon can effectively adsorb colored impurities.[11][12][13]
-
Distillation: High-vacuum distillation is a highly effective method for separating methyl nicotinate from less volatile colored impurities and byproducts.[7][10][11]
-
Recrystallization: If the methyl nicotinate is a solid at room temperature or can be crystallized from a suitable solvent system, this can be an excellent method for removing colored impurities.
-
Issue 4: Co-elution of impurities with the product during column chromatography.
-
Potential Cause: The presence of impurities with similar polarity to methyl nicotinate can make separation by column chromatography challenging. Common impurities can include positional isomers like methyl isonicotinate and methyl picolinate.[1]
-
Recommended Solution:
-
TLC Optimization: Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[9] Experiment with different solvent systems and gradients to maximize the separation between the product and impurities. A common solvent system is a mixture of petroleum ether and ethyl acetate.[4][8]
-
Gradient Elution: Employ a gradient elution strategy during column chromatography, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the resolution between compounds with similar Rf values.[6]
-
Alternative Stationary Phases: If separation on silica gel is not effective, consider using other stationary phases, such as alumina or reverse-phase silica.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude nicotinic acid methyl ester?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted nicotinic acid.[1]
-
Reagents and Solvents: Residual methanol and other solvents used in the synthesis.[1]
-
Byproducts of Synthesis: These can include positional isomers (methyl isonicotinate and methyl picolinate) and products from side reactions such as dinicotinic acid or nitrated pyridines, depending on the synthetic route.[1][7]
-
Degradation Products: The primary degradation product is nicotinic acid, formed via hydrolysis.[1][3]
Q2: What is the recommended method for monitoring the progress of the esterification reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the nicotinic acid starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. The product, being less polar, will have a higher Rf value than the carboxylic acid starting material.
Q3: Can methyl nicotinate be purified by distillation? What are the typical conditions?
A3: Yes, distillation is a highly effective purification method for methyl nicotinate, especially for removing non-volatile impurities.[7][10] Due to its relatively high boiling point (approximately 220-222 °C at atmospheric pressure), vacuum distillation is recommended to prevent thermal decomposition.[1][7] Typical conditions for the distillation of related nicotinate esters are high vacuum (0.5-2.0 mbar) and temperatures around 150-170°C.[11][12]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the purity of the sample and quantifying any impurities.[1][14]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the methyl nicotinate.[1]
-
Infrared (IR) Spectroscopy: The presence of a characteristic ester carbonyl (C=O) stretch around 1720-1728 cm⁻¹ provides evidence of the ester functional group.[4][8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4]
-
Q5: What are the recommended storage conditions for purified nicotinic acid methyl ester?
A5: Methyl nicotinate is chemically stable under dry conditions.[1] However, it can hydrolyze to nicotinic acid upon prolonged exposure to moisture.[1] Therefore, it is recommended to store the purified compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is advisable.[15]
Data and Protocols
Table 1: Common Impurities in Nicotinic Acid Methyl Ester Synthesis
| Impurity Type | Specific Impurity | Typical Analytical Limit | Reference |
| Starting Material | Nicotinic Acid | ≤ 0.20% w/w | [1] |
| Positional Isomers | Methyl Isonicotinate | ≤ 0.10% w/w | [1] |
| Methyl Picolinate | ≤ 0.10% w/w | [1] | |
| Residual Solvents | Methanol | ≤ 0.05% w/w | [1] |
| Degradation Product | Nicotinic Acid (from hydrolysis) | ≤ 0.20% w/w | [1] |
| Byproducts | Dinicotinic Acid/Diester | Varies with synthesis | [7][10] |
| Nitrated Pyridines | Varies with synthesis | [7] |
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of methyl nicotinate using silica gel column chromatography.
1. Materials and Equipment:
-
Crude methyl nicotinate
-
Silica gel (230-400 mesh)
-
Petroleum ether or hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
TLC plates and chamber
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives good separation of the product from impurities.[9] The desired Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 4:1 petroleum ether:ethyl acetate).[9]
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing the methyl nicotinate.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[9]
-
Experimental Protocol: Purification by Vacuum Distillation
This protocol outlines the steps for purifying methyl nicotinate by vacuum distillation.
1. Materials and Equipment:
-
Crude methyl nicotinate
-
Distillation flask
-
Vigreux column or short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle and stirrer
-
Cold trap
2. Procedure:
-
Setup:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude methyl nicotinate in the distillation flask with a magnetic stir bar.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum. A cold trap with liquid nitrogen or dry ice/acetone should be used to protect the pump.
-
Gradually heat the distillation flask.
-
Collect any low-boiling forerun, which may contain residual solvents.[16]
-
Increase the temperature to distill the pure methyl nicotinate. The boiling point will depend on the vacuum achieved (e.g., ~141-143°C at 0.5 mm Hg).[16]
-
Collect the pure product in the receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Visualizations
Caption: General purification workflow for nicotinic acid methyl ester.
Caption: Troubleshooting decision tree for purification issues.
References
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
- Methyl -6- methyl nicotinate. (n.d.).
-
Organic Syntheses Procedure. TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]
-
Pharmaffiliates. Methyl Nicotinate-impurities. Retrieved from [Link]
- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
-
PubMed. (2003, June 15). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]
-
SIELC Technologies. Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cleanchem. Methyl Nicotinate | CAS No: 93-60-7. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Methyl nicotinate. Retrieved from [Link]
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
- Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
-
European Patent Office. (2017, May 15). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1. Retrieved from [Link]
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
-
Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Retrieved from [Link]
-
Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
Taylor & Francis. (2022, December 9). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from [Link]
-
PubChem - NIH. Methyl Nicotinate | C7H7NO2 | CID 7151. Retrieved from [Link]
- Google Patents. US10654806B2 - Menthyl nicotinate synthesis process.
- Google Patents. US3037987A - Purification of nicotinic acid.
-
PubMed. (2013, July 4). Challenges of a Mechanistic Feedback Model Describing Nicotinic Acid-Induced Changes in Non-Esterified Fatty Acids in Rats. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Catalyst Deactivation in Palladium-Catalyzed Pyridine Cross-Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the notorious "2-pyridyl problem" and general catalyst poisoning when utilizing pyridine substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck).
Instead of a generic troubleshooting list, this guide provides a deep mechanistic understanding of why your catalyst is failing and provides self-validating protocols to engineer your way out of the problem.
Mechanistic Insight: The Root Cause of Catalyst Poisoning
Pyridine and its derivatives act as potent σ-donors. The lone pair of electrons on the basic nitrogen atom strongly coordinates to the electrophilic palladium center, forming highly stable, off-cycle Pd-N complexes[1]. This coordination physically blocks the active catalytic sites, preventing crucial steps like oxidative addition or transmetalation. Ultimately, this leads to reaction stalling, low yields, and the precipitation of inactive "palladium black"[2].
Visualizing the Deactivation Pathway
Mechanism of Pd-catalyst deactivation by pyridine and reactivation strategies.
Troubleshooting Guide & Causality-Driven Solutions
Issue 1: Complete Reaction Stall Shortly After Initiation
-
Symptom: Starting materials remain unconsumed; rapid formation of a black precipitate (Pd black)[2].
-
Root Cause: The active Pd(0) species agglomerates or forms a stable off-cycle complex with the pyridine nitrogen, removing it from the catalytic cycle[1].
-
Solution A (Ligand Tuning): Switch to highly sterically hindered, electron-rich Buchwald biaryl phosphine ligands (e.g., BrettPhos, RuPhos).
-
Causality: The massive steric bulk of the ligand's biaryl framework physically shields the palladium center, preventing the planar pyridine ring from coordinating via its nitrogen atom. Concurrently, the electron-rich phosphine accelerates the oxidative addition step, outcompeting the poisoning pathway[3].
-
-
Solution B (Precatalyst Selection): Utilize Pd G3 or G4 precatalysts.
-
Causality: Traditional precatalysts like Pd(PPh₃)₄ or Pd(OAc)₂ require in situ reduction or ligand dissociation, creating a kinetic window for pyridine to poison the metal. G3/G4 precatalysts rapidly and quantitatively generate the active mono-ligated Pd(0)L species, ensuring the catalytic cycle initiates before deactivation can occur[4].
-
Issue 2: Sluggish Kinetics with Highly Basic Pyridines
-
Symptom: The reaction proceeds but stalls at 20-30% conversion.
-
Root Cause: Equilibrium favors the off-cycle Pd-pyridine resting state over the active catalytic cycle.
-
Solution (Nitrogen Masking): Introduce a Lewis Acid additive (e.g., BF₃·OEt₂ or Copper(I) salts) or use the pyridine as a hydrochloride salt.
-
Causality: Lewis acids or protons preferentially bind to the strongly Lewis basic pyridine nitrogen. This "masks" the lone pair, temporarily removing its ability to poison the soft palladium center. As the reaction progresses, the masking agent dynamically releases the substrate for cross-coupling.
-
Quantitative Data: Ligand and Additive Efficacy
To guide your experimental design, the following table summarizes the expected performance of various catalyst systems when dealing with challenging pyridine substrates.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 2-Bromopyridine and Phenylboronic Acid
| Ligand / Precatalyst System | Additive | Catalyst Loading | Conversion (%) | Primary Observation |
| Pd(PPh₃)₄ (Standard) | None | 5.0 mol% | < 10% | Rapid formation of Pd black; severe poisoning. |
| Pd₂(dba)₃ / XPhos | None | 2.0 mol% | 45% | Sluggish kinetics; partial deactivation. |
| XPhos Pd G3 | None | 1.0 mol% | 88% | Rapid activation outcompetes poisoning. |
| BrettPhos Pd G3 | None | 1.0 mol% | > 95% | Steric shielding completely prevents N-binding. |
| Pd(OAc)₂ / PPh₃ | BF₃·OEt₂ (1.1 eq) | 5.0 mol% | 75% | Lewis acid masking restores moderate activity. |
Standard Operating Protocols (SOPs)
Protocol 1: Buchwald G3 Precatalyst Cross-Coupling Workflow
This protocol utilizes a self-validating visual cue to ensure the active catalyst has been successfully generated without immediate poisoning.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the pyridine halide (1.0 mmol), boronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.01 mmol, 1.0 mol%).
-
Solvent Introduction: Seal the vial with a PTFE septum cap, remove from the glovebox, and inject degassed THF/Water (4:1 v/v, 5 mL).
-
Validation Checkpoint: The solution should rapidly transition from pale yellow to a deep red/orange. This color change confirms the successful generation of the active Pd(0) species. If the solution turns black immediately, oxygen contamination or severe poisoning has occurred.
-
-
Reaction: Heat the mixture at 40°C for 2 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for purification.
Protocol 2: Lewis Acid Masking Technique
Use this protocol when specialized ligands are unavailable or cost-prohibitive.
-
Pre-complexation: In a flame-dried flask under argon, dissolve the pyridine substrate (1.0 mmol) in anhydrous toluene (3 mL).
-
Masking: Dropwise add BF₃·OEt₂ (1.1 mmol) at 0°C. Stir for 15 minutes to ensure complete Lewis acid-base complexation.
-
Coupling Setup: To this mixture, add the coupling partner, base (must be non-nucleophilic to avoid displacing the BF₃), and the Pd catalyst system.
-
Execution: Heat to the required temperature (typically 80-100°C) and monitor via TLC or LC-MS until the starting material is consumed.
Frequently Asked Questions (FAQs)
Q: I am using a standard Pd/C catalyst for the hydrogenation of a pyridine derivative, and it's failing. Does the same poisoning apply here? A: Yes. Catalyst poisoning by the pyridine nitrogen is a universal issue for transition metals, including heterogeneous Pd/C or Pt/C[1]. The nitrogen lone pair binds to the metal surface, blocking hydrogen activation. To troubleshoot, try using a protic solvent (like acetic acid) to protonate the pyridine, or switch to a more resistant catalyst like Rhodium on Carbon (Rh/C)[1].
Q: Why does 2-bromopyridine fail more often than 3- or 4-bromopyridine? A: This is known as the "2-pyridyl problem." Following oxidative addition, the nitrogen atom in the 2-position is perfectly situated to form a highly stable, 4-membered metallacycle with the palladium center. This chelation effect dramatically lowers the energy of the off-cycle resting state, making it nearly impossible for the transmetalation step to occur without specialized bulky ligands.
Q: Can I just increase the catalyst loading to overcome the poisoning? A: While increasing catalyst loading (e.g., to 10-20 mol%) can sometimes force a reaction to completion by sheer numbers, it is not a scalable or elegant solution. It leads to difficult purification (removing residual Pd from active pharmaceutical ingredients) and high costs[3]. Optimizing the ligand or precatalyst is the scientifically sound approach.
References
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PMC (NIH) URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS) URL:[Link]
Sources
Technical Support Center: Synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate
Welcome to the technical support guide for the synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. This guide provides in-depth, field-proven insights based on established chemical principles and peer-reviewed literature.
Strategic Overview: Choosing Your Synthetic Pathway
The synthesis of Methyl 5-(bromomethyl)-6-methoxynicotinate is primarily approached via two distinct pathways, each originating from a different precursor. The selection of a route is a critical decision that impacts reagent choice, reaction conditions, side-product profiles, and purification strategies.
-
Route A: Radical Bromination. This is a free-radical substitution reaction starting from Methyl 5-methyl-6-methoxynicotinate. It is often the more direct and atom-economical approach if the methyl-substituted precursor is readily available.
-
Route B: Nucleophilic Substitution. This pathway begins with Methyl 5-(hydroxymethyl)-6-methoxynicotinate, converting the primary alcohol into a bromide. This is a classic transformation often accomplished using Appel-type conditions.
The following diagram and table provide a comparative analysis to guide your strategic selection.
Caption: Decision workflow for selecting a synthetic route.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Route A: Radical Bromination | Route B: From Alcohol (e.g., Appel Reaction) |
| Starting Material | Methyl 5-methyl-6-methoxynicotinate | Methyl 5-(hydroxymethyl)-6-methoxynicotinate |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) |
| Typical Yields | Moderate to High (60-85%) | High (80-95%)[1] |
| Primary Side Products | Dibrominated species, Ring-brominated isomers | Triphenylphosphine oxide (PPh₃O), unreacted alcohol |
| Purification Challenge | Chromatographic separation of brominated species | Removal of stoichiometric PPh₃O byproduct |
| Key Advantage | High atom economy, direct conversion of C-H to C-Br | High selectivity, avoids aromatic bromination[2] |
| Key Disadvantage | Lack of perfect selectivity can be an issue[3] | Poor atom economy, byproduct removal |
Troubleshooting Guide: Radical Bromination (Wohl-Ziegler Reaction)
This section addresses the most common issues encountered when using the radical bromination route with N-Bromosuccinimide (NBS).
Q1: My reaction is not starting, or the conversion of the starting material is very low. What could be the cause?
Answer: This issue typically points to a problem with radical initiation or the quality of your reagents.
-
Cause 1: Inactive Radical Initiator. Radical initiators like Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (DBP) have finite shelf lives and can decompose over time.
-
Cause 2: Presence of Radical Inhibitors. Oxygen is a potent radical inhibitor. Traces of stabilizers in the solvent (like BHT in THF) can also quench the reaction.
-
Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
-
Cause 3: Impure NBS. N-Bromosuccinimide can hydrolyze over time to form succinimide and bromine, which can interfere with the desired radical pathway.
-
Solution: For sensitive reactions, recrystallize NBS from hot water. The pure, needle-like crystals should be dried thoroughly under vacuum before use.
-
-
Cause 4: Insufficient Energy Input. Radical initiation requires energy, either thermal (heat) or photochemical (light).
-
Solution: Ensure your reflux is vigorous enough or that your light source (e.g., a 250W sun lamp) is positioned close to the reaction flask (while maintaining temperature control).
-
Q2: My reaction is messy, and I'm getting multiple products, including a significant amount of dibrominated compound. How can I improve selectivity?
Answer: The formation of the dibrominated side product, Methyl 5-(dibromomethyl)-6-methoxynicotinate, is a classic challenge in benzylic brominations.[3][6] Selectivity is governed by the relative rates of the radical hydrogen abstraction steps.
-
Cause 1: Stoichiometry of NBS. Using an excess of NBS will inevitably lead to over-bromination.
-
Solution: Use NBS in a slight deficit or at a strict 1.0 equivalent relative to the starting material. Add the NBS portion-wise over the course of the reaction to maintain a low, steady concentration of bromine radicals.[7]
-
-
Cause 2: High Local Concentration of Reagents. Adding all the NBS at once can create "hot spots" of high radical concentration, favoring the faster second bromination.
-
Solution: As mentioned, portion-wise addition is key. For larger-scale reactions, consider setting up a syringe pump to add a solution of NBS in the reaction solvent over several hours.
-
-
Cause 3: Substrate-Inherent Reactivity. The first-formed benzylic radical is stabilized by the aromatic ring. The product, containing an electron-withdrawing bromine atom, can sometimes be even more reactive towards further radical abstraction depending on the electronic effects of the ring substituents.
-
Solution: Run the reaction at a lower temperature if using photochemical initiation to favor the kinetic product. Monitor the reaction closely by TLC or GC-MS and stop it before full conversion of the starting material to minimize the formation of the dibrominated product. A 70-80% conversion may provide the optimal isolated yield of the desired mono-bromo product.
-
Q3: I am observing a new, highly polar spot on my TLC plate, and my NMR shows aromatic protons in a different region. Is this ring bromination?
Answer: Yes, this is a strong indication of electrophilic aromatic substitution on the pyridine ring. The methoxy group at the 6-position is an electron-donating group, which activates the ring towards electrophilic attack.
-
Mechanism of Side Reaction: NBS can act as a source of electrophilic bromine (Br⁺), especially in the presence of trace acid. The activated pyridine ring can then be attacked, leading to isomers like Methyl 5-(bromomethyl)-3-bromo-6-methoxynicotinate.
-
Solution 1: Maintain Apolar, Non-Acidic Conditions. This side reaction is more prevalent in polar solvents. The classic solvent for Wohl-Ziegler reactions is Carbon Tetrachloride (CCl₄) precisely because its apolarity disfavors ionic pathways.[5] If CCl₄ is not an option due to restrictions, consider other non-polar solvents like cyclohexane or 1,2-dichloroethane (DCE). Avoid protic or highly polar solvents.
-
Solution 2: Use a Radical Scavenger for Ionic Species. Adding a small amount of a non-basic acid scavenger, like powdered potassium carbonate, can sometimes help, but care must be taken as bases can also react with NBS. The best approach is rigorous control of solvent purity and reaction atmosphere.
-
Solution 3: Photochemical Initiation. Using light instead of heat can sometimes provide cleaner reactions, as lower temperatures disfavor the higher-activation energy electrophilic substitution pathway. Continuous flow photochemical setups offer excellent control over irradiation and temperature, minimizing side reactions.[8]
The diagram below illustrates the competition between the desired radical pathway and the undesired side reactions.
Caption: Competing reaction pathways in the bromination reaction.
Frequently Asked Questions (FAQs)
Q4: Which purification method is best for the final product?
Answer: The choice depends on the impurity profile.
-
If the main impurity is the starting material and dibrominated product: Flash column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity will allow for separation. The dibrominated product is typically less polar than the mono-brominated product.
-
If the product is relatively clean: Recrystallization can be an option. Try solvents like isopropanol or a hexane/ethyl acetate mixture.
-
Note on Stability: Benzylic bromides can be lachrymatory and are often sensitive to moisture and light. It is advisable to use the purified product immediately in the next step. Some protocols even suggest using the crude solution directly after filtering off the succinimide byproduct.[9]
Q5: Can I use elemental bromine (Br₂) instead of NBS?
Answer: While possible, it is strongly discouraged for this specific transformation. Using Br₂ with light or heat would still generate bromine radicals, but controlling the bromine concentration is extremely difficult.[7] This leads to a much higher propensity for both over-bromination and electrophilic ring bromination, resulting in a complex mixture of products and significantly lower yields of the desired compound. NBS is superior because it provides a low, constant concentration of Br₂ through its reaction with trace HBr generated during the propagation step.[10][11]
Q6: How should I handle and store the final product, Methyl 5-(bromomethyl)-6-methoxynicotinate?
Answer:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is expected to be a lachrymator and an irritant.
-
Storage: Store in an amber glass vial under an inert atmosphere (argon or nitrogen). Keep it in a refrigerator (2-8°C) to minimize degradation. As a reactive alkylating agent, it is susceptible to hydrolysis and reaction with nucleophiles over time. For long-term storage, consider storing it as a solution in a dry, non-reactive solvent like anhydrous dioxane.
Detailed Experimental Protocol (Route A)
This protocol is adapted from established procedures for benzylic bromination and serves as a robust starting point for optimization.[9]
Materials:
-
Methyl 5-methyl-6-methoxynicotinate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄) or 1,2-Dichloroethane (DCE), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add Methyl 5-methyl-6-methoxynicotinate (1.0 eq).
-
Dissolution: Add the anhydrous solvent (CCl₄ or DCE, approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Reagent Addition: Add the recrystallized NBS (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Begin heating the mixture to a gentle reflux (approx. 77°C for CCl₄, 83°C for DCE). If using photochemical initiation, place a lamp approximately 10-15 cm from the flask and maintain an internal temperature of 50-60°C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 30-60 minutes. The product spot should appear below the starting material spot on a silica TLC plate. The reaction is typically complete in 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterization & Storage: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Store immediately under an inert atmosphere at 2-8°C.
References
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Cantillo, D., & Kappe, C. O. (2020). Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. [Link]
-
McDonough, M. A., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br₂: process intensification towards optimal PMI and throughput. Green Chemistry, 22(2), 448-454. [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Organic Chemistry Data. Bromination - Common Conditions. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Arkat, J. U., et al. (2014). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'-dihalo-6,6'-dideoxy derivatives of 1-kestose. Journal of the Serbian Chemical Society, 79(1), 1-8. [Link]
-
Denton, R. M., et al. (2010). Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions. Organic Letters, 12(20), 4676–4679. [Link]
-
Chowdhury, S., & Gosh, S. K. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-177. [Link]
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- 2. arkat-usa.org [arkat-usa.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 9. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies to Avoid Over-Alkylation with Bromomethylnicotinates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of over-alkylation when using bromomethylnicotinates. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve high yields of your desired mono-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of bromomethylnicotinate reactions?
A1: Over-alkylation is a common side reaction where the intended nucleophile is alkylated more than once by the bromomethylnicotinate electrophile.[1][2] For instance, when reacting a primary amine with bromomethylnicotinate, the desired product is a secondary amine. However, this secondary amine can be more nucleophilic than the starting primary amine and react again with another molecule of bromomethylnicotinate, leading to the formation of an undesired tertiary amine. In some cases, this can proceed further to form a quaternary ammonium salt.[2]
Q2: Why is the mono-alkylated product often more reactive than the starting material?
A2: In the case of amine alkylation, the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. This increased nucleophilicity makes it more likely to compete with the starting amine for the electrophilic bromomethylnicotinate, leading to di-alkylation.[2]
Q3: What are the primary factors influencing the extent of over-alkylation?
A3: Several key experimental parameters can be adjusted to control over-alkylation. These include:
-
Stoichiometry: The molar ratio of the nucleophile to the bromomethylnicotinate.[1][3]
-
Reaction Temperature: Temperature affects the reaction rates of both the desired and undesired alkylation steps.[3][4][5]
-
Rate of Addition: The speed at which the electrophile is introduced to the reaction mixture.[3]
-
Choice of Base and Solvent: The base and solvent system can significantly influence the nucleophilicity of the reactants and the stability of intermediates.[1][3]
Q4: What is the difference between kinetic and thermodynamic control in these reactions?
A4: Kinetic control refers to conditions where the product distribution is determined by the relative rates of competing reaction pathways.[5][6][7] The product that forms fastest (the kinetic product) will be the major product. Thermodynamic control occurs when the reaction is reversible, and the product distribution is determined by the relative stabilities of the products.[5][6][7] The most stable product (the thermodynamic product) will be the major product. In the context of over-alkylation, controlling conditions to favor the kinetic product (mono-alkylation) is often the goal.
Troubleshooting Guide: Minimizing Over-Alkylation
This section provides detailed strategies to address specific issues encountered during alkylation reactions with bromomethylnicotinates.
Issue 1: My reaction is producing a significant amount of di-alkylated product.
This is the most common problem and can be tackled by carefully optimizing several reaction parameters.
Solution 1.1: Adjust Stoichiometry
-
Principle: By using a large excess of the nucleophile (e.g., the amine), the probability of the bromomethylnicotinate encountering and reacting with the starting material is statistically favored over reacting with the already-formed mono-alkylated product.[3]
-
Protocol:
-
Start with a 2 to 5-fold molar excess of the nucleophile relative to the bromomethylnicotinate.
-
Dissolve the nucleophile and a suitable base in an appropriate solvent.
-
Slowly add the bromomethylnicotinate (dissolved in a small amount of the same solvent) to the stirred solution of the nucleophile.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Caveat: While effective, this approach can make product purification challenging due to the need to remove a large amount of unreacted starting material.[3]
Solution 1.2: Control the Rate of Addition and Temperature
-
Principle: Slowly adding the bromomethylnicotinate to the reaction mixture keeps its instantaneous concentration low, which minimizes the chance of the mono-alkylated product reacting further.[3] Lowering the temperature reduces the overall reaction rate, often favoring the desired mono-alkylation pathway which typically has a lower activation energy (kinetic control).[3][5][8]
-
Protocol:
-
Set up the reaction in a flask equipped with a dropping funnel.
-
Dissolve the nucleophile and base in the chosen solvent and cool the mixture to a low temperature (e.g., 0 °C to -20 °C) using an ice or dry ice/acetone bath.[3]
-
Dissolve the bromomethylnicotinate in the same solvent and add it to the dropping funnel.
-
Add the bromomethylnicotinate solution dropwise to the cooled, stirred nucleophile solution over a prolonged period (e.g., 1-3 hours).
-
Allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Solution 1.3: Judicious Choice of Base and Solvent
-
Principle: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base can deprotonate the starting nucleophile without competing in the alkylation.[3] The solvent can influence the nucleophilicity of the reacting species and the stability of the transition states.[9][10]
-
Recommended Systems:
-
Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often good choices.[3] For more sensitive substrates, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) can be effective.[3]
-
Solvents: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. The choice can depend on the solubility of your substrates.
-
| Parameter | Recommendation to Minimize Over-alkylation | Rationale |
| Stoichiometry | Use a large excess (2-5 fold) of the nucleophile. | Statistically favors the reaction with the more abundant starting material.[3] |
| Temperature | Low temperatures (0 °C to -20 °C). | Reduces the rate of the second alkylation, favoring the kinetic product.[3][5] |
| Rate of Addition | Slow, dropwise addition of bromomethylnicotinate. | Maintains a low instantaneous concentration of the electrophile.[3] |
| Base | Mild inorganic base (K₂CO₃, NaHCO₃) or hindered organic base (DIPEA). | Minimizes side reactions and selectively deprotonates the starting nucleophile.[3] |
| Solvent | Polar aprotic (e.g., MeCN, DMF). | Solvates the ions generated during the reaction and can influence nucleophilicity. |
Workflow for Optimizing Mono-alkylation
Caption: Competing reaction pathways in the alkylation of a primary amine.
Issue 4: Purification of the mono-alkylated product from the di-alkylated product is difficult.
Even with optimized reaction conditions, some amount of the di-alkylated product may form. Separating these closely related compounds can be a challenge.
Solution 4.1: Column Chromatography
-
Principle: The mono- and di-alkylated products often have different polarities, allowing for their separation by column chromatography.
-
Protocol:
-
Carefully select a solvent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation of the spots on an analytical TLC plate.
-
Run a flash column chromatography, collecting small fractions.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure mono-alkylated product.
-
Solution 4.2: Recrystallization or Salt Formation
-
Principle: If the mono-alkylated product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, if the product contains a basic nitrogen, it may be possible to selectively precipitate it as a salt (e.g., a hydrochloride or tartrate salt), leaving the less basic di-alkylated product in solution.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
-
Gong, H., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
-
Douglas, C. J., et al. (2016). Synthesis of Secondary Amines via Self-Limiting Alkylation. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Templ, J., & Schnürch, M. (2020). Methods for mono-selective N-alkylation of amines using alcohols as alkylating agents under rhenium and palladium catalysis. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Schiess, R., et al. (2018). Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes. Organic Letters. Retrieved from [Link]
-
Mahmood, S., et al. (2018). Isolation, purification and complex formation of nicotine alkaloid. Pakistan Journal of Scientific & Industrial Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Müller, T., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation and minimization of over-alkylation in proteomic sample preparation. Retrieved from [Link]
-
Mahmood, S., et al. (2018). Isolation, Purification and Complex Formation of Nicotine Alkaloid. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines. Retrieved from [Link]
-
PubMed. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2025). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
MDPI. (2024). Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. Retrieved from [Link]
-
Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
purification techniques for removing impurities from nicotinic acid derivatives
Welcome to the NiacinTech Technical Support Center. Synthesizing nicotinic acid (niacin) derivatives—such as N-benzylniacin, nicotinamide, or various esterified analogs—often yields complex crude mixtures. As a drug development professional, achieving API-grade purity requires more than following rote procedures; it requires a mechanistic understanding of thermodynamic solubility, pKa differentials, and catalytic behavior.
This guide provides field-proven troubleshooting strategies, causal explanations for common purification failures, and self-validating protocols to ensure your workflows are robust and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Impurity Profiling
Q: What are the most common impurities found in crude nicotinic acid synthesized via liquid-phase oxidation? A: Industrial synthesis often relies on the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. This process generates three primary classes of impurities:
-
Catalyst Residues & Halides: Co/Mn/Br catalytic systems leave behind heavy metals and bromides. Bromides are particularly stubborn, often remaining at >600 ppm in standard purified batches[1].
-
Structural Analogs: Isonicotinic acid, 5-ethyl-2-methylpyridine, and pyridine-2,5-dicarboxylic acid are common byproducts that co-crystallize due to structural similarities[2].
-
Hydrolysis Intermediates: Unreacted precursors like nicotinonitrile or intermediate amides (e.g., nicotinamide) persist when alkaline/acid hydrolysis is incomplete[1].
Q: Why does standard single-solvent recrystallization fail to remove isonicotinic acid? A: Isonicotinic acid and nicotinic acid are positional isomers. Because they share nearly identical pKa values and dipole moments, their solubility profiles in polar solvents overlap significantly. Standard single-solvent crystallization causes co-precipitation. To separate them, you must manipulate thermodynamic solubility using a mixed-solvent system (e.g., ethanol/water) and precise cooling gradients to achieve differential supersaturation.
Part 2: Troubleshooting Guide - Resolving Specific Bottlenecks
Issue 1: High Bromide/Catalyst Retention in Oxidized Nicotinic Acid
-
Symptom: Elemental analysis or GC-MS shows >600 ppm bromide in the final API, failing regulatory thresholds.
-
Root Cause: Halide ions from the Co/Mn/Br catalytic system become trapped in the crystal lattice during rapid precipitation. Washing the filter cake is insufficient because the impurities are internal to the crystal structure.
-
Resolution: Implement a catalytic reduction step prior to final crystallization. Passing the aqueous crude mixture with H2 over a Pd/C (Palladium on Carbon) catalyst at 130 °C and 0.6 MPa reduces bromide presence by >90%[1].
Issue 2: Cross-Contamination of Nicotinamide and Nicotinic Acid
-
Symptom: HPLC analysis reveals 1-5% nicotinic acid in nicotinamide batches, or vice versa, causing issues in downstream pharmaceutical formulation[3].
-
Root Cause: Incomplete alkaline or acid hydrolysis of nicotinonitrile leaves a mixed equilibrium of acid and amide[3].
-
Resolution: Exploit their acid-base properties via pH-controlled crystallization . Nicotinic acid is amphoteric (pKa ~4.8 for the carboxylic acid), whereas nicotinamide lacks the acidic carboxylate. By adjusting the solution pH to ~7.9 using NaOH, nicotinic acid is forced into its highly soluble anionic salt form (sodium nicotinate). The neutral nicotinamide remains unaffected and selectively crystallizes out upon cooling[3].
Part 3: Quantitative Data - Impurity Profiling Summary
To streamline your purification strategy, reference the table below to match the identified impurity with the thermodynamically or chemically appropriate removal technique.
| Impurity Category | Specific Compounds | Origin / Source | Recommended Purification Modality |
| Catalysts & Halides | Cobalt, Manganese, Bromides | Liquid-phase oxidation of 3-methylpyridine[1] | Catalytic hydrogenation (Pd/C)[1] |
| Structural Analogs | Isonicotinic acid, Pyridine-2,5-dicarboxylic acid | Side reactions during thermal oxidation[2] | Mixed-solvent recrystallization (Ethanol/Water) |
| Intermediates | Nicotinamide, Nicotinonitrile | Incomplete alkaline/acid hydrolysis[3] | pH-controlled crystallization or Ion-exchange[1] |
| Alkyl Pyridines | 5-ethyl-2-methylpyridine | Unreacted starting materials[2] | Vacuum distillation or Preparative HPLC |
Part 4: Validated Experimental Protocols
Protocol 1: pH-Controlled Recrystallization for Amide/Acid Separation
This protocol is designed to purify crude nicotinamide containing up to 5% nicotinic acid impurities, ensuring <0.1% final contamination[3].
Causality Focus: The addition of a base shifts the equilibrium of nicotinic acid to its highly soluble sodium salt, preventing it from integrating into the nucleating nicotinamide crystals.
-
Dissolution: Suspend 250 g of crude nicotinamide (containing nicotinic acid impurities) in a mixed solvent of 260 mL 2-methylpropanol-1 and 37 mL deionized water[3].
-
Thermal Activation: Heat the mixture to the boiling point under continuous stirring until the solid is completely dissolved. Self-Validation: The solution must be entirely transparent; any cloudiness indicates undissolved material that will act as impure nucleation sites.
-
Cooling & pH Adjustment: Cool the solution strictly to 80 °C. Measure the initial pH (typically ~6.6). Dropwise, add a 10% aqueous sodium hydroxide (NaOH) solution until the pH stabilizes exactly at 7.9[3].
-
Controlled Nucleation: Slowly cool the mixture to 10 °C at a rate of 10 °C/hour. Causality: Slow cooling prevents the entrapment of the highly soluble sodium nicotinate in the interstitial spaces of the forming nicotinamide crystals.
-
Isolation: Isolate the crystallized nicotinamide via vacuum filtration using a Büchner funnel. Wash the filter cake three times with 50 mL of anhydrous, cold 2-methylpropanol-1. Dry under a vacuum to yield ~98% recovery at API-grade purity[3].
Protocol 2: Synthesis and Mixed-Solvent Purification of N-Benzylniacin
N-Benzylniacin is a pyridinium betaine derivative. This protocol isolates the derivative from unreacted benzyl chloride and nicotinic acid[4].
Causality Focus: N-benzylniacin is sparingly soluble in cold water but highly soluble in hot aqueous mixtures. Using a temperature gradient allows for the exclusion of highly soluble chloride byproducts[4].
-
Reaction Quenching: Following the reaction of nicotinic acid and benzyl chloride in an alkaline aqueous solution at 80-95 °C, concentrate the crude aqueous mixture under reduced pressure to obtain a crude solid[4].
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a mixed solvent system (e.g., 50:50 Ethanol/Water). Causality: Ethanol lowers the dielectric constant of the solvent, reducing the solubility of the betaine at lower temperatures compared to pure water.
-
Dissolution: Heat the mixture to 75 °C while stirring until complete dissolution occurs.
-
Crystallization: Remove from heat and insulate the flask to allow slow cooling to room temperature. Once at room temperature, transfer to an ice bath (0-4 °C) for 2 hours to maximize yield[4].
-
Isolation: Collect the purified white/off-white crystals via vacuum filtration. Wash with a minimal volume of ice-cold ethanol/water to remove residual soluble impurities.
Part 5: Workflow Visualizations
The following diagrams map the logical decision trees and sequential workflows for purifying nicotinic acid derivatives.
Sequential purification workflow for crude nicotinic acid derivatives.
Troubleshooting logic for selecting targeted impurity removal techniques.
Part 6: References
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
US4447615A - Process for the purification of nicotinic acid amide Source: Google Patents URL:
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements Source: MDPI (Molecules) URL:[Link]
Sources
Technical Support Center: Reactivity & Solvent Optimization for Methyl 5-(bromomethyl)-6-methoxynicotinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-(bromomethyl)-6-methoxynicotinate . Below, you will find authoritative troubleshooting guides, mechanistic insights, and validated protocols to optimize your nucleophilic substitution reactions.
Core Mechanistic Overview: The "Push-Pull" System
Methyl 5-(bromomethyl)-6-methoxynicotinate presents unique reactivity challenges due to its highly functionalized pyridine ring. The molecule features a "push-pull" electronic system: the electron-withdrawing methyl ester at C3 contrasts with the strongly electron-donating methoxy group at C6.
Crucially, the C6-methoxy group is ortho to the C5-bromomethyl group. If the bromide leaving group departs, the oxygen lone pairs from the adjacent methoxy group can resonance-stabilize the developing positive charge at the benzylic position (forming an oxonium ion intermediate). Because of this profound stabilization, the substrate is exceptionally prone to unimolecular (SN1) ionization if the solvent environment is not strictly controlled.
Mechanistic divergence of Methyl 5-(bromomethyl)-6-methoxynicotinate based on solvent polarity.
Troubleshooting Guides & FAQs
Q1: I attempted a nucleophilic substitution using methanol as the solvent, but LC-MS indicates a mass corresponding to a methoxymethyl derivative instead of my target product. What happened? A1: Solvolysis via the SN1 Pathway. When you use a polar protic solvent like methanol, two detrimental things occur. First, the protic solvent heavily solvates your intended nucleophile via hydrogen bonding, creating a "cage" that reduces its nucleophilicity and makes it sluggish ([1]). Second, the high dipole moment of the protic solvent stabilizes the departure of the bromide ion, actively promoting ionization to a carbocation ([2]). Because the C5-carbocation is resonance-stabilized by the adjacent C6-methoxy group, the SN1 pathway dominates. Methanol then acts as the nucleophile, leading to the solvolysis byproduct. Solution: Switch to a polar aprotic solvent (e.g., Acetonitrile or DMF) which solvates cations but leaves anionic nucleophiles "naked" and highly reactive, strictly favoring the SN2 mechanism ([3]).
Q2: I am using DMF as my solvent for an amine substitution, but I am seeing multiple spots on TLC and a highly viscous reaction mixture. How can I prevent this? A2: Intermolecular Alkylation (Oligomerization) and Concentration Effects. While polar aprotic solvents like DMF successfully suppress the SN1 solvolytic step and accelerate SN2 reactions by leaving the nucleophile unhindered ([4]), high concentrations of this specific bromomethyl substrate can lead to self-reaction. The pyridine nitrogen of one molecule can attack the highly reactive bromomethyl group of another, leading to quaternized oligomers. Solution: Run the reaction at a lower concentration (e.g., 0.1 M to 0.15 M) to favor the kinetics of the desired bimolecular reaction with your added nucleophile over intermolecular self-alkylation. Keep the temperature strictly controlled (0°C to 25°C).
Q3: My nucleophile is a secondary amine, and I'm using aqueous NaOH as a base to mop up the HBr generated. My yield is low, and I see a highly polar baseline spot. Why? A3: Ester Hydrolysis and Hydroxymethyl Formation. Aqueous basic conditions are detrimental to this substrate. A polar protic solvent containing water has hydrogen atoms connected to an electronegative atom, which alters the reaction dynamics ([5]). The hydroxide ion is a strong nucleophile and will competitively attack the bromomethyl group (forming the hydroxymethyl derivative). Furthermore, the methyl ester at C3 is highly susceptible to saponification under aqueous basic conditions, yielding the corresponding nicotinic acid (the polar baseline spot). Solution: Use an anhydrous organic base, such as N,N-Diisopropylethylamine (DIPEA), in an anhydrous polar aprotic solvent.
Quantitative Data: Solvent Selection Matrix
To ensure reproducibility, consult the table below before selecting a solvent for functionalizing the C5-bromomethyl group.
| Solvent | Type | Dielectric Constant (ε) | Primary Pathway | Recommended Use |
| Methanol (MeOH) | Polar Protic | 33.0 | SN1 (Solvolysis) | Avoid for substitution; leads to methoxy ether byproduct. |
| Water (H2O) | Polar Protic | 80.1 | SN1 / Hydrolysis | Avoid ; leads to hydroxymethyl derivative and ester hydrolysis. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | SN2 | Optimal for amines, azides, and thiols. Excellent balance of solubility and kinetic control. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | SN2 | Excellent for sluggish nucleophiles; requires strictly anhydrous conditions. |
| Dichloromethane (DCM) | Non-Polar | 9.1 | SN2 (Slow) | Good for highly reactive nucleophiles to prevent over-reaction, though solubility may be limited. |
Experimental Protocols: Validated SN2 Workflow
Standard Operating Procedure: SN2 Substitution with Amines/Azides Objective: To achieve >90% conversion to the substituted nicotinate while suppressing solvolysis and oligomerization. This protocol is designed as a self-validating system; step 4 includes analytical checkpoints to ensure the reaction is proceeding via the intended pathway.
Optimized SN2 workflow for the functionalization of the bromomethyl nicotinate derivative.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon).
-
Solvent & Substrate: Dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.15 M.
-
Causality: MeCN accelerates SN2 by leaving the nucleophile unsolvated, while the 0.15 M dilution prevents intermolecular pyridine quaternization.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath to control the initial exothermic kinetics.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Causality: DIPEA is sterically hindered, acting as a non-nucleophilic base to neutralize the generated HBr without competing for the electrophilic benzylic carbon.
-
-
Nucleophile Addition: Slowly add the desired nucleophile (1.1 - 1.2 eq).
-
Reaction & Validation: Allow the mixture to slowly warm to room temperature (20-25°C) and stir for 2-4 hours. Self-Validation: Monitor via LC-MS or TLC (Hexanes:EtOAc). The reaction is complete when the starting material mass (m/z ~260/262) is fully consumed, and a single new product mass appears without the +32 Da shift indicative of methanol solvolysis.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
References
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL:[Link]
-
What is the effect of solvent on SN2? Source: Quora URL:[Link]
-
Solvent Effects on SN2 Reactions (NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2) Source: St. Paul's Cathedral Mission College URL:[Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL:[Link]
-
Sn1 vs Sn2: Solvent effects Source: Khan Academy URL:[Link]
Sources
dealing with the formation of byproducts in the bromination of methylnicotinates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the bromination of methylnicotinate derivatives. As a Senior Application Scientist, I understand the synthetic challenges that arise when functionalizing electron-deficient heterocyclic systems. The bromination of pyridines, including methylnicotinates, is a classic example where controlling regioselectivity and preventing byproduct formation is paramount.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues in your experiments and rationally design solutions.
Overview: The Challenge of Brominating Pyridines
The pyridine ring presents a unique challenge for electrophilic aromatic substitution (SEAr), the most common mechanism for bromination. The nitrogen atom is highly electronegative, which deactivates the entire ring system towards electrophilic attack.[1][2] Furthermore, under the acidic conditions often used for bromination, the pyridine nitrogen is readily protonated, creating a pyridinium cation. This further deactivates the ring, making the reaction even more sluggish and requiring harsh conditions that can lead to decomposition.[1]
This guide will address how to navigate these challenges to achieve clean, selective bromination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I tried a standard electrophilic bromination on methyl nicotinate and got a low yield and a mixture of products. Why did this happen?
A1: The Scientific Reason
This is the most common issue encountered. It stems directly from the electronic nature of the methyl nicotinate molecule.
-
Ring Deactivation: As mentioned, the pyridine nitrogen withdraws electron density from the ring, making it significantly less reactive than benzene.[2]
-
Directing Effects: You have two substituents to consider: the pyridine nitrogen and the methyl ester group (-CO₂Me) at the 3-position.
When you combine these effects, the C5 position is the least deactivated site for electrophilic attack. However, the overall deactivation is so strong that forcing the reaction often requires high temperatures or strong Lewis acids, leading to byproducts and low conversion.
Visualizing the Problem: Potential Byproducts
Caption: Potential byproduct isomers from direct bromination.
Troubleshooting Strategies:
-
Avoid Harsh Conditions: High temperatures and strong Lewis acids (like AlCl₃) often exacerbate byproduct formation.
-
Consider Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of your brominating agent (e.g., N-Bromosuccinimide, NBS) to minimize di-bromination.[4]
-
The Superior Approach: For cleaner, more predictable outcomes, you must modify the pyridine ring's reactivity. The most reliable method is the N-Oxide strategy .
Q2: What is the Pyridine N-Oxide strategy, and how does it improve selectivity?
A2: The Scientific Reason
The N-Oxide strategy is a powerful, two-step approach to functionalize pyridines. It involves first oxidizing the pyridine nitrogen to an N-oxide, performing the bromination, and then removing the oxygen.
-
Activation and Direction: The N-oxide group fundamentally changes the electronic properties of the ring. It acts as a strong π-donor through resonance, pushing electron density into the ring, particularly at the C2 and C4 positions.[5][6] This both activates the ring towards electrophilic attack and directs the incoming electrophile to the C4 (para) position, which is often sterically and electronically favored.[7][8]
-
Preventing Protonation: The N-oxide is less basic than the parent pyridine, reducing the extent of deactivating protonation under acidic conditions.[5]
Workflow: The N-Oxide Strategy
Caption: The three-stage workflow for selective C4 bromination.
Experimental Protocols:
See the detailed, step-by-step protocols in the "Protocols" section below for N-oxide formation (Protocol 1), bromination (Protocol 2), and deoxygenation (Protocol 3).
Q3: I am trying to brominate a methyl group on the pyridine ring (e.g., methyl 5-methylnicotinate) and keep brominating the ring instead. How do I achieve selective side-chain bromination?
A3: The Scientific Reason
This is a classic case of choosing the wrong reaction mechanism for your desired transformation. Ring bromination occurs via an electrophilic pathway, while side-chain (benzylic-type) bromination occurs via a free-radical pathway. You must use conditions that favor the radical mechanism.
-
Radical Initiators: Reactions involving N-Bromosuccinimide (NBS) require a radical initiator to begin the process. Common initiators are light (hν), azobisisobutyronitrile (AIBN), or dibenzoyl peroxide (BPO).[9][10]
-
Solvent Choice: The reaction should be run in a non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane, to disfavor ionic electrophilic pathways.[9][10]
Troubleshooting Strategies:
-
Ensure Radical Conditions: The most common mistake is omitting the radical initiator. Without it, NBS can still act as a source of electrophilic bromine, especially at higher temperatures or in polar solvents, leading to ring bromination.
-
Use the Right Reagents: The combination of NBS and AIBN (or BPO) in CCl₄ is the standard for this transformation.[9]
Mechanism: Free-Radical Side-Chain Bromination
Caption: Simplified free-radical mechanism for side-chain bromination.
For a detailed procedure, see Protocol 4 in the section below.
Troubleshooting Quick-Reference Table
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or no reaction | Ring deactivation is too strong; conditions too mild. | Switch to the N-Oxide strategy to activate the ring.[5][8] |
| Mixture of ring isomers | Direct electrophilic bromination lacks regiocontrol. | Use the N-Oxide strategy for predictable C4-bromination.[6][11] |
| Di- or poly-bromination | Excess brominating agent; reaction time too long or temperature too high. | Use 1.0-1.1 equivalents of brominating agent; add it slowly at a lower temperature. |
| Side-chain bromination instead of ring bromination | Presence of radical initiators (light, peroxides) and non-polar solvent. | Exclude light, use a polar solvent (e.g., H₂SO₄, AcOH), and avoid radical initiators. |
| Ring bromination instead of side-chain bromination | Absence of a radical initiator; use of polar solvent. | Use NBS with AIBN or BPO in a non-polar solvent like CCl₄.[9][10] |
| Product decomposition/tar formation | Reaction conditions (temperature, acid concentration) are too harsh. | Lower the reaction temperature; use a milder acid if possible; consider the N-oxide route which often requires less harsh conditions. |
Detailed Experimental Protocols
Protocol 1: Formation of Methyl Nicotinate N-Oxide
This protocol is foundational for achieving selective C4 bromination.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl nicotinate (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as glacial acetic acid or chloroform.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction with dichloromethane (DCM). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
Protocol 2: Bromination of Methyl Nicotinate N-Oxide
-
Setup: In a flask protected from light, dissolve the methyl nicotinate N-oxide (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Bromine: While stirring, slowly add molecular bromine (Br₂, 1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours. Monitor by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a base (e.g., solid NaOH or concentrated NH₄OH) until pH > 8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Deoxygenation of the Bromo-N-Oxide
-
Setup: Dissolve the purified 4-bromo methyl nicotinate N-oxide (1.0 eq) in a solvent such as chloroform or acetic acid.
-
Reduction: Add a reducing agent, such as phosphorus trichloride (PCl₃, 1.5 eq) dropwise at 0 °C. Alternatively, zinc dust in acetic acid can be used.[5][8]
-
Reaction: After the addition, allow the mixture to reflux for 1-3 hours until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Cool the mixture to room temperature. If using PCl₃, carefully quench with water and neutralize with NaHCO₃. If using zinc, filter off the excess metal.
-
Isolation: Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
Protocol 4: Selective Side-Chain Bromination of Methyl 5-methylnicotinate
-
Setup: To a round-bottom flask fitted with a reflux condenser and protected from light, add methyl 5-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).[9]
-
Solvent: Add a non-polar solvent, such as carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 2-4 hours. The reaction is often initiated when the orange color of bromine appears and disappears. Monitor the reaction by TLC/LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-(bromomethyl)nicotinate. This product is often used immediately in the next step due to its lachrymatory nature and potential instability.
References
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
- Role of N-oxide group in pyridine deriv
- Pyridine-N-oxide. Wikipedia.
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. Pearson+.
- methyl 5-(bromomethyl)
- Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
- How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?. Guidechem.
- Electrophilic arom
- Electrophilic substitution on pyridine. Organic Chemistry.
- Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Synthesis of 2-bromo-6-methylisonicotinic acid. Benchchem.
- Pyridine. Lecture Notes by Dr.
- An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Application of Methyl 6-(bromomethyl)
- Direct and Chemoselective Bromin
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. aklectures.com [aklectures.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Base Selection for Bromomethylpyridine Alkylations
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where researchers experience catastrophic yield drops or complete reaction failure when using bromomethylpyridines (e.g., 2-, 3-, or 4-(bromomethyl)pyridine).
These electrophiles are highly reactive but notoriously prone to side reactions. Because of the intrinsic instability caused by the presence of both an electrophilic bromomethyl group and a nucleophilic pyridine nitrogen in the same molecule, they are commercially supplied as hydrobromide (HBr) salts[1]. The choice of base is the single most critical parameter in these reactions. The base must perform a dual role: it must neutralize the HBr salt to release the free base, and it must deprotonate your nucleophile—all while suppressing the irreversible self-condensation pathway known as Menshutkin polymerization[2].
Core Principles: The Causality of Base Selection
When the HBr salt is neutralized, the resulting free base becomes highly reactive. If the local concentration of this free base is too high, or if it is generated in the absence of a strong nucleophile, the pyridine nitrogen of one molecule will rapidly attack the bromomethyl group of another[2]. This intermolecular SN2 reaction triggers a cascading polymerization, resulting in a black, intractable tar. Therefore, your experimental design must kinetically favor the desired cross-alkylation over this self-condensation.
Reaction pathways of bromomethylpyridines: desired alkylation vs. Menshutkin polymerization.
Troubleshooting Guides & FAQs
Q1: My reaction mixture turns into a black tar immediately upon adding the base. What is happening? A: You are observing rapid Menshutkin polymerization.
-
Causality: This occurs if you pre-neutralize the HBr salt before adding the nucleophile, or if the overall reaction concentration is too high, which increases the rate of intermolecular collisions between the free base molecules.
-
Solution: Never pre-neutralize the HBr salt in the absence of the nucleophile[2]. Keep the reaction dilute (≤0.2 M) and add the bromomethylpyridine HBr salt slowly at 0 °C to a pre-formed mixture of the nucleophile and base[2].
Q2: I am getting incomplete alkylation and unreacted nucleophile, even after 24 hours. Why? A: This usually indicates insufficient base equivalents or inadequate base strength.
-
Causality: Remember that 1 full equivalent of base is consumed immediately just to neutralize the HBr salt. If you only added 1.2 equivalents total, you only have 0.2 equivalents available to deprotonate your nucleophile.
-
Solution: Ensure you are using at least 2.5–4.0 equivalents of base. If you are alkylating a weak nucleophile (e.g., an indole or an amide), switch from a mild carbonate to a stronger base like Cs2CO3[3] or NaH.
Q3: Should I use organic amine bases (like Et3N or DIPEA) or inorganic carbonates? A: Inorganic carbonates (K2CO3, Cs2CO3) are vastly superior.
-
Causality: Tertiary amines like Et3N or DIPEA can act as competing nucleophiles. They will readily attack the bromomethylpyridine to form unwanted, stable quaternary ammonium salts, consuming your electrophile and ruining your yield. Furthermore, strictly avoid hydroxide bases (NaOH, KOH), as they will hydrolyze the electrophile into a hydroxymethylpyridine impurity[2].
Base Selection Matrix
To streamline your optimization process, consult the following quantitative data summary when selecting a base for your specific nucleophile:
| Base | Conjugate Acid pKa | Solubility in Organic Solvents | Recommended Nucleophiles | Risk of Self-Condensation |
| K2CO3 | ~10.3 | Low (Heterogeneous) | Strong (Thiols, Aliphatic Amines) | Low (if added portion-wise) |
| Cs2CO3 | ~10.3 | Moderate ("Cesium Effect") | Moderate to Weak (Indoles, Phenols) | Low to Moderate |
| NaH | ~35.0 | Insoluble (Reacts at surface) | Very Weak (Amides, Pyrroles) | Moderate (Requires strict 0 °C) |
| DIPEA / Et3N | ~10.7 | High (Homogeneous) | Not Recommended | High (Acts as a competing nucleophile) |
Self-Validating Experimental Protocol
Workflow: N-Alkylation of a Weak Nucleophile (e.g., Indole) using Cs2CO3
Causality Checkpoint: Indoles are relatively weak nucleophiles. Using a mild base like K2CO3 often leads to incomplete conversion. Cs2CO3 provides enhanced solubility in organic solvents (like DMF or Acetonitrile) and the "cesium effect" dramatically increases the nucleophilicity of the resulting anion[3].
-
Preparation of the Nucleophile Anion : Dissolve the nucleophile (1.0 eq) in anhydrous acetonitrile (ACN) or DMF to achieve a concentration of 0.1 M. Add Cs2CO3 (3.0 to 4.0 eq)[3].
-
Validation: Stir at room temperature for 30 minutes; a slight color change or suspension shift often validates successful deprotonation.
-
-
Temperature Control : Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses the activation energy required for the competing Menshutkin polymerization[2].
-
-
Electrophile Addition : Add the bromomethylpyridine hydrobromide salt (1.1 to 1.5 eq) portion-wise over 15–30 minutes.
-
Validation: Do not pre-neutralize the salt. The base already present in the flask will neutralize the HBr salt in situ, immediately exposing the free base to the pre-formed nucleophile anion, validating the kinetic preference for cross-alkylation.
-
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature. Monitor via LC-MS or TLC. Keep the overall concentration dilute (≤0.2 M) to favor the desired bimolecular reaction over intermolecular self-condensation[2].
-
Workup : Quench carefully with water to dissolve the inorganic cesium salts and extract the product with Ethyl Acetate (EtOAc).
Decision matrix and workflow for optimizing base selection in bromomethylpyridine alkylations.
References
- Title: Pyridine,2-(bromomethyl)
- Title: Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)
- Source: ulisboa.
Sources
analytical methods for monitoring the progress of reactions with nicotinic acid esters
Technical Support Center: Monitoring Nicotinic Acid Ester Reactions
Welcome to the technical support center for the analysis of nicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who need to monitor the progress of chemical reactions involving this important class of compounds. Here, you will find practical, field-tested advice, troubleshooting guides, and detailed protocols to help you overcome common analytical challenges and ensure the integrity of your results.
Choosing Your Analytical Weapon: A Quick Guide
Selecting the appropriate analytical method is the first critical step. The choice depends on the information you need (qualitative vs. quantitative), the sample matrix, and available instrumentation.
| Technique | Best For | Advantages | Common Challenges |
| HPLC (UV) | Quantitative analysis of reaction kinetics; purity assessment. | High precision, widely applicable, robust for routine analysis.[1][2] | Peak tailing due to basic pyridine nitrogen; poor retention of polar analytes.[3] |
| LC-MS | Identifying unknown byproducts and metabolites; high-sensitivity quantitation. | Superior selectivity and sensitivity; provides molecular weight information.[4][5] | Ion suppression effects; complex method development. |
| GC-FID/MS | Analysis of volatile esters or after derivatization. | Excellent for separating volatile compounds; MS provides structural confirmation. | Nicotinic acid and polar esters may require derivatization; thermal degradation risk.[6][7] |
| ¹H NMR | Real-time, non-invasive reaction monitoring; structural confirmation. | Provides detailed structural information; truly quantitative (qNMR) with an internal standard.[8][9][10] | Lower sensitivity than chromatography; spectral overlap can be an issue.[11][12] |
| TLC | Quick, qualitative check of reaction progress (presence/absence of spots). | Inexpensive, fast, and simple to execute.[13][14][15] | Not quantitative; lower separation efficiency. |
Workflow for Method Selection
This diagram outlines a logical decision-making process for selecting the best analytical technique for your needs.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring these reactions. However, the basic pyridine nitrogen in nicotinic acid and its esters presents a common and frustrating challenge: poor peak shape.
Q1: Why are my peaks for nicotinic acid ester and the corresponding acid tailing badly?
Answer: This is the most frequent issue and is almost always caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the surface of standard silica-based C18 columns.[3] These interactions cause a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
Solutions, from simplest to most effective:
-
Add a Competing Base to the Mobile Phase: The easiest fix is to add a small amount of a competing base, like triethylamine (TEA), to your mobile phase at a concentration of 0.1-0.5% (v/v).[3][16] TEA is more basic than pyridine and will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte. Adjust the mobile phase pH with an acid (like formic or acetic acid) to ensure your analytes are in a consistent protonation state.
-
Use a Low pH Mobile Phase: If your column is stable at low pH, adjusting the mobile phase to pH < 3 will fully protonate the residual silanol groups, minimizing their ability to interact with the protonated basic analyte.[17]
-
Switch to an End-Capped or Polar-Embedded Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically masked. If you are using an older column, switching to a high-purity, end-capped column can dramatically improve peak shape.[3][17] Polar-embedded columns also offer alternative selectivity and can provide excellent peak shape for basic compounds.
Q2: My nicotinic acid ester has very little retention on a C18 column. How can I improve it?
Answer: Nicotinic acid and its simpler esters are quite polar and may elute very early on a traditional reversed-phase (RP) column, sometimes with the solvent front. This makes quantification unreliable.
Solutions:
-
Decrease the Organic Solvent Content: The most straightforward approach is to reduce the percentage of acetonitrile or methanol in your mobile phase. However, for very polar compounds, you may need to go to nearly 100% aqueous mobile phase, which can cause "phase dewetting" or collapse in standard C18 columns, leading to irreversible loss of retention.
-
Use an "Aqueous-Stable" C18 Column: Many manufacturers offer columns specifically designed to be stable in 100% aqueous mobile phases. These are an excellent choice for retaining polar analytes.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for highly polar compounds.[18][19][20] In HILIC, you use a polar stationary phase (like bare silica) with a mobile phase high in organic solvent (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention for polar compounds that are unretained in reversed-phase.[21][22]
HPLC Troubleshooting Flowchart
Troubleshooting Guide: Gas Chromatography (GC)
GC is suitable for more volatile nicotinic acid esters. However, the free acid and less volatile esters require a crucial extra step: derivatization.
Q1: Do I need to derivatize my nicotinic acid or its ester for GC analysis?
Answer: It depends. For nicotinic acid itself, the answer is almost certainly yes . Its high polarity and low volatility make it unsuitable for direct GC analysis.[23] For the esters, it depends on their boiling point. Simple methyl or ethyl esters might be volatile enough, but larger esters will likely require derivatization to increase their volatility and prevent thermal degradation in the hot injector.[6]
Q2: What derivatization reagent should I use?
Answer: The goal of derivatization is to replace the active hydrogen on the carboxylic acid (if present) or to make the whole molecule more volatile.
| Reagent Type | Examples | Target Functional Group | Notes |
| Silylation | BSTFA, MSTFA | Carboxylic Acid (-COOH) | Very common and effective. Pyridine is often used as a catalyst, but can sometimes be omitted if only hydroxyl or carboxyl groups are targeted, albeit with slower or less reproducible reactions.[24] |
| Alkylation / Esterification | BF₃/Methanol, Diazomethane | Carboxylic Acid (-COOH) | Converts the acid to its corresponding methyl ester, which is more volatile. BF₃/Methanol is a common and effective choice.[25] |
Causality: The pyridine ring itself is generally stable to GC conditions. The primary issue is the polarity and potential for hydrogen bonding from the carboxylic acid functional group (in the hydrolyzed product) or the high boiling point of larger esters. Derivatization masks these polar groups, reducing intermolecular interactions and allowing the analyte to readily enter the gas phase.
Q3: I'm using pyridine as a catalyst for my silylation reaction, but I'm seeing reproducibility issues. Why?
Answer: While pyridine is an excellent catalyst, it is also a strong organic base.[26] Injecting it repeatedly can sometimes lead to the deterioration of certain column stationary phases, particularly PEG-based (wax) columns, through hydrogen bonding interactions.[26] This can cause peak shape to degrade over time or retention times to shift. While modern MS-grade columns (like those with a 5% phenyl phase) are quite robust, it's a factor to consider.[26] Additionally, inconsistent amounts of pyridine can affect derivatization efficiency, leading to variability.
Solutions:
-
Ensure your derivatization reaction goes to completion by optimizing time and temperature.
-
If possible, try the reaction without pyridine; it may be slower but could improve column lifetime and reproducibility.[24]
-
Use a robust, non-polar column like a DB-5ms or HP-5ms.
Troubleshooting Guide: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a powerful, non-destructive way to watch a reaction happen in real-time.
Q1: How can I get quantitative data (e.g., % conversion) from my NMR spectrum?
Answer: This is the core strength of quantitative NMR (qNMR).[9][27] The area under an NMR peak is directly proportional to the number of protons it represents. To get accurate quantitative data, you must use an internal standard.
The principle is simple:
-
Add a known mass of a stable, non-reactive internal standard to your reaction mixture.
-
Choose a peak from the standard that does not overlap with any reactant or product peaks.
-
Compare the integral of a known peak from your product to the integral of the standard's peak to calculate the exact concentration or molar amount of product formed.
Choosing a qNMR Internal Standard:
-
Solubility: Must be soluble in your reaction solvent.[28]
-
Chemical Inertness: Must not react with your starting materials, reagents, or products.
-
Spectral Simplicity: Should have a simple spectrum (ideally a single, sharp singlet) in a clean region of the spectrum.
-
Purity: Must be of high, known purity (≥99%).[28]
Common standards include maleic acid, 1,4-dioxane, or dimethyl sulfone.
Q2: My NMR peaks are broad and distorted, making integration difficult. What's wrong?
Answer: Peak shape issues in NMR during reaction monitoring are often due to a loss of magnetic field homogeneity.[11][12] This can be caused by:
-
Precipitation: If a product or byproduct starts to precipitate out of solution, it will ruin the field homogeneity.
-
Temperature Gradients: If the reaction is exothermic, it can create temperature gradients within the NMR tube.
-
Paramagnetic Species: If paramagnetic impurities are present or formed, they can cause significant line broadening.
Solutions:
-
Filtering: If you suspect precipitation, you may need to filter an aliquot before analysis (though this prevents true real-time monitoring).
-
Solvent Choice: Ensure all components remain soluble throughout the reaction course.
-
Shimming: The spectrometer's magnetic field needs to be "shimmed" for each sample to ensure it is perfectly uniform. For kinetic runs, perform a good shim at the start. If you notice line shape degradation over time, you may need to stop the acquisition and re-shim.[11]
Detailed Experimental Protocol
Protocol: Monitoring the Hydrolysis of Ethyl Nicotinate by HPLC-UV
This protocol provides a self-validating framework for monitoring the base-catalyzed hydrolysis of ethyl nicotinate to nicotinic acid.
1. Materials & Reagents:
- Ethyl Nicotinate (Starting Material)
- Nicotinic Acid (Product Standard)
- HPLC-grade Acetonitrile (ACN) and Water
- Triethylamine (TEA), HPLC Grade
- Formic Acid, HPLC Grade
- Reaction Vessel, Stirrer, and Thermostat
- 0.1 M Sodium Hydroxide (NaOH) solution
- 0.1 M Hydrochloric Acid (HCl) solution for quenching
2. HPLC System & Conditions:
- Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: 30:70 ACN:Water with 0.1% TEA, pH adjusted to 3.5 with Formic Acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 262 nm
- Injection Volume: 10 µL
3. System Suitability & Calibration:
- Trustworthiness Check: Before starting the experiment, inject a standard mixture of ethyl nicotinate and nicotinic acid five times. The Relative Standard Deviation (RSD) for the peak areas and retention times should be <2.0%. The resolution between the two peaks should be >2.0. This ensures your system is performing correctly.
- Calibration: Prepare a series of solutions containing known concentrations of both ethyl nicotinate and nicotinic acid. Inject these to create a calibration curve (Peak Area vs. Concentration) for each compound.
4. Reaction Procedure & Sampling:
- Dissolve a known amount of ethyl nicotinate in a suitable solvent in the reaction vessel at a controlled temperature (e.g., 50 °C).
- Initiate the reaction by adding the 0.1 M NaOH solution. Start a timer immediately. This is t=0.
- At specified time points (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., 100 µL of 0.1 M HCl) to neutralize the base and stop the hydrolysis.
- Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Inject each time-point sample into the HPLC.
- Using the calibration curves established in Step 3, determine the concentration of the remaining ethyl nicotinate and the formed nicotinic acid at each time point.
- Plot Concentration vs. Time to visualize the reaction progress and determine the reaction kinetics.
General FAQs
Q: Are my nicotinic acid ester samples stable after I dilute them for analysis?
A: It is a critical consideration. Nicotinic acid esters are susceptible to both acid and base-catalyzed hydrolysis.[29] If your sample diluent is aqueous and has a high or low pH, the reaction you are trying to monitor could continue in the vial, leading to inaccurate results. Best Practice: Dilute your samples in the HPLC mobile phase you are using for analysis. This ensures a consistent chemical environment and minimizes the risk of further reaction. If this is not possible, use a neutral, buffered aqueous solution mixed with an organic solvent (like ACN or MeOH) to ensure stability.
Q: How should I prepare my reaction aliquots before injection?
A: Proper sample preparation is key to protecting your HPLC system and ensuring accurate data.[7]
-
Quench: As described in the protocol, immediately stop the reaction in your aliquot.
-
Dilute: Bring the sample into the concentration range of your calibration curve.
-
Filter: ALWAYS filter your samples through a 0.22 or 0.45 µm syringe filter before injection. This removes particulate matter that can clog your column and system, causing high backpressure and poor performance.[17]
References
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
-
TLC Lab: Monitoring Esterification Reaction. studylib.net. [Link]
-
1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. PubMed. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. LinkedIn. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Taylor & Francis. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Thin Layer Chromatography - Chemistry Teaching Labs. University of York. [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]
-
Pyridine and GC Capillary Column, is it safe? ResearchGate. [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]
-
qNMR - Quantitative Analysis by NMR. AWS. [Link]
-
Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. PubMed. [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]
-
NMR reaction monitoring robust to spectral distortions. PMC. [Link]
-
How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? ResearchGate. [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]
-
Convenient Method for the Analysis of Nicotinic Acid as a Metabolite of Nicotinate Esters in Various Tissue Homogenates. PubMed. [Link]
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. [Link]
- A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
-
NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. [Link]
-
NMR analysis of hydrolysis reactions. ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
-
Pyridine as a GC Solvent. Chromatography Forum. [Link]
-
HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies. [Link]
-
A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. PMC. [Link]
-
A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. ResearchGate. [Link]
-
Common Sources Of Error in Gas Chromatography. News-Medical. [Link]
-
Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]
-
Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. European Journal of Pharmaceutical and Medical Research. [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
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- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
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- 9. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
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Technical Support Center: Mitigating Decomposition of Bromomethyl Compounds
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the synthesis, isolation, and storage of highly reactive bromomethyl (benzylic bromide) compounds.
Bromomethyl compounds are indispensable electrophilic building blocks in drug development. However, the very feature that makes them useful—a highly polarized, resonance-stabilized benzylic carbon-halogen bond—also makes them exquisitely sensitive to thermal degradation, hydrolysis, and over-reaction[1]. This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity synthesis.
Mechanistic Overview: The Wohl-Ziegler Reaction
The standard approach for synthesizing bromomethyl compounds is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide)[2]. The success of this reaction relies on maintaining an extremely low steady-state concentration of molecular bromine ( Br2 )[2].
When the N-Br bond undergoes homolytic cleavage, the resulting bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical[3]. Trace amounts of HBr react with suspended NBS to generate just enough Br2 to propagate the chain without triggering unwanted electrophilic aromatic substitution or massive over-bromination[4]. If this delicate equilibrium is disrupted by excessive heat, moisture, or impure reagents, the product rapidly decomposes[5].
Reaction pathway of benzylic bromination and common decomposition routes.
Diagnostic Decision Tree
Use the following workflow to diagnose the root cause of your synthesis failures rapidly.
Diagnostic decision tree for resolving bromomethyl synthesis issues.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant amounts of dibromomethyl (bis-halogenated) impurities in my final product? Causality: Over-bromination occurs when excess bromine radicals attack the mono-brominated product. The remaining benzylic C-H bonds in the mono-bromide are still susceptible to radical abstraction[6]. Solution: Never use an excess of NBS if the mono-bromide is your target. Restrict NBS stoichiometry to 0.90–0.95 equivalents relative to the substrate. Accept a slightly lower conversion rate of the starting material to guarantee high selectivity for the mono-brominated product, as separating mono- from bis-bromides is notoriously difficult[6].
Q2: During workup, my yield drops drastically, and LC-MS shows a mass corresponding to benzyl alcohol. How do I prevent this? Causality: Bromomethyl groups feature an excellent leaving group (bromide) adjacent to a benzylic carbon, making them highly susceptible to nucleophilic attack[5]. Exposure to moisture during the reaction or prolonged contact with aqueous phases during workup drives rapid hydrolysis, converting the bromomethyl group into a hydroxymethyl (benzyl alcohol) group[5]. Solution: Ensure strictly anhydrous conditions during the reaction. During workup, minimize the time the organic layer spends in contact with aqueous washes. Dry the organic phase immediately with anhydrous Na2SO4 or MgSO4 .
Q3: My isolated bromomethyl compound turns yellow/brown and forms an insoluble sludge over time. What is happening? Causality: You are observing auto-degradation. Bromomethyl compounds are prone to photolytic degradation (cleavage of the C-Br bond by UV light) and thermal self-condensation[7]. If trace Lewis acidic impurities (like iron from a dirty stir bar) are present, the compound can undergo Friedel-Crafts-type polymerization with itself[5]. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) in an opaque/amber vial at 2–8 °C[5]. Ensure the product is completely free of acidic impurities before storage.
Q4: Can I purify my bromomethyl compound using vacuum distillation? Causality: Generally, no. The thermal stress of distillation often provides the activation energy required for homolytic C-Br cleavage or acid-catalyzed decomposition, destroying the product in the distillation flask[8]. Solution: Avoid distillation. Sensitive bromomethyl compounds (e.g., 2-(bromomethyl)phenols) should be purified via rapid silica gel plug filtration or mild recrystallization from non-polar solvents[8].
Quantitative Impact of Reaction Variables
To guide your experimental design, the following table summarizes the quantitative impact of various conditions on the stability and yield of bromomethyl compounds during synthesis and isolation.
| Variable | Effect on Product | Mechanistic Rationale |
| NBS Stoichiometry (>1.05 eq) | Up to 30% Dibromomethyl formation | Excess bromine radicals abstract the benzylic hydrogen of the already formed mono-bromide product[6]. |
| Aqueous Workup (>30 mins) | 15-40% Yield loss (Hydrolysis) | High electrophilicity of the benzylic carbon promotes rapid SN1 / SN2 displacement by water to form benzyl alcohols[5]. |
| Thermal Distillation (>80°C) | >50% Decomposition / Sludge | Thermal stress induces homolytic C-Br cleavage and subsequent radical oligomerization[8]. |
| Storage (Ambient Temp, Light) | Complete degradation within 7 days | Photolytic generation of bromine radicals leads to auto-oxidation and polymerization[7]. |
Validated Standard Operating Procedure (SOP)
This self-validating protocol is designed to mitigate decomposition at every stage of the Wohl-Ziegler bromination.
Phase 1: Anhydrous Setup & Initiation
-
Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 15 minutes.
-
Reagent Loading: Dissolve the alkylarene substrate (1.00 eq) in anhydrous, degassed solvent (e.g., trifluorotoluene or dichloromethane).
-
Brominating Agent: Add freshly recrystallized N-bromosuccinimide (NBS) (0.95 eq) and the radical initiator Azobisisobutyronitrile (AIBN) (0.05 eq)[9]. Self-Validation Check: NBS is denser than the solvent and will sink to the bottom.
-
Activation: Heat the reaction mixture to a gentle reflux (or apply UV light). Self-Validation Check: As the reaction progresses, the dense NBS will be consumed, and the byproduct (succinimide) will form. Succinimide is less dense and will float to the surface of the solvent, visually confirming reaction progress.
Phase 2: Quenching & Rapid Workup 5. Cooling: Once TLC indicates optimal conversion (do not push for 100% to avoid over-bromination), immediately cool the flask to 0 °C in an ice bath to halt radical propagation. 6. Filtration: Filter the cold mixture through a sintered glass funnel to remove the precipitated succinimide[10]. 7. Washing: Transfer the filtrate to a separatory funnel. Wash rapidly (under 5 minutes total) with cold, dilute aqueous NaHCO3 (to neutralize trace HBr) followed by cold brine[10]. 8. Drying: Immediately dry the organic layer over anhydrous Na2SO4 . Filter off the drying agent.
Phase 3: Isolation & Storage 9. Concentration: Remove the solvent under reduced pressure on a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal decomposition. 10. Storage: Flush the receiving vial with Argon. Transfer the crude (or plug-filtered) bromomethyl product into the vial, seal tightly, and store immediately at 2–8 °C in the dark[5].
References
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS Source: manac-inc.co.jp URL:[Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL:[Link]
-
Benzylic Bromination Source: Chemistry Steps URL:[Link]
-
10.3 Allylic and Benzylic Bromination with NBS Source: Chad's Prep URL:[Link]
-
Nbs Bromination Source: Escoffier.edu URL:[Link]
-
Help with Wohl-Ziegler Bromination pls Source: Reddit (r/OrganicChemistry) URL:[Link]
-
Help with Wohl-Ziegler Bromination pls Source: Reddit (r/chemhelp) URL:[Link]
-
Allylic Photobromination using N-bromosuccinimide Source: AK Lectures URL:[Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. reddit.com [reddit.com]
Validation & Comparative
Methyl 5-(bromomethyl)-6-methoxynicotinate vs. other alkylating agents in synthesis
High-Precision Alkylation in Medicinal Chemistry: Methyl 5-(bromomethyl)-6-methoxynicotinate vs. Standard Alkylating Agents
Introduction & Strategic Utility
In late-stage functionalization and pharmaceutical library synthesis, the choice of alkylating agent dictates not only the yield of the immediate coupling step but also the physicochemical properties of the final drug candidate. Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS 234098-50-1) is a premium, highly functionalized building block. Unlike simple aliphatic or benzylic halides, it serves a dual purpose: it acts as a highly reactive electrophile for SN2 alkylations while simultaneously installing a pharmacophoric pyridine core equipped with a methoxy group and a versatile methyl ester handle for downstream derivatization.
This guide objectively compares the reactivity, chemoselectivity, and practical utility of Methyl 5-(bromomethyl)-6-methoxynicotinate against standard alkylating agents, providing drug development professionals with the mechanistic insights and validated protocols needed to optimize complex syntheses.
Mechanistic & Structural Analysis (The "Why")
To understand why this specific nicotinate derivative outperforms standard alkyl halides in complex syntheses, we must analyze the electronic and steric environment of its electrophilic carbon.
-
Steric Accessibility: Like all primary and benzylic halides, the bromomethyl carbon is sterically unhindered. This lack of steric bulk is a primary determinant of SN2 reaction rates, allowing the nucleophile to perform a rapid, concerted backside attack[1].
-
Electronic Activation via the π -System: The transition state of the SN2 reaction is stabilized by the adjacent π -system of the pyridine ring. This overlap delocalizes the developing negative charge in the transition state, significantly lowering the activation energy compared to unactivated primary aliphatic bromides (e.g., 1-bromohexane)[2].
-
Inductive vs. Resonance Effects: The pyridine nitrogen and the C3-methyl ester are strongly electron-withdrawing via inductive effects, which increases the electrophilicity of the bromomethyl group. However, the C6-methoxy group donates electron density via resonance. This "push-pull" electronic environment tempers the reactivity just enough to prevent the spontaneous hydrolysis often seen in highly activated benzyl halides, making it a highly controlled reagent[3].
Fig 1. Concerted SN2 mechanistic pathway of heteroarylmethyl bromide alkylation.
Comparative Performance Data
When designing a synthetic route, chemists must weigh reactivity against functional utility. The table below summarizes the performance of Methyl 5-(bromomethyl)-6-methoxynicotinate against three common alternatives.
| Alkylating Agent | Relative SN2 Rate | Downstream Functional Utility | Risk of Polyalkylation | Typical Yield (N-Alkylation) |
| Methyl 5-(bromomethyl)-6-methoxynicotinate | Very Fast (Heteroaryl-activated) | High (Ester handle, Pyridine core) | Moderate | 85–95% |
| Benzyl Bromide (BnBr) | Very Fast (Benzyl-activated) | Low (Inert phenyl ring) | High | 80–90% |
| 1-Bromohexane | Slow (Unactivated primary) | Low (Lipophilic chain) | Low | 40–60% |
| Methyl Iodide (MeI) | Extremely Fast (Minimal sterics) | None (Terminal methyl) | Very High | >95% |
Data Interpretation: While Methyl Iodide and Benzyl Bromide offer rapid kinetics, they represent "dead-end" functionalizations. The nicotinate derivative matches the rapid kinetics of benzyl bromide but provides a critical vector (the methyl ester) for subsequent amidation, saponification, or reduction, making it vastly superior for library generation.
Experimental Methodology: Self-Validating N-Alkylation Protocol
The following protocol describes the selective mono-alkylation of a secondary amine. It is designed as a self-validating system, ensuring high fidelity and preventing common side reactions such as ester saponification or over-alkylation.
Reagents:
-
Secondary amine (1.0 equiv)
-
Methyl 5-(bromomethyl)-6-methoxynicotinate (1.1 equiv)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a round-bottom flask. Add the secondary amine and K2CO3 in anhydrous DMF under an inert argon atmosphere.
-
Causality: Argon prevents atmospheric moisture from hydrolyzing the sensitive bromomethyl group. Polar aprotic solvents like DMF are highly recommended as they provide superior N-alkylation kinetics by solvating the potassium cation while leaving the nucleophile highly reactive[4].
-
-
Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add the nicotinate derivative dropwise as a solution in DMF.
-
Causality: Maintaining low temperatures during electrophile addition mitigates exothermic side reactions, suppresses the kinetic energy of the system, and prevents polyalkylation[5].
-
-
Reaction Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours. Monitor the reaction progress strictly via LC-MS.
-
Causality: LC-MS provides self-validating proof of complete starting material consumption. Because SN2 reactions proceed via a concerted mechanism resulting in simultaneous bond formation and cleavage[6], LC-MS will clearly show the exact mass of the desired tertiary amine product, distinguishing it from any potential O-alkylated impurities.
-
-
Quench & Extraction: Quench the reaction with ice-cold distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution.
-
Causality: The LiCl wash is a critical technique; it effectively partitions the high-boiling DMF out of the organic layer and into the aqueous phase, ensuring a clean crude product without requiring harsh vacuum distillation.
-
-
Purification: Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 2. Self-validating experimental workflow for N-alkylation using heteroaryl bromides.
References[1] Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available at:https://www.chemistrysteps.com/reactivity-of-alkyl-halides-in-sn2-reactions/[2] SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. Available at:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkyl_Halides/Reactivity_of_Alkyl_Halides/SN2_Substitution_Reactions_and_Alkyl_Moiety[4] N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl... Vulcanchem. Available at:https://www.vulcanchem.com/[6] The SN2 Reaction Mechanism. Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2012/08/08/the-sn2-mechanism/[5] 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I (Pressbooks). Available at: https://pressbooks.pub/[3] Pyridylic Anions are Soft Nucleophiles in the Palladium-Catalyzed C(sp3)-H Allylation of 4-Alkylpyridines. RSC.org. Available at:https://pubs.rsc.org/
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- 4. N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide (942008-90-4) for sale [vulcanchem.com]
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A Comparative Guide to the Biological Activity of Novel Compounds Derived from Methyl 5-(bromomethyl)-6-methoxynicotinate
Introduction: The Strategic Value of the Nicotinate Scaffold
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. Methyl 5-(bromomethyl)-6-methoxynicotinate represents a highly versatile starting material, prized for its inherent chemical functionalities that permit a diverse range of structural modifications. The nicotinic acid (or nicotinamide) core is of particular interest as it is a fundamental precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential to cellular metabolism and signaling.[1] This intrinsic biological relevance, combined with the synthetically tractable bromomethyl group, makes this scaffold an excellent launchpad for developing novel therapeutic agents. Nicotinamide derivatives have garnered significant attention in medicinal chemistry, particularly in the pursuit of new anticancer agents.[2][3][4][5]
This guide provides a comparative analysis of the biological activities of various classes of compounds derived from this promising scaffold. We will delve into the rationale behind their design, present objective experimental data validating their activities, and provide detailed protocols for key validation assays. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to evaluate and advance these compounds in their own research endeavors.
The Rationale for Derivatization: Targeting Key Pathological Pathways
The derivatization of the Methyl 5-(bromomethyl)-6-methoxynicotinate core is driven by the goal of creating compounds with high affinity and selectivity for specific biological targets implicated in disease. The primary areas of exploration for these derivatives have been in oncology and enzyme inhibition, leveraging the nicotinamide moiety's ability to interact with key enzymatic pockets.
Anticancer Activity: A Multifaceted Approach
Nicotinamide derivatives have shown considerable promise as anticancer agents by targeting various hallmarks of cancer.[5] The strategic modification of the core scaffold allows for the fine-tuning of interactions with critical oncogenic proteins.
-
Kinase Inhibition: A prominent strategy involves designing derivatives that act as inhibitors of protein kinases, which are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a frequent target.[2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.
-
Histone Deacetylase (HDAC) Inhibition: Another successful avenue is the development of HDAC inhibitors.[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
-
Other Anticancer Mechanisms: Derivatives have also been investigated for their ability to induce apoptosis through various other pathways, such as the modulation of Bcl-2 family proteins and the activation of caspases.[2][7]
Enzyme Inhibition: Beyond Oncology
The versatility of the nicotinamide scaffold extends beyond cancer. Derivatives have been designed to target a range of other enzymes with therapeutic potential.
-
DNA Demethylases: For instance, inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase overexpressed in certain cancers like glioblastoma, have been developed from nicotinamide-based structures.[8]
-
Methyltransferases: Protein methyltransferases (PMTs) are another important class of enzymes involved in epigenetic regulation and other cellular processes.[9] The development of potent and selective PMT inhibitors is an active area of research for various diseases.
Comparative Analysis of Biological Activity: A Data-Driven Evaluation
To provide a clear comparison, we present hypothetical data for representative derivatives from different classes. The biological activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[10] A lower IC50 value indicates a more potent compound.
Table 1: Comparative Anticancer Activity of Hypothetical Nicotinamide Derivatives
| Compound ID | Target Class | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| ND-K01 | VEGFR-2 Kinase Inhibitor | 12.5 | 15.2 | 7.1 | 9.8 |
| ND-K02 | Pan-Kinase Inhibitor | 5.8 | 6.3 | 2.5 | 4.1 |
| ND-H01 | HDAC3 Inhibitor | 8.2 | 9.5 | 11.3 | 10.5 |
| ND-H02 | Pan-HDAC Inhibitor | 3.1 | 4.0 | 6.8 | 5.5 |
| Doxorubicin | Standard of Care | 0.9 | 1.1 | 0.6 | 0.8 |
Note: The data presented in this table is for illustrative purposes and is based on typical activity ranges reported in the literature for nicotinamide derivatives.[2][3][4]
Table 2: Comparative Enzyme Inhibitory Activity of Hypothetical Nicotinamide Derivatives
| Compound ID | Target Enzyme | Biochemical IC50 (µM) | Selectivity vs. Related Enzymes |
| ND-E01 | ALKBH2 | 0.05 | >200-fold vs. other AlkB homologs |
| ND-E02 | PRMT5 | 0.025 | >1000-fold vs. other PMTs |
| ND-E03 | BHMT | 0.15 | >100-fold vs. other methyltransferases |
Note: The data presented in this table is for illustrative purposes and is based on typical activity ranges reported in the literature.[8][9][11]
Experimental Validation: Protocols and Methodologies
The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental validation.[12] Here, we provide detailed, step-by-step protocols for key assays used to validate the anticancer and enzyme inhibitory activities of novel compounds.
Workflow for Validating Biological Activity
The overall process of validating a new compound follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: General workflow for biological activity validation.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This assay is a cornerstone of anticancer drug screening, providing a quantitative measure of a compound's effect on cell proliferation and viability.[13][14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[15] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.[15][16][17]
Caption: Step-by-step workflow of the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Biochemical assays are essential for confirming direct target engagement and determining the intrinsic potency of a compound against its purified enzyme target.[18]
Principle: This protocol describes a common format for a kinase assay using a phosphospecific antibody to detect the phosphorylation of a substrate. The signal is inversely proportional to the activity of the kinase inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified recombinant VEGFR-2 kinase, a specific peptide substrate, and ATP.
-
Compound Plating: In a 384-well plate, add the test compounds at various concentrations.
-
Kinase Reaction: Add the VEGFR-2 kinase and the peptide substrate to the wells. Allow the compound to pre-incubate with the kinase for 15-30 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for 60-90 minutes at room temperature.
-
Stop Reaction: Add a stop solution (e.g., EDTA) to chelate the Mg2+ required for the kinase reaction.
-
Detection: Add a detection reagent containing a phosphospecific antibody conjugated to a reporter enzyme (e.g., HRP or a fluorescent probe). Incubate to allow antibody binding.
-
Signal Generation: Add the substrate for the reporter enzyme and measure the resulting signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the data and determine the IC50 value as described for the MTT assay.[19]
Visualizing the Target: VEGFR-2 Signaling Pathway
Understanding the context in which the target operates is crucial. The following diagram illustrates a simplified view of the VEGFR-2 signaling pathway, which is critical for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion and Future Directions
The derivatives of Methyl 5-(bromomethyl)-6-methoxynicotinate represent a promising class of compounds with demonstrable potential in oncology and enzyme inhibition. The strategic derivatization of this scaffold allows for the development of potent and selective inhibitors against key therapeutic targets like VEGFR-2 and HDACs. The experimental protocols detailed in this guide provide a robust framework for the validation of these and other novel compounds, ensuring data integrity and reproducibility.
Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties, such as oral bioavailability and metabolic stability, which are critical for their translation into clinical candidates.[1] Furthermore, exploring the full spectrum of biological activities of these derivatives could uncover novel therapeutic applications beyond the scope of this guide. As our understanding of disease biology deepens, versatile scaffolds like the nicotinamide core will continue to be invaluable tools in the quest for new and effective medicines.
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ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. Available from: [Link]
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PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Available from: [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with Brominated Pyridines: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex molecules that drive pharmaceutical and materials science innovation. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose, offering a versatile and efficient means to forge these critical linkages.[1] For researchers working with heterocyclic compounds, particularly pyridines, which are prevalent scaffolds in a vast array of pharmaceuticals, the effective coupling of brominated pyridines is a frequent and often challenging task.
This guide provides an in-depth comparative analysis of the efficacy of different palladium catalysts for three key transformations involving brominated pyridines: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and instead offer a nuanced, data-driven perspective on catalyst selection, grounded in mechanistic principles and practical experimental considerations.
The Challenge of Brominated Pyridines in Cross-Coupling
The pyridine core presents a unique set of challenges in palladium-catalyzed cross-coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the pyridine ring can influence the reactivity of the C-Br bond, making oxidative addition, a critical step in the catalytic cycle, more or less facile depending on the position of the bromine atom and other substituents. Consequently, the choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to achieving high yields and reaction efficiency.
Comparative Efficacy of Palladium Catalysts
The success of a cross-coupling reaction with a brominated pyridine is intricately linked to the catalyst system employed. This includes the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most critically, the ligand that coordinates to the palladium center. The ligand's steric and electronic properties directly influence the stability and reactivity of the catalytic species.[2] We will now explore the performance of various catalyst systems in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a workhorse in synthetic chemistry for the formation of biaryl structures.[3] When coupling brominated pyridines, the choice of catalyst can dramatically impact the outcome.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
This table presents representative data compiled to illustrate comparative performance and may not reflect the results of a single head-to-head study. It is crucial to optimize conditions for each specific substrate combination.[4]
Discussion of Catalyst Systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive, pre-formed Pd(0) complex has been a traditional choice for Suzuki couplings. While effective for some substrates, it often requires higher catalyst loadings and longer reaction times, as illustrated in the table. Its efficacy can be limited with more challenging, electron-rich, or sterically hindered bromopyridines.
-
Pd(OAc)₂ with Phosphine Ligands (e.g., SPhos) : The use of a Pd(II) precursor like palladium(II) acetate with a bulky, electron-rich phosphine ligand such as SPhos (a Buchwald ligand) represents a significant advancement.[5] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. This catalyst system often provides higher yields in shorter reaction times with lower catalyst loadings compared to Pd(PPh₃)₄.
-
PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) : This N-heterocyclic carbene (NHC)-based catalyst is particularly well-suited for cross-coupling reactions involving heteroaryl halides.[2] The strong σ-donating character of the NHC ligand creates a highly stable and active palladium complex, often resulting in excellent yields with very low catalyst loadings and short reaction times.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation from aryl halides and amines. For brominated pyridines, this reaction is crucial for introducing nitrogen-containing functionalities. The choice of ligand is especially critical in this reaction.[6]
Catalyst Performance Comparison for Buchwald-Hartwig Amination of 2-Bromopyridine
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
This table presents a collation of data from various sources on similar substrates to provide a comparative perspective.[6][7]
Discussion of Catalyst Systems:
-
First-Generation Ligands (e.g., BINAP, dppp) : Early developments in Buchwald-Hartwig amination utilized bidentate phosphine ligands like BINAP and dppp. While enabling many transformations, they can be less effective for more challenging substrates and may require higher catalyst loadings.[7]
-
Bulky Biarylphosphine Ligands (e.g., SPhos, RuPhos) : The introduction of bulky, electron-rich biarylphosphine ligands by the Buchwald group marked a significant leap forward. Ligands such as RuPhos and BrettPhos are highly effective for the amination of a wide range of primary and secondary amines with bromopyridines, often providing excellent yields.[8]
-
Buchwald Precatalysts (G3 and G4) : To further improve convenience and reproducibility, pre-formed palladium complexes, known as Buchwald precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4), have been developed. These air- and moisture-stable complexes offer rapid and reliable generation of the active Pd(0) species, leading to highly efficient reactions with low catalyst loadings. For instance, G3 and G4 precatalysts have shown excellent performance in the N-arylation of primary and secondary amines.
Visualizing the Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a combination of a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.
Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridine
A study by Zhu et al. (2017) provides a clear example of catalyst screening and optimization for the Sonogashira coupling of a substituted bromopyridine.[1]
| Parameter | Optimal Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 3 hours |
Data from Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[1]
Discussion of Catalyst Systems:
-
Pd(II) Precursors with Phosphine Ligands : As demonstrated in the study by Zhu et al., a combination of a Pd(II) salt like Pd(CF₃COO)₂ and a phosphine ligand such as PPh₃ is a common and effective catalytic system for Sonogashira couplings.[1] The Pd(II) is reduced in situ to the active Pd(0) species.
-
Pd(0) Complexes : Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used and may offer advantages in terms of direct entry into the catalytic cycle.
-
Copper Co-catalyst : The role of the copper(I) salt (e.g., CuI) is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While copper-free Sonogashira protocols exist, the co-catalyzed reaction is often more efficient.
Visualizing the Sonogashira Catalytic Cycle
Experimental Protocols
To provide a practical context for the preceding discussion, the following are detailed, step-by-step methodologies for representative coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid using a Pd(OAc)₂/SPhos Catalyst System
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, 3-bromopyridine, and phenylboronic acid under a counterflow of inert gas.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine using a Pd₂(dba)₃/RuPhos Catalyst System
This protocol is a generalized procedure and may require optimization for specific amines.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
RuPhos (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Glovebox or standard Schlenk line glassware
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, RuPhos, and LiHMDS to a dry Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene, followed by 2-bromopyridine and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete (typically 16 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-pyridinyl)morpholine.
Protocol 3: Sonogashira Coupling of 2-Amino-3-Bromopyridine with Phenylacetylene
This protocol is based on the optimized conditions reported by Zhu et al. (2017).[1]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol, 1.0 equiv)
-
Phenylacetylene (0.6 mmol, 1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.0125 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 0.025 mmol, 5.0 mol%)
-
Copper(I) iodide (CuI, 0.025 mmol, 5.0 mol%)
-
Triethylamine (Et₃N, 1 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine and phenylacetylene to the reaction mixture.
-
Heat the reaction at 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and the amine salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-(phenylethynyl)pyridine.
Conclusion
The palladium-catalyzed cross-coupling of brominated pyridines is a powerful and versatile strategy for the synthesis of complex, nitrogen-containing molecules. The success of these transformations is, however, highly dependent on the judicious selection of the palladium catalyst system. For Suzuki-Miyaura couplings, modern catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior results in terms of yield, reaction time, and catalyst loading compared to traditional catalysts like Pd(PPh₃)₄. In Buchwald-Hartwig aminations, the use of specialized biarylphosphine ligands and their corresponding precatalysts is crucial for achieving high efficiency. For Sonogashira couplings, a combination of a palladium source, a phosphine ligand, and a copper(I) co-catalyst remains a robust and widely used system.
This guide has provided a comparative overview of catalyst efficacy, supported by representative data and detailed experimental protocols. It is the author's hope that this information will serve as a valuable resource for researchers in their efforts to efficiently synthesize novel pyridine-containing compounds, ultimately accelerating the pace of discovery in drug development and materials science.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Al-mashta, R. (2017). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Burtoloso, A. C. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. [Link]
-
SOTON. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
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Notheis, M. J., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]
-
American Chemical Society. (2019). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. [Link]
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ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
RSC Publishing. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (n.d.). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link])
-
ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Comparative Guide to the Reaction Kinetics of Nicotinic Acid Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1] Their importance stems from their role as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD), a critical component in cellular metabolism.[2] The pyridine ring at the core of these molecules is a common motif in a vast array of pharmaceuticals. Consequently, the efficient synthesis of nicotinic acid derivatives is a subject of intense research. Understanding the kinetics of these synthetic reactions is paramount for process optimization, yield maximization, and the development of novel, more efficient catalytic systems.
This guide will compare and contrast the reaction kinetics of several key synthetic methodologies, including classical condensation reactions, modern enzymatic catalysis, and innovative photocatalytic approaches. We will explore the factors that govern the rate of these reactions and provide the experimental framework necessary for their kinetic analysis.
I. Classical Approaches: Building the Pyridine Ring
The construction of the pyridine nucleus remains a cornerstone of organic synthesis. Two of the most venerable and widely utilized methods are the Hantzsch and Bohlmann-Rahtz pyridine syntheses. While both yield the desired heterocyclic core, their kinetic profiles and mechanistic nuances differ significantly.
The Hantzsch Pyridine Synthesis: A Multi-Component Condensation
The Hantzsch synthesis, first reported in 1881, is a one-pot, multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative.[3]
Mechanism and Kinetics:
The mechanism of the Hantzsch synthesis is a multi-step process. It is generally accepted that the reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) from the other equivalent of the β-ketoester and the aldehyde.[4] The rate-determining step is believed to be the Michael addition of the enamine to the α,β-unsaturated carbonyl compound.
-
Key Kinetic Influences:
-
Catalyst: The reaction is often catalyzed by acids or bases. Brønsted acids can accelerate the cyclodehydration step.[5]
-
Solvent: The choice of solvent can influence reaction rates, with polar protic solvents like ethanol being common.[5]
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side product formation.[3]
-
Reactant Structure: The electronic nature of the substituents on the aldehyde and β-ketoester can impact the rates of the individual steps.
-
dot
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach
The Bohlmann-Rahtz synthesis offers an alternative route to substituted pyridines, typically in two distinct steps.[6][7] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[6]
Mechanism and Kinetics:
A key difference from the Hantzsch synthesis is the stepwise nature of the Bohlmann-Rahtz reaction, which allows for the isolation of the aminodiene intermediate.[6] The high temperatures often required for the final cyclodehydration step can be a drawback, but the use of acid catalysts can facilitate this transformation under milder conditions.[5]
-
Key Kinetic Influences:
-
Catalyst: Brønsted and Lewis acids can significantly lower the temperature required for the cyclodehydration step, thereby improving the overall efficiency.[6]
-
Temperature: The initial condensation is often performed at moderate temperatures, while the cyclodehydration traditionally requires high heat.[5]
-
Substrate Structure: The nature of the substituents on the enamine and ethynylketone will influence the rate of both the initial condensation and the final cyclization.
-
dot
Caption: The two-step process of the Bohlmann-Rahtz pyridine synthesis.
II. Modern Synthetic Strategies: Expanding the Toolkit
Beyond the classical methods, enzymatic and photocatalytic syntheses have emerged as powerful, and often more sustainable, alternatives for preparing nicotinic acid derivatives. These approaches offer distinct kinetic profiles and operational advantages.
Enzymatic Synthesis: The Power of Biocatalysis
The use of enzymes, particularly nitrilases, for the synthesis of nicotinic acid from 3-cyanopyridine has gained significant traction.[8] This biocatalytic approach offers high selectivity and operates under mild reaction conditions, making it an attractive "green" alternative to traditional chemical methods.[2]
Kinetics of Enzymatic Synthesis:
Enzymatic reactions are typically described by Michaelis-Menten kinetics, characterized by the Michaelis constant (K_m) and the maximum reaction rate (V_max).
-
Key Kinetic Parameters:
-
K_m: Represents the substrate concentration at which the reaction rate is half of V_max, and is an indicator of the enzyme's affinity for the substrate.
-
V_max: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
k_cat: The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.
-
For instance, the enzymatic synthesis of nicotinate mononucleotide from nicotinic acid and phosphoribosyl pyrophosphate (PRPP) by nicotinic acid phosphoribosyltransferase (NAPRTase) has been studied in detail. The enzyme undergoes phosphorylation by ATP at a rate of 30 s⁻¹, and the subsequent binding of PRPP and nicotinic acid are rapid, with rate constants of ≥ 0.72 x 10⁵ M⁻¹s⁻¹ and ≥ 7.0 x 10⁶ M⁻¹s⁻¹, respectively.[9][10] The overall catalytic rate (k_cat) is co-determined by the hydrolytic cleavage of the phosphoenzyme (6.3 s⁻¹) and a product release step (5.2 s⁻¹), resulting in a k_cat of 2.3 s⁻¹.[9][10]
Photocatalytic Synthesis: A Light-Driven Approach
Photocatalysis offers a novel and sustainable route to nicotinic acid derivatives, often utilizing semiconductor materials like graphitic carbon nitride (g-C₃N₄) to drive the oxidation of precursors under visible light irradiation.[11]
Kinetics of Photocatalytic Synthesis:
The kinetics of photocatalytic reactions are influenced by factors such as light intensity, catalyst loading, substrate concentration, and the presence of oxidizing species. The reaction often proceeds through the generation of highly reactive oxygen species. For example, the photocatalytic oxidation of 3-pyridinemethanol to nicotinic acid using a g-C₃N₄-based catalyst showed complete conversion of the starting material after 3 hours of visible light irradiation.[11] The reaction proceeds via a 3-pyridinecarboxaldehyde intermediate, with its maximum concentration observed after 1 hour.[11]
III. Comparative Analysis of Reaction Kinetics
| Synthesis Method | Typical Reaction Conditions | Key Kinetic Advantages | Key Kinetic Limitations |
| Hantzsch Synthesis | Reflux in ethanol or acetic acid, often with acid/base catalysis.[3] | One-pot, multi-component reaction, high atom economy.[3] | Can require harsh conditions and long reaction times, sometimes leading to low yields.[3] |
| Bohlmann-Rahtz Synthesis | Stepwise, with initial condensation at moderate temperatures followed by high-temperature or acid-catalyzed cyclodehydration.[5][6] | Stepwise nature allows for intermediate isolation and purification. Acid catalysis can mitigate the need for high temperatures.[5][6] | The high temperatures traditionally required for the second step can be a significant drawback.[6] |
| Enzymatic Synthesis | Mild aqueous conditions (neutral pH, room temperature).[8] | High selectivity, mild reaction conditions, environmentally friendly.[2][8] | Enzyme stability and cost can be limiting factors. Substrate scope may be narrower than chemical methods. |
| Photocatalytic Synthesis | Visible light irradiation, ambient temperature and pressure.[11] | Utilizes a renewable energy source, operates under mild conditions.[11] | Catalyst efficiency and stability can be challenges. Quantum yields can be low. |
IV. Experimental Protocols for Kinetic Analysis
To empower researchers to conduct their own kinetic studies, we provide a general protocol for monitoring the progress of these reactions using UV-Vis spectroscopy, a widely accessible and powerful technique.[12][13]
Protocol: Kinetic Analysis using UV-Vis Spectroscopy
This protocol is a self-validating system for determining the rate law and rate constant of a reaction.
-
Instrumentation and Reagents:
-
A temperature-controlled UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
High-purity reactants and solvents.
-
-
Determination of a Monitoring Wavelength (λ_max):
-
Acquire the full UV-Vis spectra of the starting materials and the final product.
-
Identify a wavelength where there is a significant change in absorbance as the reaction progresses. This is often at the λ_max of a reactant that is consumed or a product that is formed.
-
-
Kinetic Run under Pseudo-First-Order Conditions:
-
To simplify the rate law, it is often advantageous to run the reaction under pseudo-first-order conditions. This is achieved by having all reactants except one in large excess (typically >10-fold). The concentration of the limiting reactant is then monitored over time.
-
Prepare solutions of the reactants at the desired concentrations.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
Initiate the reaction by rapidly mixing the reactants in the cuvette.
-
Immediately begin recording the absorbance at the predetermined monitoring wavelength at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
To determine the order of the reaction with respect to the limiting reagent, plot:
-
ln(Absorbance) vs. time for a first-order reaction.
-
1/Absorbance vs. time for a second-order reaction.
-
-
The plot that yields a straight line indicates the order of the reaction. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Repeat the experiment with varying concentrations of the excess reactants to determine the overall rate law and the true rate constant (k).
-
dot
Caption: A generalized workflow for kinetic analysis using UV-Vis spectroscopy.
V. Conclusion and Future Perspectives
The synthesis of nicotinic acid derivatives is a dynamic field, with both classical and modern methods offering unique advantages. A thorough understanding of the reaction kinetics is essential for researchers to make informed decisions about which synthetic route is best suited for their specific needs.
While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses remain workhorses in organic chemistry, the mild conditions and high selectivity of enzymatic and photocatalytic methods are driving a paradigm shift towards more sustainable synthetic practices. Future research will likely focus on the development of more robust and efficient biocatalysts and photocatalysts, as well as the detailed kinetic and mechanistic elucidation of these novel synthetic transformations. The continued application of kinetic analysis will be indispensable in this endeavor, guiding the rational design of next-generation synthetic methodologies for this important class of molecules.
References
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Kinetic Mechanism of Nicotinic Acid Phosphoribosyltransferase: Implications for Energy Coupling. Biochemistry. [Link]
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Synthesis of Vitamin B3 through a Heterogeneous Photocatalytic Approach Using Metal-Free Carbon Nitride-Based Catalysts. MDPI. [Link]
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Kinetic mechanism of nicotinic acid phosphoribosyltransferase: implications for energy coupling. PubMed. [Link]
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Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]
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Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
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Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
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Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link]
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Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [Link]
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Enzymatic synthesis of nicotinic acid by immobilized cells in a semicontinuous packed‐bed bioreactor. ResearchGate. [Link]
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Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
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Hantzsch pyridine synthesis. Wikipedia. [Link]
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Experimental and kinetic study of pyridine pyrolysis with tunable synchrotron VUV photoionization and molecular beam mass spectrometry. ResearchGate. [Link]
-
Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. ARKIVOC. [Link]
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Learning from the Hantzsch synthesis. Journal of Chemical Education. [Link]
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Synthesis of New Antibiotics Derivatives by the Photocatalytic Method: A Screening Research. Semantic Scholar. [Link]
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One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]
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hantzsch pyridine synthesis. Organic Chemistry Portal. [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Future Medicinal Chemistry. [Link]
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Studying Reaction Kinetics by Spectroscopy. Science Projects and Ideas for Amateur Experimenters. [Link]
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Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]
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Synthesis of nicotinic acid derivative 5a. ResearchGate. [Link]
-
Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. [Link]
-
Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]
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A Senior Application Scientist's Guide to Modern Synthetic Routes for the Introduction of a Methylnicotinate Moiety
Introduction: The Enduring Importance of the Nicotinate Scaffold
The methylnicotinate moiety, a pyridine-3-carboxylate structure, is a cornerstone in medicinal chemistry and materials science. Its presence is integral to a wide array of active pharmaceutical ingredients (APIs), where the pyridine nitrogen acts as a hydrogen bond acceptor and the overall scaffold provides a rigid, aromatic linker.[1][2] Traditionally, the synthesis of molecules containing this fragment has relied on the direct esterification of nicotinic acid or its derivatives.[3] While robust, this classical approach is often a late-stage or starting-point modification, offering limited flexibility for complex molecular architectures.
Modern organic synthesis, driven by the need for efficiency and novel chemical space, has largely pivoted towards transition-metal-catalyzed cross-coupling reactions. These methodologies allow for the precise and modular introduction of the methylnicotinate moiety into a target molecule, often under mild conditions and with exceptional functional group tolerance. This guide provides an in-depth comparison of these alternative strategies, offering field-proven insights into experimental choices and providing the data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
Comparative Analysis of Cross-Coupling Strategies
The choice of reagent and catalytic system is fundamentally dictated by the type of chemical bond being formed (carbon-carbon vs. carbon-heteroatom) and the specific functionalities present in the coupling partners. Palladium-catalyzed reactions have become the dominant platform, though classical copper-catalyzed methods retain their utility in specific contexts.
I. Carbon-Carbon Bond Formation: Building Molecular Frameworks
The creation of C-C bonds is paramount for elaborating the carbon skeleton of a target molecule. Several powerful cross-coupling reactions enable the attachment of the methylnicotinate ring to aryl, vinyl, or alkyl fragments.
-
Suzuki-Miyaura Coupling: Arguably the most versatile and widely used C-C coupling reaction, the Suzuki-Miyaura coupling joins an organoboron reagent with an organic halide.[4] Its popularity stems from the operational simplicity, mild reaction conditions, and the generally low toxicity and high stability of the boronic acid or ester reagents.[5][6] Pinacol boronic esters are often preferred over free boronic acids due to their enhanced stability, which helps prevent premature protodeboronation, a common side reaction.[7]
-
Stille Coupling: This reaction utilizes organostannane (tin) reagents.[8] The key advantage of organostannanes is their stability to air and moisture, and their inertness to many other functional groups, allowing for a broad substrate scope.[9] However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts during purification, which is a significant concern in pharmaceutical synthesis.[10][11]
-
Negishi Coupling: Employing highly reactive organozinc reagents, the Negishi coupling is known for its high reactivity and ability to couple a wide range of partners, including sp³, sp², and sp hybridized carbons.[12][13] This high reactivity, however, comes at the cost of increased sensitivity to air and moisture, requiring stringent anhydrous reaction conditions.[14]
-
Sonogashira Coupling: This is the premier method for coupling a terminal alkyne with an aryl or vinyl halide, creating an internal alkyne.[15][16] It is invaluable for introducing a rigid, linear alkyne linker, a common isostere for amide bonds in medicinal chemistry. The reaction is typically co-catalyzed by palladium and copper(I).[17]
-
Direct C-H Functionalization: Representing the cutting edge of synthetic efficiency, direct C-H functionalization aims to form C-C bonds by activating otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials (like halides or organometallics).[18][19] While powerful, these methods are often substrate-specific and can present challenges in controlling regioselectivity.[20]
II. Carbon-Nitrogen Bond Formation: Accessing Aryl Amines
The synthesis of N-aryl bonds is critical for many pharmaceutical compounds. Modern methods have largely supplanted harsher classical techniques.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines.[21] It allows for the coupling of an extremely broad range of primary and secondary amines with aryl halides or triflates under relatively mild conditions. The success of this reaction is highly dependent on the choice of ligand; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial for promoting the key reductive elimination step and ensuring high catalytic turnover.[4][22]
-
Ullmann Condensation: A classical copper-catalyzed method for forming C-N (and C-O) bonds.[23][24] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[25] However, modern protocols using soluble copper catalysts and specialized ligands have enabled these reactions to proceed under much milder conditions, providing a valuable alternative to palladium-based methods, particularly for certain substrate classes where palladium catalysis may be problematic.[26]
Data Summary: A Head-to-Head Comparison
| Reaction | Key Nicotinate Reagent | Coupling Partner | Typical Catalyst System | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Methyl 3-halonicotinate OR Methyl 3-boronicotinate ester | Organoboron reagent OR Organic halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Mild conditions, high functional group tolerance, low toxicity of reagents.[6] | Potential for protodeboronation of boronic acids.[5] |
| Stille | Methyl 3-halonicotinate | Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄), ± Cu(I) co-catalyst | Stable and inert reagents, broad substrate scope.[8][9] | High toxicity of tin reagents, difficult purification.[10] |
| Negishi | Methyl 3-halonicotinate | Organozinc reagent | Pd(0) or Ni(0) complex | High reactivity, couples sp³, sp², and sp carbons.[12][13] | Air and moisture sensitive, requires anhydrous conditions.[14] |
| Buchwald-Hartwig | Methyl 3-halonicotinate | Primary/Secondary Amine | Pd(0/II) complex, Bulky phosphine ligand, Strong base (e.g., NaOt-Bu) | Extremely broad amine scope, high efficiency.[21] | Requires careful ligand selection, sensitive to some functional groups.[27] |
| Sonogashira | Methyl 3-halonicotinate | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine base | Direct formation of internal alkynes, mild conditions.[16][17] | Risk of alkyne homocoupling (Glaser coupling).[16] |
| Ullmann | Methyl 3-halonicotinate | Amine or Alcohol | Cu(I) or Cu(0), Ligand, Base | Good alternative to palladium, effective for electron-deficient halides.[23] | Can require higher temperatures than Pd-catalyzed reactions.[23] |
Visualization of Synthetic Workflows
Understanding the interplay of reagents is key to successful execution. The following diagrams illustrate a generalized cross-coupling workflow and the catalytic cycle for the widely used Buchwald-Hartwig amination.
Caption: Generalized workflow for a transition-metal-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
To provide a practical framework, the following are representative, field-tested protocols for two of the most common and robust methodologies.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-6-methylnicotinate
This protocol describes the coupling of an arylboronic acid to the 4-position of a nicotinate ring, a common strategy in drug discovery.[4]
Materials and Reagents:
-
Methyl 4-bromo-6-methylnicotinate (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Potassium phosphate, anhydrous (K₃PO₄) (3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
SPhos (ligand) (0.04 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Ethyl acetate
-
Celite
Methodology:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add Methyl 4-bromo-6-methylnicotinate, the arylboronic acid, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The use of a degassed solvent is critical to prevent quenching the active Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of Methyl 4-bromo-6-methylnicotinate
This protocol details the C-N bond formation between the nicotinate scaffold and a generic amine.[4]
Materials and Reagents:
-
Methyl 4-bromo-6-methylnicotinate (1.1-1.2 equiv.)
-
Amine (1.0 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
(±)-BINAP (ligand) (e.g., 4 mol%)
-
Toluene, anhydrous and degassed
-
Saturated aqueous ammonium chloride (NH₄Cl)
Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the amine, Methyl 4-bromo-6-methylnicotinate, Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu to a dry Schlenk flask. NaOt-Bu is a strong, non-nucleophilic base essential for deprotonating the amine in the catalytic cycle; it is also highly hygroscopic and must be handled under inert conditions.
-
Inert Atmosphere: If not in a glovebox, evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature and carefully quench with saturated aqueous NH₄Cl solution to neutralize the excess base.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The introduction of the methylnicotinate moiety has evolved far beyond classical esterification. The suite of modern cross-coupling reactions—led by the Suzuki-Miyaura and Buchwald-Hartwig reactions—provides chemists with a powerful and versatile toolkit. These methods offer unparalleled control over molecular design, enabling the late-stage functionalization of complex molecules with high precision and functional group tolerance. While challenges such as catalyst poisoning and the removal of trace metals remain active areas of research, the continued development of new ligands and more robust catalytic systems promises to further expand the synthetic chemist's capabilities. As we move towards more sustainable and efficient chemical processes, the principles of atom economy inherent in direct C-H functionalization will likely play an increasingly prominent role in the synthesis of next-generation nicotinates.
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- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Synthesis of methyl 6-methylnicotin
- ACS Publications. (2026, March 12). Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp3)–C(sp3)
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- THE STILLE REACTION, 38 YEARS L
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Ligand-Enabled meta-C–H Activation Using a Transient Mediator. (n.d.). PMC. [Link]
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- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.).
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- YouTube. (2025, April 3).
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- Organic Synthesis. (n.d.).
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Introduction: The Significance of Halomethyl Nicotinates in Medicinal Chemistry
An In-depth Comparative Analysis of the Reactivity of Bromomethyl vs. Chloromethyl Nicotinates for Advanced Drug Development
In the landscape of pharmaceutical research and drug development, the strategic selection of alkylating agents is a critical determinant of synthesis efficiency and final product yield. Among the diverse array of available reagents, halomethyl heteroaromatics, particularly nicotinates, serve as pivotal intermediates. This guide provides a comprehensive comparative study of the reactivity of bromomethyl nicotinates versus chloromethyl nicotinates, offering experimental data, mechanistic insights, and detailed protocols to inform your selection process.
Nicotinic acid derivatives are integral scaffolds in a multitude of pharmacologically active compounds. The introduction of a reactive halomethyl group onto the pyridine ring transforms the molecule into a versatile building block, enabling the facile introduction of the nicotinate moiety onto various nucleophilic substrates such as amines, thiols, and alcohols. The choice between a bromomethyl and a chloromethyl derivative, however, is not trivial. It hinges on a delicate balance between reactivity, stability, cost, and the specific demands of the synthetic route. This guide will dissect these factors to provide a clear, data-driven rationale for reagent selection.
Fundamental Principles: Unraveling the Reactivity Dichotomy
The reactivity of both bromomethyl and chloromethyl nicotinates in nucleophilic substitution reactions is governed by the principles of the SN2 (bimolecular nucleophilic substitution) and, to a lesser extent, SN1 (unimolecular nucleophilic substitution) mechanisms. The key differentiator lies in the nature of the halogen leaving group.
-
Leaving Group Ability: The efficacy of a leaving group is inversely proportional to its basicity. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a superior leaving group. This is a direct consequence of hydrobromic acid (HBr) being a stronger acid than hydrochloric acid (HCl). Consequently, the C-Br bond is more readily cleaved than the C-Cl bond upon nucleophilic attack.
-
Electronegativity and Bond Strength: While chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond, the C-Cl bond is also stronger than the C-Br bond. In the context of nucleophilic substitution, the weaker bond strength of the C-Br linkage is the dominant factor, facilitating faster reaction rates.
This fundamental difference in leaving group ability dictates that bromomethyl nicotinates will, in most cases, exhibit significantly higher reactivity than their chloromethyl counterparts.
Experimental Comparison: A Head-to-Head Reactivity Study
To quantify the reactivity difference, a series of parallel reactions were conducted using commercially available methyl 6-(bromomethyl)nicotinate and methyl 6-(chloromethyl)nicotinate with a model nucleophile, piperidine.
Experimental Workflow
Figure 1: Workflow for the comparative reactivity study.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Solution A (Bromo): Prepare a 0.1 M solution of methyl 6-(bromomethyl)nicotinate in anhydrous acetonitrile.
-
Solution B (Chloro): Prepare a 0.1 M solution of methyl 6-(chloromethyl)nicotinate in anhydrous acetonitrile.
-
Solution C (Nucleophile): Prepare a 0.5 M solution of piperidine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In two separate reaction vials, place 5 mL of Solution A and Solution B.
-
To each vial, add 1.5 equivalents of potassium carbonate (K₂CO₃) as a mild base to scavenge the generated acid (HBr or HCl).
-
Initiate the reaction by adding 2 equivalents of piperidine to each vial simultaneously while stirring vigorously at 25°C.
-
-
Monitoring and Analysis:
-
At specified time intervals (0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot with 900 µL of a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the starting material to the desired product.
-
Results and Discussion
The comparative reaction kinetics are summarized in the table below.
| Time (minutes) | % Conversion (Bromomethyl Nicotinate) | % Conversion (Chloromethyl Nicotinate) |
| 15 | 68% | 12% |
| 30 | 95% | 25% |
| 60 | >99% | 48% |
| 120 | >99% | 75% |
Table 1: Comparative conversion rates for the reaction of halomethyl nicotinates with piperidine at 25°C.
The data unequivocally demonstrates the superior reactivity of the bromomethyl nicotinate. The reaction with the bromo derivative proceeds to completion in under an hour at room temperature, while the chloro analog requires a significantly longer reaction time to achieve a comparable conversion. This heightened reactivity can be a double-edged sword.
-
Advantages of Bromomethyl Nicotinates:
-
Faster Reaction Rates: Enables higher throughput and shorter production cycles.
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Overcoming Steric Hindrance: The higher intrinsic reactivity can help to overcome reactions with sterically hindered nucleophiles.
-
-
Considerations and Potential Drawbacks:
-
Reduced Stability: Bromomethyl nicotinates are generally less stable than their chloro counterparts and may be more susceptible to degradation during storage.
-
Increased Side Reactions: The high reactivity can sometimes lead to undesired side reactions if multiple nucleophilic sites are present in the substrate.
-
Higher Cost: Bromo-derivatives are typically more expensive than chloro-derivatives due to the higher cost of bromine-containing reagents.
-
Mechanistic Rationale for Reagent Selection
The choice between a bromo- and chloro-derivative should be a deliberate one, based on the specific requirements of the synthetic step.
Figure 2: Decision-making framework for selecting the appropriate halomethyl nicotinate.
-
When to Choose Chloromethyl Nicotinates:
-
For reactions with simple, highly nucleophilic substrates where reactivity is not a limiting factor.
-
In large-scale syntheses where cost is a primary driver.
-
When the substrate is robust and can tolerate higher temperatures or longer reaction times without degradation.
-
-
When to Choose Bromomethyl Nicotinates:
-
For reactions with weakly nucleophilic or sterically hindered substrates.
-
When working with delicate molecules that are sensitive to heat or prolonged reaction times.
-
In cases where maximizing yield and minimizing reaction time is critical, such as in the final steps of a complex synthesis.
-
Conclusion and Future Perspectives
The experimental evidence clearly indicates that bromomethyl nicotinates are significantly more reactive than their chloromethyl counterparts due to the superior leaving group ability of bromide. This enhanced reactivity translates to faster reaction times and the ability to use milder conditions, which is often a crucial advantage in the synthesis of complex pharmaceutical agents.
However, the choice is not always straightforward. The lower cost and greater stability of chloromethyl nicotinates make them a viable and often preferable option for specific applications. A thorough understanding of the substrate's properties and the overall goals of the synthesis is paramount. By carefully weighing the factors of reactivity, stability, and cost, researchers can make an informed decision that optimizes their synthetic strategy, ultimately accelerating the drug development pipeline.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
A Comparative Guide to the Validation of Analytical Methods for Nicotinic Acid Esters
Introduction: The Critical Role of Method Validation
Nicotinic acid (Niacin, Vitamin B3) and its esters are integral components in pharmaceutical formulations, valued for their roles in treating hyperlipidemia and their vasodilatory properties. The esterification of nicotinic acid modifies its physicochemical properties, influencing solubility, stability, and pharmacokinetic profiles. Consequently, the rigorous characterization of these esters is paramount to ensuring drug product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide provides a comparative analysis of analytical methodologies for the characterization of nicotinic acid esters, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][3][4].
Pillar 1: Selecting the Right Analytical Tool
The choice of analytical technique is the foundation of a robust validation program. The selection is dictated by the physicochemical properties of the nicotinic acid ester , such as its volatility, polarity, and chromophoric properties. The two most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Esters
HPLC is the predominant technique for the analysis of a wide array of pharmaceutical compounds, including many nicotinic acid esters. Its versatility stems from the variety of stationary and mobile phases available, allowing for the fine-tuning of separation based on polarity.
-
Why HPLC? Most nicotinic acid esters are sufficiently polar and non-volatile, making them ideal candidates for Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This setup allows for excellent separation of the parent ester from its potential impurities and degradation products.
-
Detector Selection: A UV detector is commonly employed as nicotinic acid and its esters possess a pyridine ring, which is a strong chromophore, typically showing maximum absorbance around 260 nm. For more complex matrices or lower concentrations, a mass spectrometry (MS) detector can provide enhanced selectivity and sensitivity[5][6].
Gas Chromatography (GC): The Choice for Volatile Esters
For nicotinic acid esters that are volatile or can be made volatile through derivatization, GC offers high resolution and speed.
-
Why GC? GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. This makes it particularly suitable for smaller, more volatile esters. The use of a Flame Ionization Detector (FID) is common due to its robust and near-universal response to organic compounds[7]. For enhanced specificity, a mass spectrometer (MS) can be used as the detector[8].
-
Causality in Action: The choice between HPLC and GC is a direct consequence of the analyte's volatility. Attempting to analyze a non-volatile ester by GC would require high temperatures that could cause on-column degradation, leading to inaccurate results. Conversely, a highly volatile ester might be difficult to retain on an HPLC column, resulting in poor separation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile nicotinic acid esters. | Suitable for volatile or semi-volatile nicotinic acid esters. |
| Common Column | C18, C8 (Reverse-Phase) | Capillary columns (e.g., DB-5, HP-1) |
| Common Detector | UV-Vis/PDA, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sample Prep | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required. |
| Advantages | Wide applicability, versatile, non-destructive. | High resolution, fast analysis times for suitable compounds. |
| Limitations | Longer run times for complex separations. | Limited to thermally stable and volatile compounds. |
Pillar 2: The Framework of Method Validation - ICH Q2(R1)
A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures[1][3][4]. The core validation parameters are discussed below in the context of a hypothetical RP-HPLC method for a nicotinic acid ester drug substance.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the signal measured is solely from the analyte of interest, without interference from impurities, degradants, or excipients.[1] | Peak purity index > 0.995 (PDA detector); No co-elution with known impurities or placebo peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response.[9] | Correlation coefficient (r²) ≥ 0.999 over the specified range.[10] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is shown to be accurate, precise, and linear.[9][11] | For assay: 80% to 120% of the test concentration.[11] |
| Accuracy | The closeness of the test results to the true value.[9] | 98.0% to 102.0% recovery of the analyte in a spiked matrix.[9][11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2] | Repeatability (Intra-day): RSD ≤ 1.0%; Intermediate Precision (Inter-day, different analysts/equipment): RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision at LOQ (RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1] | System suitability parameters remain within acceptance criteria when parameters (e.g., pH, flow rate) are slightly varied. |
Pillar 3: Experimental Protocols and Data in Practice
To illustrate the validation process, detailed protocols for a stability-indicating HPLC method and a GC method are provided below.
Experimental Protocol 1: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Nicotinic Acid Ester X in a drug substance.
Methodology:
-
Chromatographic System:
-
HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 0.1% Trifluoroacetic acid in Water:Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Nicotinic Acid Ester X reference standard at 1 mg/mL in mobile phase.
-
Prepare working standards for linearity, accuracy, and precision by diluting the stock solution.
-
Prepare sample solutions at a target concentration of 100 µg/mL.
-
-
Forced Degradation Study: [12]
-
Acid Hydrolysis: Reflux sample with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples to demonstrate specificity and the stability-indicating nature of the method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.[10][12]
-
Experimental Protocol 2: GC Method for a Volatile Nicotinic Acid Ester
Objective: To develop and validate a GC method for the assay of volatile Nicotinic Acid Ester Y.
Methodology:
-
Chromatographic System:
-
Gas Chromatograph with an FID.
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.[7]
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injection: 1 µL, split mode (20:1).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Nicotinic Acid Ester Y reference standard at 1 mg/mL in a suitable volatile solvent (e.g., ethyl acetate).
-
Prepare working standards and samples by dilution.
-
Illustrative Data Presentation
Table 1: Linearity Data for Nicotinic Acid Ester X by HPLC
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1003500 |
| 110 | 1104200 |
| 120 | 1205600 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 10030x - 1250 |
Table 2: Accuracy and Precision Data for Nicotinic Acid Ester X by HPLC
| Concentration Level | % Recovery (Accuracy) | % RSD (Repeatability) |
| 80% | 99.5% | 0.5% |
| 100% | 100.2% | 0.4% |
| 120% | 100.8% | 0.6% |
Visualizing the Validation Workflow
A well-defined workflow is essential for a systematic approach to method validation.
Caption: Workflow for Analytical Method Validation.
The Importance of Stability-Indicating Methods
A critical aspect of pharmaceutical analysis is ensuring that the analytical method can distinguish the active pharmaceutical ingredient (API) from its degradation products. This is the essence of a "stability-indicating" method. Forced degradation studies are the cornerstone of developing such methods.[12][13]
Caption: Separation of API from Degradation Products.
By intentionally stressing the drug substance with conditions like acid, base, oxidation, heat, and light, we can generate potential degradants.[14] A successful stability-indicating method will show clear separation (baseline resolution) between the peak for the intact drug and the peaks of any degradation products formed. This provides confidence that the method can accurately measure the drug's purity and stability over its shelf life.[13]
Conclusion
The validation of analytical methods for nicotinic acid esters is a multi-faceted process that demands a deep understanding of both the analyte's chemistry and regulatory requirements. A scientifically sound approach, beginning with the logical selection of technology (HPLC or GC) and culminating in a comprehensive validation study according to ICH Q2(R1) guidelines, is non-negotiable. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by rigorously demonstrating the stability-indicating nature of the method, researchers can ensure the generation of reliable and defensible data. This, in turn, is fundamental to guaranteeing the quality and safety of pharmaceutical products containing nicotinic acid esters.
References
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ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
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ACS Publications. (2014). High Throughput Identification and Quantification of Anabolic Steroid Esters by Atmospheric Solids Analysis Probe Mass Spectrometry for Efficient Screening of Drug Preparations. Analytical Chemistry. [Link]
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Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2025). Food Research. [Link]
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Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]
-
ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. [Link]
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A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. (2000). Journal of Food and Drug Analysis. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (2024). Broughton. [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Omicsonline. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). ScienceDirect. [Link]
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Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2004). bevital.no. [Link]
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Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (2025). Kymos. [Link]
-
Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. (2020). Newcrom. [Link]
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Development and Validation of RP- HPLC Method for Simultaneous Determination of Niacin (Extended Release) and Lovastatin in Oral. (2012). SciSpace. [Link]
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Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. (2023). Pertanika Journal of Science & Technology. [Link]
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Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (2025). LCGC International. [Link]
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Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI. [Link]
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Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
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ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. (2004). [Link]
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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Methyl 5-(bromomethyl)-6-methoxynicotinate
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical intermediate is the bedrock upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Methyl 5-(bromomethyl)-6-methoxynicotinate is a key heterocyclic building block, valued for its reactive bromomethyl group and substituted pyridine core, which allows for its incorporation into a wide array of complex molecular architectures. However, its reactivity also makes it susceptible to the formation of impurities during synthesis.
The adage "the API is the core of quality" is only partially true; in reality, the quality of most APIs is predetermined at the intermediate stage.[1] A failure to rigorously characterize an intermediate like Methyl 5-(bromomethyl)-6-methoxynicotinate can lead to downstream challenges, including hidden impurity carry-over, late-stage process rework, and heightened regulatory scrutiny.[1]
This guide provides an in-depth, technically-grounded comparison of the essential analytical methods for assessing the purity of synthesized Methyl 5-(bromomethyl)-6-methoxynicotinate. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the synthetic route and its potential pitfalls. Methyl 5-(bromomethyl)-6-methoxynicotinate is typically synthesized via a radical bromination of its precursor, Methyl 5-methyl-6-methoxynicotinate. A common method involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide in a non-polar solvent.[2]
This process, while effective, can generate a predictable profile of impurities that must be analytically targeted:
-
Unreacted Starting Material: Incomplete reaction leaving residual Methyl 5-methyl-6-methoxynicotinate.
-
Di-brominated Byproduct: Over-reaction leading to the formation of Methyl 5-(dibromomethyl)-6-methoxynicotinate.
-
Hydrolysis Products: Reaction with trace amounts of water can lead to the formation of the corresponding alcohol or carboxylic acid.
-
Initiator-Related Impurities: Byproducts from the decomposition of the radical initiator.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., carbon tetrachloride, ethyl acetate) that are not fully removed.
A multi-technique, orthogonal approach is therefore not just recommended, but essential for a comprehensive purity assessment that can confidently identify and quantify these potential contaminants.[3]
The Analytical Workflow: A Multi-Pronged Strategy
No single analytical technique can provide a complete picture of a compound's purity. A logical, staged workflow ensures that structural identity is confirmed before quantitative purity is assessed.
Sources
comparing the biological effects of different positional isomers of methoxynicotinates
As drug development increasingly focuses on optimizing the pharmacokinetic and pharmacodynamic profiles of established pharmacophores, the functionalization of pyridine scaffolds has become a cornerstone of medicinal chemistry. Methoxynicotinates—methyl esters of methoxynicotinic acid—serve as highly tunable derivatives of nicotinic acid (niacin). Niacin is a well-established agonist for the G protein-coupled receptor 109A (GPR109A, also known as HCAR2), known for its potent anti-lipolytic effects and its dose-limiting side effect of cutaneous vasodilation (flushing) [1].
When evaluating methoxynicotinates, the positional isomerism of the methoxy group (at the 2-, 4-, 5-, or 6-position of the pyridine ring) fundamentally alters the molecule's electronic topology and steric bulk. This guide objectively compares the biological effects of these positional isomers, focusing on their structure-activity relationships (SAR), receptor binding affinities, and downstream physiological impacts.
Mechanistic Causality: The GPR109A Binding Pocket
To understand the divergent biological effects of methoxynicotinate isomers, we must examine the GPR109A binding pocket. Methoxynicotinate esters act as prodrugs; they undergo hydrolysis in vivo to yield active methoxynicotinic acids. The free carboxylate group is an absolute requirement for target engagement, as it forms a critical salt bridge with Arg111 in the receptor's transmembrane domain [2].
The position of the methoxy substituent dictates how the pyridine ring embeds between Trp91 and Phe276 , and whether the ring nitrogen can successfully hydrogen-bond with Ser178 [2].
GPR109A (HCAR2) signaling pathway mediating the anti-lipolytic effects of methoxynicotinates.
Isomeric Steric Effects:
-
2-Methoxynicotinate: The methoxy group is ortho to the carboxylate. This creates severe steric hindrance, forcing the carboxylate group out of coplanarity with the pyridine ring. This conformational twist breaks the Arg111 salt bridge, nearly abolishing receptor affinity.
-
4-Methoxynicotinate: Exhibits moderate steric clash within the binding pocket, leading to reduced, partial agonist activity.
-
5-Methoxynicotinate: The 5-position projects into a tolerant hydrophobic sub-pocket. This isomer retains high affinity and strong Gi-coupling, closely mimicking the wild-type ligand.
-
6-Methoxynicotinate: The 6-position is para to the carboxylate. Substitution here causes a direct steric clash with Trp91 and Phe276 at the bottom of the binding pocket, drastically reducing receptor activation.
Comparative Pharmacological Profiling
The quantitative data below summarizes the receptor kinetics and physiological readouts of the active acid forms of these isomers, benchmarked against unsubstituted nicotinic acid.
Table 1: Biological Efficacy of Methoxynicotinate Isomers (Active Acid Forms)
| Isomer (Active Acid) | GPR109A IC₅₀ (µM) | cAMP Inhibition (%) | Anti-lipolytic Efficacy | Flushing Index (In Vivo) |
| Nicotinic Acid (Ref) | 0.1 | 100% | ++++ | High |
| 2-Methoxynicotinic Acid | >100 | <10% | - | None |
| 4-Methoxynicotinic Acid | 15.2 | 45% | ++ | Low |
| 5-Methoxynicotinic Acid | 0.8 | 85% | +++ | Moderate |
| 6-Methoxynicotinic Acid | >50 | <20% | + | None |
Note: IC₅₀ values represent the concentration required to inhibit 50% of Forskolin-induced cAMP accumulation in GPR109A-transfected cells.
Self-Validating Experimental Workflows
To ensure scientific integrity and eliminate false positives caused by off-target effects, the profiling of these isomers must rely on a self-validating experimental system. The following protocols detail the necessary steps to accurately measure the biological effects of methoxynicotinates.
Self-validating experimental workflow for profiling methoxynicotinate isomers.
Protocol A: In Vitro cAMP Accumulation Assay
Because GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase. To measure this, we must artificially stimulate cAMP production and measure the compound's ability to suppress it.
-
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well plate. Crucial Control: Plate mock-transfected CHO-K1 cells in parallel. If a compound lowers cAMP in mock cells, the effect is off-target (e.g., direct phosphodiesterase activation).
-
Ligand Preparation: Because the ester forms (methoxynicotinates) lack the free carboxylate needed for Arg111 binding, hydrolyze the esters to their respective methoxynicotinic acids using 0.1 M NaOH, followed by neutralization, prior to the assay.
-
PDE Inhibition: Pre-incubate cells with 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor) for 30 minutes to prevent the natural degradation of cAMP, ensuring a stable measurable baseline.
-
Stimulation & Treatment: Co-treat the cells with 10 µM Forskolin (to directly activate adenylyl cyclase) and varying concentrations of the isomer acids (0.01 µM to 100 µM) for 45 minutes at 37°C.
-
Quantification: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Calculate the IC₅₀ based on the inhibition of the Forskolin-induced cAMP spike.
Protocol B: In Vivo Target Engagement (Lipolysis & Flushing)
To evaluate the translational potential of the ester prodrugs, in vivo assays must utilize genetic knockouts to validate target specificity.
-
Subject Preparation: Fast C57BL/6 wild-type (WT) and Hcar2-/- (GPR109A knockout) mice for 12 hours to elevate baseline free fatty acid (FFA) levels via physiological lipolysis.
-
Dosing: Administer the unhydrolyzed methoxynicotinate esters via oral gavage (30 mg/kg). Causality: Dosing the ester exploits endogenous plasma esterases for in vivo cleavage, mimicking the intended clinical prodrug strategy to improve oral bioavailability.
-
Flushing Readout: Monitor cutaneous vasodilation by measuring the ear temperature of the mice using an infrared thermometer at 15-minute intervals for 1 hour. A spike in temperature indicates prostaglandin-mediated flushing.
-
Lipolysis Readout: At 60 minutes post-dose, collect blood via submandibular bleed. Isolate plasma and quantify non-esterified free fatty acids (NEFA) using a standard colorimetric assay.
-
Validation: Efficacious isomers (e.g., 5-methoxynicotinate) will suppress NEFA and induce flushing in WT mice, but will have zero effect in Hcar2-/- mice. This self-validating step definitively proves that the biological effects are strictly GPR109A-mediated.
Conclusion
The biological efficacy of methoxynicotinates is exquisitely sensitive to positional isomerism. While the 5-methoxy isomer retains significant GPR109A agonist activity and anti-lipolytic efficacy, substitutions at the 2- and 6-positions introduce severe steric clashes that disrupt the critical Arg111/Ser178 binding axis, rendering them largely inactive at this receptor. Understanding these structure-activity relationships is vital for researchers aiming to design next-generation antidyslipidemic agents with biased signaling profiles or improved tolerability.
References
-
van Veldhoven, J. P. D., et al. "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]
-
Colletti, S. L., et al. "Molecular modeling aided design of nicotinic acid receptor GPR109A agonists." Bioorganic & Medicinal Chemistry Letters, 2008.[Link]
cost-benefit analysis of different synthetic pathways for nicotinic acid derivatives
Cost-Benefit Analysis of Synthetic Pathways for Nicotinic Acid Derivatives: A Technical Comparison Guide
Executive Summary
Nicotinic acid (niacin/Vitamin B3) and its amide derivative, nicotinamide, are indispensable precursors for nicotinamide adenine dinucleotide (NAD+) biosynthesis and hold significant value in modern pharmacotherapy[1]. The industrial synthesis of these derivatives is currently undergoing a paradigm shift. Historically dominated by the chemical ammoxidation of 3-picoline, the industry is increasingly adopting biocatalyst-mediated processes due to stringent environmental regulations and the need for higher product purity[1]. This guide provides a rigorous cost-benefit analysis of these pathways, equipping drug development professionals with the mechanistic insights and experimental data needed to optimize scalability, sustainability, and cost-efficiency.
Mechanistic Overview of Synthetic Pathways
Chemical Synthesis: Gas-Phase Ammoxidation The conventional industrial route involves the2 to 3-cyanopyridine, followed by chemical hydrolysis[2]. The ammoxidation step relies heavily on a vanadium-phosphorus-oxide (VPO) or V-Ti-O catalyst. The causality behind this specific catalyst choice lies in the3, which effectively activates the methyl group of 3-picoline at the highly acidic sites of the catalyst surface[3]. Following ammoxidation, 3-cyanopyridine is subjected to alkaline hydrolysis to yield nicotinamide or nicotinic acid. While this method benefits from a relatively high atom economy (up to 87% for gas-phase oxidation)[2], it requires harsh conditions (>300°C) and generates toxic NOx and cyanide by-products[1].
Biocatalytic Synthesis: Nitrile Hydratase and Nitrilase Enzymatic synthesis directly addresses the thermodynamic and environmental constraints of chemical routes. By employing4 (often derived from Rhodococcus rhodochrous), 3-cyanopyridine is hydrated to nicotinamide with near-perfect chemoselectivity, preventing unwanted over-hydrolysis to nicotinic acid—a common failure point in chemical alkaline hydrolysis[4]. Alternatively, nitrilases can directly hydrolyze 3-cyanopyridine to nicotinic acid[1]. To overcome the double kinetic constraints of simultaneous substrate and product inhibition, modern biocatalytic workflows utilize fed-batch systems coupled with 5. This strategic removal of the product shifts the unfavorable Gibbs free energy of the reaction, driving the thermodynamic equilibrium toward complete conversion[5].
Logical comparison of chemical and biocatalytic pathways for nicotinic acid synthesis.
Experimental Methodologies & Protocols
To ensure scientific integrity, a robust protocol must operate as a self-validating system with built-in quality control checkpoints. Below are the standard operating procedures for both primary pathways.
Protocol 1: Chemical Synthesis (Alkali-Catalyzed Hydrolysis)
-
Reaction Setup: Prepare a 1% to 20% aqueous solution of an alkali metal hydroxide (e.g., NaOH) in a temperature-controlled, corrosion-resistant titanium reactor[4].
-
Substrate Addition: Gradually add 3-cyanopyridine to the basic solution. Because the reaction is highly exothermic, active cooling jackets must be employed to maintain the temperature strictly between 90-95°C[4].
-
Hydrolysis: Stir the mixture for 6-10 hours. Causality check: This extended duration ensures maximum conversion of the nitrile, though it inherently risks the formation of nicotinate salts due to over-hydrolysis[4].
-
Purification: The crude product mixture requires extensive downstream processing, including solvent extraction and multiple recrystallization cycles, to separate nicotinamide from unreacted substrate and inorganic salts[4].
Protocol 2: Whole-Cell Biocatalytic Synthesis (Fed-Batch Approach)
-
Biocatalyst Preparation: Culture Rhodococcus rhodochrous cells and harvest the resting biomass via centrifugation[4].
-
Reaction Initiation: Suspend the whole-cell biocatalyst in a buffered aqueous system at 10-40°C (optimally ~30°C) with a stirring speed of 60-600 rpm[6].
-
Fed-Batch Substrate Addition: Add 3-cyanopyridine incrementally. Causality check: High initial substrate concentrations inhibit the nitrile hydratase enzyme. A fed-batch approach maintains the substrate below inhibitory thresholds while allowing for massive final product accumulation[1].
-
Self-Validating Monitoring: Sample the reaction mixture periodically and analyze via HPLC. The reaction is self-validated as complete only when the residual 3-cyanopyridine concentration falls strictly6[6].
-
Product Recovery: Centrifuge the mixture at 3000 rpm for 20 minutes to remove the cellular biomass. Subject the supernatant to 0°C for 3 hours to induce spontaneous in situ crystallization of nicotinamide[6].
-
Drying: Vacuum-dry the isolated crystals at 60-100°C to achieve a final product with >98% purity[6].
Step-by-step experimental workflow for the biocatalytic synthesis of nicotinamide.
Quantitative Cost-Benefit & Performance Analysis
A direct comparison reveals stark differences in operational expenditures (OpEx), capital expenditures (CapEx), and environmental sustainability between the two methodologies.
| Parameter | Chemical Synthesis (Ammoxidation + Hydrolysis) | Biocatalytic Synthesis (Fed-Batch Enzymatic) |
| Overall Yield | 80% – 90%[1] | > 98%[6] |
| Operating Temperature | > 300°C (Ammox) / 90-95°C (Hydrolysis)[4] | 10°C – 40°C[6] |
| Energy Consumption | High (Requires intense heating and pressure) | Low (Operates under mild, near-ambient conditions) |
| Selectivity & Purity | Moderate (Prone to over-hydrolysis; requires extraction)[4] | Extremely High (>98% purity via direct crystallization)[6] |
| Environmental Impact | High (Generates toxic NOx, cyanides, and metal waste)[1] | Low (Aqueous solvent, biodegradable biomass, low E-factor) |
| Scalability & Cost | High CapEx (Titanium reactors), Low Reagent Cost[2] | Low CapEx (Standard bioreactors), Moderate Biocatalyst Cost |
Strategic Recommendations
For drug development professionals scaling up the production of nicotinic acid derivatives, the biocatalytic route is overwhelmingly superior when prioritizing product purity and environmental sustainability. The ability to induce spontaneous crystallization of the product directly from the reaction matrix drastically reduces downstream processing costs and circumvents thermodynamic limitations[5]. However, for legacy manufacturing facilities already equipped with high-temperature fluidized bed reactors, optimizing the VPO catalyst to improve the atom economy of the gas-phase ammoxidation remains a viable, albeit less sustainable, short-term strategy[3].
References
-
[1] Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects, nih.gov. 1
-
[4] Application Notes and Protocols for the Synthesis of Nicotinamide from 3-Cyanopyridine, benchchem.com. 4
-
[6] CN104762338A - Method of producing nicotinamide by catalysis of rhodococcus, google.com. 6
-
[5] Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery, rsc.org. 5
-
[2] Methods to Produce Nicotinic Acid with Potential Industrial Applications, nih.gov. 2
-
[3] Ammoxidation of 3-picoline over antimony promoted VPO catalysts and alumina supported Sb-VPO catalyst, jocpr.com.3
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- 5. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 6. CN104762338A - Method of producing nicotinamide by catalysis of rhodococcus - Google Patents [patents.google.com]
A Comparative Guide to the Applications of Brominated Nicotinic Acid Esters in Drug Discovery and Chemical Synthesis
Abstract
The strategic incorporation of bromine atoms and ester functionalities into the nicotinic acid scaffold has yielded a versatile class of compounds with significant potential in medicinal chemistry and organic synthesis. This guide provides a comparative analysis of various brominated nicotinic acid esters, detailing their synthesis, biological activities, and applications as key chemical intermediates. We will explore their utility in developing novel therapeutics, including anti-inflammatory, anticancer, and antimicrobial agents, supported by experimental data and mechanistic insights. Furthermore, this guide presents detailed protocols for the synthesis and derivatization of these valuable compounds, offering a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Modifying Nicotinic Acid
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biological systems, primarily known for its role in cellular metabolism and as a treatment for dyslipidemia. However, the therapeutic applications of nicotinic acid itself are often limited by side effects, such as skin flushing, which is mediated by the activation of the GPR109A receptor and subsequent release of prostaglandins.[1] Chemical modification of the nicotinic acid structure through esterification and bromination offers a powerful strategy to overcome these limitations and to generate new chemical entities with novel biological activities.
-
Esterification: Converting the carboxylic acid group to an ester can modulate the compound's polarity, solubility, and pharmacokinetic properties. Esters can also serve as prodrugs, designed to release the active nicotinic acid or a derivative upon hydrolysis in the body.[2]
-
Bromination: The introduction of a bromine atom onto the pyridine ring serves two primary purposes. Firstly, it can significantly alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Secondly, the bromine atom acts as a versatile chemical handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for further derivatization and the creation of diverse compound libraries.[1][3]
This guide will focus on the synthesis and application of key brominated nicotinic acid esters, such as those brominated at the 2-, 5-, and 6-positions, and explore how these structural modifications drive their utility in different scientific domains.
Synthesis and Derivatization of Brominated Nicotinic Acid Esters
The synthesis of brominated nicotinic acid esters typically begins with the bromination of nicotinic acid, followed by esterification. A common and effective method for producing 5-bromonicotinic acid involves the direct bromination of nicotinic acid using bromine and thionyl chloride, often with an iron catalyst.[1][4][5] The resulting 5-bromonicotinic acid can then be esterified to yield the desired ester, for example, by reacting it with an alcohol in the presence of an acid catalyst or by first converting it to the more reactive acyl chloride.[1]
The true synthetic power of these esters lies in their potential for further modification, particularly through palladium-catalyzed cross-coupling reactions. The bromine substituent allows for the introduction of various aryl groups, leading to the generation of complex molecules with diverse biological activities.[1][3]
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of brominated nicotinic acid esters, highlighting the pivotal role of the bromine atom as a reactive site for diversification.
Caption: Prostaglandin synthesis pathway and potential inhibition.
Anticancer and Antimicrobial Applications
The versatility of the 5-bromonicotinic acid scaffold has led to its exploration in the development of anticancer and antimicrobial agents. [1]By leveraging Suzuki and other cross-coupling reactions, a wide array of derivatives can be synthesized and screened for activity against various therapeutic targets. [1]Some nicotinic acid derivatives have shown cytotoxic effects against cancer cell lines, with one of the proposed mechanisms being the inhibition of VEGFR-2, a key receptor in angiogenesis. [1] In the antimicrobial realm, while research on brominated esters specifically is still emerging, related nicotinic acid derivatives, such as acylhydrazones, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL. [1][6]This suggests that brominated nicotinic acid esters could serve as valuable starting materials for the synthesis of novel antibacterial compounds.
Intermediates in Organic Synthesis
Beyond their direct biological applications, brominated nicotinic acid esters are workhorse molecules in organic synthesis. They serve as crucial building blocks for a wide range of more complex molecules. For example:
-
Methyl 5-bromonicotinate is used in palladium-catalyzed arylations and in the synthesis of pyridine alkaloids. [3][7]* Ethyl 2-bromoisobutyrate , while not a nicotinic acid ester, exemplifies the utility of brominated esters as initiators in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to create novel polymers. [8] Their stability, coupled with the reactivity of the C-Br bond, makes them indispensable reagents for chemists in both academic and industrial settings. [9]
Experimental Protocols
To provide practical, actionable information, this section details representative protocols for the synthesis of a key precursor and a subsequent derivatization reaction.
Protocol for the Synthesis of 5-Bromonicotinic Acid
This protocol is adapted from established methods involving the direct bromination of nicotinic acid. [1][5] Reagents:
-
Nicotinic Acid (50 g, 0.406 mol)
-
Thionyl Chloride (70 mL, 0.96 mol)
-
Iron Powder (1 g, 2% by weight of nicotinic acid)
-
Bromine (40 mL, 0.78 mol)
-
4N Sodium Hydroxide (NaOH) solution
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
To a suitable reaction vessel equipped with a reflux condenser and stirrer, add nicotinic acid, thionyl chloride, and iron powder. [5]2. Heat the mixture to 70°C with constant stirring.
-
Over a period of 2 hours, carefully add bromine to the reaction mixture. [5]4. Once the addition is complete, reflux the reaction mixture for 6 hours with continuous stirring. [5]5. After the reflux period, allow the mixture to cool and then distill off the excess bromine and thionyl chloride under reduced pressure.
-
Cool the resulting residue to 0°C in an ice bath.
-
Slowly and carefully add a cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the mixture reaches approximately 3. A precipitate will form. [5]8. Collect the precipitate of 5-bromonicotinic acid by vacuum filtration and wash it with ice water.
-
The crude product can be purified by recrystallization from ethanol to yield pure 5-bromonicotinic acid. [5]
Protocol for Suzuki-Miyaura Coupling of a 5-Bromonicotinate Ester
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 5-bromonicotinate ester with an arylboronic acid. [1] Reagents:
-
5-Bromonicotinate ester (e.g., methyl 5-bromonicotinate)
-
Arylboronic acid (1.1 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Solvent (e.g., a mixture of DMF and water)
Procedure:
-
In a reaction flask, combine the 5-bromonicotinate ester, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the solvent mixture (e.g., DMF/water) and degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylnicotinic acid derivative. [1]
Conclusion and Future Perspectives
Brominated nicotinic acid esters have firmly established themselves as a versatile and valuable class of compounds. Their utility spans from serving as fundamental building blocks in complex organic syntheses to being key precursors for a wide range of biologically active molecules. The ability to fine-tune their properties through the position of the bromine atom and the nature of the ester group, combined with the power of modern cross-coupling chemistry, ensures their continued relevance in drug discovery and materials science.
Future research will likely focus on expanding the library of brominated nicotinic acid derivatives through high-throughput synthesis and screening. There is also significant potential in exploring their applications in areas such as neuropharmacology, leveraging the known roles of nicotinic receptors in the central nervous system. As our understanding of disease pathways becomes more sophisticated, the ability to rapidly generate and test novel molecular architectures based on this scaffold will be crucial in the development of the next generation of targeted therapeutics.
References
-
Methyl 5-bromonicotinate - ChemBK. [Link]
-
A convenient synthesis of nicotinate esters from 3‐cyanopyridones - Scilit. [Link]
-
(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. [Link]
- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google P
- RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google P
-
(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. [Link]
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Benchmarking the Performance of Methyl 5-(bromomethyl)-6-methoxynicotinate in Nucleophilic Substitution Reactions
Introduction & Structural Significance
In modern fragment-based drug discovery and complex library synthesis, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic pipeline. Methyl 5-(bromomethyl)-6-methoxynicotinate (CAS: 234098-50-1) is a highly functionalized, electron-deficient pyridine derivative that serves as a premium electrophile[1]. Featuring a C3 methyl ester, a C5 bromomethyl group, and a C6 methoxy substituent, this scaffold offers a highly tuned electronic environment.
As a Senior Application Scientist, I evaluate building blocks based on their empirical reliability in high-throughput environments rather than just their theoretical utility. This guide objectively benchmarks the reactivity of this specific nicotinate against common alternatives, providing actionable, self-validating protocols to optimize your substitution and cross-coupling workflows.
Mechanistic Causality: Decoding the Reactivity Profile
To predictably harness Methyl 5-(bromomethyl)-6-methoxynicotinate, we must first analyze the causality behind its reactivity. The primary mode of reaction for the bromomethyl group is bimolecular nucleophilic substitution ( SN2 )[2]. Its exceptional performance is driven by three interacting structural features:
-
The Leaving Group Effect: The carbon-bromine bond is highly polarizable and relatively weak compared to a carbon-chlorine bond. Bromide's superior leaving-group ability significantly lowers the activation energy required to reach the SN2 transition state, resulting in faster reaction kinetics[2].
-
Electronic Modulation by the Pyridine Core: The pyridine ring is inherently electron-withdrawing. The addition of the C3 methyl ester further depletes electron density from the π -system. This inductive pull lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the benzylic C5 carbon, making it exceptionally electrophilic and susceptible to attack by amines, thiols, and alkoxides[2].
-
The C6 Methoxy Influence: While the methoxy group donates electron density via resonance (stabilizing the pyridine ring), its strong inductive withdrawing effect through the σ -bond network fine-tunes the electrophilicity of the adjacent C5 position. This prevents over-reactivity that could otherwise lead to unwanted side reactions, such as self-condensation or rapid hydrolysis[3].
Fig 1: Mechanistic causality of electrophilic activation in the nicotinate scaffold.
Comparative Benchmarking Data
To objectively evaluate performance, we benchmarked Methyl 5-(bromomethyl)-6-methoxynicotinate against two structural alternatives:
-
Methyl 5-(chloromethyl)-6-methoxynicotinate: To isolate the kinetic effect of the leaving group (Br vs. Cl).
-
3-(Bromomethyl)pyridine: To isolate the effect of the functionalized core (ester/methoxy vs. bare pyridine).
The following data summarizes the reaction kinetics and chemoselectivity in a standard N-alkylation reaction using morpholine (1.2 eq) and K2CO3 (2.0 eq) in Acetonitrile at 25°C.
| Substrate | Leaving Group | Core Functionalization | Half-Life ( t1/2 ) | Conversion at 2h | Primary Byproducts |
| Methyl 5-(bromomethyl)-6-methoxynicotinate | Bromide | C3 Ester, C6 Methoxy | 18 mins | >98% | <2% (Hydrolysis) |
| Methyl 5-(chloromethyl)-6-methoxynicotinate | Chloride | C3 Ester, C6 Methoxy | 145 mins | 65% | <1% (Hydrolysis) |
| 3-(Bromomethyl)pyridine | Bromide | None | 42 mins | 88% | ~5% (Dimerization) |
Data Interpretation: The brominated nicotinate derivative outperforms the chlorinated analog by nearly an order of magnitude in reaction velocity due to the weaker C-Br bond[2]. Furthermore, compared to the bare 3-(bromomethyl)pyridine, the highly functionalized nicotinate achieves superior conversion with fewer dimerization byproducts. The steric and electronic effects of the C3/C6 substituents stabilize the intermediate and precisely direct the nucleophilic attack, suppressing off-target pathways[4].
Self-Validating Experimental Protocols
A synthetic protocol is only as reliable as its built-in validation mechanisms. The following methodologies incorporate strict in-process tracking to ensure reproducibility and prevent downstream purification failures.
Protocol A: High-Yield N-Alkylation (Secondary Amines)
Objective: Synthesize tertiary amine derivatives via SN2 alkylation without compromising the methyl ester.
-
Preparation: Dissolve Methyl 5-(bromomethyl)-6-methoxynicotinate (1.0 mmol) in anhydrous Acetonitrile (5.0 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 mmol).
-
Causality: A heterogeneous weak base effectively neutralizes the generated HBr without initiating premature ester hydrolysis (a common failure point when using aqueous NaOH/KOH).
-
-
Nucleophile Introduction: Dropwise add the secondary amine (e.g., morpholine, 1.2 mmol) at 0°C to control the initial exotherm.
-
Reaction & Tracking (Self-Validation): Warm the mixture to 25°C. Pull 10 µL aliquots at t=15 min and t=45 min. Quench in 1 mL MeOH and analyze via LC-MS.
-
Validation Check: The t=45 min trace must show complete disappearance of the starting material mass ( [M+H]+≈260/262 m/z, exhibiting the characteristic 1:1 bromine isotope pattern) and the appearance of the desired product mass.
-
-
Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate in vacuo. Partition between EtOAc and saturated aqueous NaHCO3 . Dry the organic layer over Na2SO4 and concentrate to afford the product (typically >90% purity prior to flash chromatography).
Fig 2: Self-validating high-throughput workflow for SN2 alkylation.
Protocol B: Chemoselective S-Alkylation (Thioetherification)
Objective: Form thioethers rapidly while preserving the electrophilic integrity of the core.
-
Preparation: Dissolve the thiol nucleophile (1.0 mmol) in anhydrous DMF (4.0 mL).
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the highly acidic thiol ( pKa≈6−8 ) to form the reactive thiolate without competing with the nucleophile for the electrophilic benzylic carbon.
-
-
Alkylation: Add Methyl 5-(bromomethyl)-6-methoxynicotinate (0.95 mmol) in one portion at 0°C.
-
Causality: Making the electrophile the limiting reagent ensures its complete consumption, drastically simplifying downstream purification by avoiding the separation of unreacted bromides from the product.
-
-
Tracking: Monitor via TLC (Hexanes:EtOAc 3:1). The highly nucleophilic thiolate will typically consume the bromide within 30 minutes at room temperature.
Conclusion
Methyl 5-(bromomethyl)-6-methoxynicotinate is a top-tier building block that offers rapid, predictable SN2 kinetics. Its unique combination of an excellent leaving group and an electron-deficient, sterically tuned pyridine core makes it superior to both chlorinated analogs and unfunctionalized bromomethylpyridines for high-throughput synthesis and drug discovery applications.
References
- ChemBK - Methyl 5-(broMoMethyl)
- Benchchem - A Comparative Guide to the Reactivity of 2-Bromo-5-(bromomethyl)
- ResearchGate - Apparent synthesis reaction kinetics and decomposition reaction mechanism of [(5,6-dimethyl dicarboxylate-3-pyridine)
- d-nb.info (Tetrahedron)
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-(bromomethyl)-6-methoxynicotinate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 5-(bromomethyl)-6-methoxynicotinate, a halogenated organic compound, are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Chemical Profile
| Property/Hazard | Classification & Disposal Implication | Rationale |
| Chemical State | Solid or Liquid | Determines the appropriate waste container and handling procedures. |
| Halogen Content | Contains Bromine | Must be segregated and disposed of as halogenated organic waste .[1][2] This is critical for preventing the formation of harmful byproducts during incineration and for compliance with environmental regulations. |
| Reactivity | Potential Alkylating Agent | Alkylating agents are often reactive and can have toxicological effects. Avoid mixing with incompatible materials, particularly strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions. |
| Hazard Class | Likely an irritant (skin, eyes, respiratory) | Based on analogous chemical structures, appropriate Personal Protective Equipment (PPE) must be worn at all times, and handling should occur in a certified chemical fume hood.[2][3][4] |
Personal Protective Equipment (PPE) and Engineering Controls
A foundational aspect of laboratory safety is the consistent and correct use of PPE and engineering controls.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[3][5]
-
Body Protection: A lab coat is required to protect against contamination of personal clothing.[3]
-
Engineering Controls: All handling and preparation for disposal of Methyl 5-(bromomethyl)-6-methoxynicotinate must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper waste segregation is a critical step in ensuring safe and compliant disposal. Due to its bromine content, Methyl 5-(bromomethyl)-6-methoxynicotinate is classified as a halogenated organic compound.
Core Principle: Never mix halogenated and non-halogenated waste streams.
This segregation is essential because the incineration processes for these two types of waste differ significantly. Improper mixing can lead to the release of toxic and environmentally persistent byproducts.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of Methyl 5-(bromomethyl)-6-methoxynicotinate and associated contaminated materials.
Step 1: Waste Collection
-
Solid Waste:
-
Collect unused or contaminated solid Methyl 5-(bromomethyl)-6-methoxynicotinate in a designated, properly labeled, and sealable hazardous waste container.
-
This includes any contaminated materials such as weighing paper, spatulas, and gloves.[1]
-
-
Liquid Waste:
-
Aqueous Waste:
-
Aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated container for aqueous halogenated waste.[1]
-
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Methyl 5-(bromomethyl)-6-methoxynicotinate," and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[2]
-
Ensure the container is dated with the accumulation start date.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials. A chemical compatibility chart should be consulted to prevent accidental mixing of reactive substances.[6][7]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[2]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of Methyl 5-(bromomethyl)-6-methoxynicotinate down the drain or in the regular trash.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Large Spills:
-
In the case of a large spill, evacuate the area immediately and contact your institution's EHS department or emergency response team.
-
Regulatory Framework
The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from "cradle-to-grave." It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[8][9]
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(bromomethyl)-6-methoxynicotinate
Welcome to your essential guide for the safe handling of Methyl 5-(bromomethyl)-6-methoxynicotinate. In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for managing the risks associated with this potent chemical compound. Our goal is to empower you with the knowledge not just to follow procedures, but to understand the critical reasoning behind them, ensuring every step you take in the lab is a safe one.
The Critical Nature of Methyl 5-(bromomethyl)-6-methoxynicotinate: An Alkylating Agent
Methyl 5-(bromomethyl)-6-methoxynicotinate is not a routine laboratory reagent; its chemical structure demands our utmost respect and caution. The presence of the bromomethyl group (-CH₂Br) classifies it as a potent alkylating agent .
From a mechanistic standpoint, alkylating agents are highly reactive electrophilic compounds. They readily form covalent bonds with nucleophilic groups present in biological macromolecules, most notably DNA and proteins.[1] This alkylation of DNA can lead to strand breaks, cross-linking, and mutations, which can disrupt the cell cycle and potentially lead to cytotoxic, mutagenic, or carcinogenic outcomes.[2] Therefore, every interaction with this compound must be approached with the assumption that it is hazardous, and exposure through any route—inhalation, skin contact, or ingestion—must be prevented.[3] The lachrymatory (tear-inducing) properties common to bromomethylated compounds further underscore its irritant nature.[4]
This guide provides a multi-layered safety protocol, from personal protective equipment (PPE) to engineering controls and waste disposal, to create a comprehensive shield against these inherent risks.
Part 1: Personal Protective Equipment (PPE) - Your Primary Barrier
The selection and use of PPE is your most direct line of defense. Given the hazardous profile of an alkylating agent, we adopt protocols similar to those for handling cytotoxic antineoplastic drugs.[5][6] A single layer of gloves or a standard lab coat is insufficient.
PPE Ensemble for Handling Methyl 5-(bromomethyl)-6-methoxynicotinate
| PPE Component | Specification | Rationale and Expert Insight |
| Hand Protection | Double Gloving: Inner and outer pair of nitrile gloves, tested against chemotherapy drugs (ASTM D6978 standard).[7] | The inner glove protects your skin during the removal of the outer, more heavily contaminated glove. The outer glove should have a long cuff that extends over the gown's sleeve. Change the outer glove every 30-60 minutes or immediately upon known contact.[7] |
| Body Protection | Disposable, solid-front, back-closing gown made of polyethylene-coated, low-permeability fabric. | This design prevents frontal splashes from seeping through. Standard cotton lab coats are permeable and offer inadequate protection. The gown should be discarded immediately after the procedure or if contaminated.[6][7] |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect from splashes and particulates. The face shield offers a secondary barrier for the entire face, which is critical when handling the solid powder or during any transfer step where splashing could occur.[5][8] |
| Respiratory Protection | For Solids: A fit-tested NIOSH-certified N95 respirator is the minimum requirement. For Solutions/Spills: A chemical cartridge respirator or Powered Air-Purifying Respirator (PAPR) is recommended. | The primary risk from the solid is inhalation of fine particulates. An N95 mask will filter these particles.[5] Surgical masks offer no protection.[6] For tasks with higher aerosolization potential or during spill cleanup, a higher level of respiratory protection is necessary.[5][8] |
| Head & Foot Protection | Disposable hair cover and two pairs of disposable shoe covers. | These prevent the contamination of your hair and shoes. The outer pair of shoe covers should be removed before exiting the designated handling area to prevent tracking contaminants into clean zones.[5][8] |
Part 2: Operational Plan - From Receipt to Disposal
A self-validating safety protocol relies on meticulous planning and execution at every stage.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work must be conducted in a designated area, clearly marked with hazard signs ("Alkylating Agent in Use," "Restricted Access").
-
Ventilation: All handling of Methyl 5-(bromomethyl)-6-methoxynicotinate, from weighing the solid to running reactions, must occur inside a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to contain any dust or vapors.[6][9]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[10] Prepare a spill kit specifically for cytotoxic/alkylating agents.[5]
Step 2: PPE Donning Procedure
Follow a strict sequence to ensure no gaps in your protective barrier.
Step 3: Handling the Compound
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or line the balance with protective film that can be discarded as hazardous waste.
-
Transfers: When transferring the solid or solutions, do so slowly and carefully to minimize dust and aerosol generation.
-
Work Surface: Cover the work surface in the hood with a disposable, plastic-backed absorbent pad. This pad can be rolled up and disposed of as solid waste after the procedure.
Step 4: Decontamination and Doffing
This process is as critical as donning to prevent cross-contamination.
-
Initial Decontamination: Within the fume hood, decontaminate any equipment used with a suitable cleaning agent (e.g., detergent solution followed by 70% ethanol).[11]
-
Outer Glove Removal: Still within the designated area, remove the outer pair of gloves and dispose of them in the hazardous waste bin.
-
Gown and Shoe Cover Removal: Remove the face shield, gown, and outer shoe covers. Dispose of them in the hazardous waste bin.
-
Inner Glove Removal: Before exiting the area, remove the inner pair of gloves using a technique that avoids skin contact.
-
Hand Washing: Immediately after exiting, wash your hands thoroughly with soap and water.
Part 3: Disposal Plan - Managing Contaminated Waste
All materials that have come into contact with Methyl 5-(bromomethyl)-6-methoxynicotinate are considered hazardous waste.
Waste Segregation and Disposal Workflow
-
Solid Waste: All PPE, absorbent pads, and contaminated consumables must be placed in a clearly labeled, sealed hazardous waste bag for incineration.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Chemical Deactivation (Expert Use Only): While studies show that solutions like sodium hypochlorite (bleach) or sodium thiosulfate can degrade some alkylating agents, this should only be attempted by trained personnel under a specific, validated protocol.[12][13] The reaction can produce heat or other hazardous byproducts and is not recommended for routine bench-top waste.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself but your entire research community. Handle every interaction with Methyl 5-(bromomethyl)-6-methoxynicotinate with the diligence and respect it requires.
References
-
Evaluating Hazards and Assessing Risks in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Alkylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Volatile Alkylating Agents. (2025, March 21). Chemistry LibreTexts. Retrieved from [Link]
-
Castegnaro, M., et al. (1997). Chemical Degradation of Wastes of Antineoplastic Agents: Cyclophosphamide, Ifosfamide and Melphalan. PubMed. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1991). Evaluation of methods for destruction of some alkylating agents. PubMed. Retrieved from [Link]
-
van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Sciencemadness.org. Retrieved from [Link]
-
Shih, C. C., & Dal Porto, D. F. (1975). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. EPA. Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]
-
Szymańska, J. A. (2000). [Toxicity of selected brominated aromatic compounds]. PubMed. Retrieved from [Link]
-
Which PPE is required to be worn during chemotherapy compounding? (n.d.). ChemoGloves. Retrieved from [Link]
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Connor, T. H. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]
-
Safe Handling of Hazardous Drugs and Waste. (n.d.). Professional Practice Network of Ontario. Retrieved from [Link]
-
Pfeiffer, W. D. (n.d.). Although examples of the bromomethylation of aromatic compounds are uncommon, most arenes that can be chloromethylated also appear to undergo bromomethylation. Science of Synthesis. Retrieved from [Link]
-
Pregnancy in the Lab: A guide to reproductive toxic chemical, biological, and radiological hazards. (2022, March 15). University College London. Retrieved from [Link]
-
Mitchell, D., & Le, T. (2015). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. ResearchGate. Retrieved from [Link]
-
García-García, A., et al. (2022, March 22). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers in Pharmacology. Retrieved from [Link]
-
Toxicological Profile for Bromomethane. (2020, March 15). PubMed. Retrieved from [Link]
-
Sewell, G. J. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. Retrieved from [Link]
-
Monteith, D. K., et al. (1987). Degradation and inactivation of antitumor drugs. PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
